Product packaging for Methyl 4-(1H-imidazol-1-yl)benzoate(Cat. No.:CAS No. 101184-08-1)

Methyl 4-(1H-imidazol-1-yl)benzoate

Cat. No.: B034349
CAS No.: 101184-08-1
M. Wt: 202.21 g/mol
InChI Key: KUBBZTZQWIGHFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl 4-(1H-imidazol-1-yl)benzoate is a imidazole derivative. It is a heterocyclic building block used in chemical synthesis.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10N2O2 B034349 Methyl 4-(1H-imidazol-1-yl)benzoate CAS No. 101184-08-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-imidazol-1-ylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-15-11(14)9-2-4-10(5-3-9)13-7-6-12-8-13/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUBBZTZQWIGHFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00377582
Record name Methyl 4-(1H-imidazol-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101184-08-1
Record name Methyl 4-(1H-imidazol-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-(1H-imidazol-1-yl)benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Methyl 4-(1H-imidazol-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(1H-imidazol-1-yl)benzoate is a heterocyclic organic compound featuring an imidazole ring linked to a methyl benzoate moiety at the para position. Its chemical structure makes it a valuable and versatile building block in the field of medicinal chemistry and materials science. The imidazole core is a common scaffold in numerous biologically active molecules, including antifungal, anticancer, and antihypertensive agents. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, intended to support research and development efforts.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and use in chemical synthesis.

PropertyValueReference
CAS Number 101184-08-1[1]
Molecular Formula C₁₁H₁₀N₂O₂[1]
Molecular Weight 202.21 g/mol [1]
Melting Point 124-127 °C
Appearance White to off-white solid
Purity (Assay) ≥99%
InChI 1S/C11H10N2O2/c1-15-11(14)9-2-4-10(5-3-9)13-7-6-12-8-13/h2-8H,1H3
SMILES COC(=O)c1ccc(cc1)-n2ccnc2

Spectroscopic Data

While specific, experimentally-derived spectra for this compound are not widely available in peer-reviewed literature, the expected spectroscopic characteristics can be predicted based on its structure. These predictions are valuable for the identification and characterization of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NucleusPredicted Chemical Shift (δ) ppmMultiplicityAssignment
¹H~8.1 - 8.3Doublet2H, Aromatic protons ortho to the ester
¹H~7.9 - 8.1Singlet1H, Imidazole C2-H
¹H~7.5 - 7.7Doublet2H, Aromatic protons meta to the ester
¹H~7.3 - 7.4Singlet1H, Imidazole C4/C5-H
¹H~7.2 - 7.3Singlet1H, Imidazole C4/C5-H
¹H~3.9 - 4.0Singlet3H, Methyl ester (-OCH₃)
¹³C~165 - 167-Carbonyl carbon (C=O) of the ester
¹³C~138 - 140-Aromatic quaternary carbon attached to N
¹³C~135 - 137-Imidazole C2
¹³C~131 - 133-Aromatic CH meta to the ester
¹³C~128 - 130-Aromatic quaternary carbon of the ester
¹³C~120 - 122-Aromatic CH ortho to the ester
¹³C~118 - 120-Imidazole C4/C5
¹³C~52 - 54-Methyl carbon (-OCH₃)
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
~3100-3150MediumC-H stretching (Imidazole ring)
~3000-3100MediumC-H stretching (Aromatic ring)
~2950-2990WeakC-H stretching (Methyl group)
~1710-1730StrongC=O stretching (Ester carbonyl)
~1600-1610MediumC=C stretching (Aromatic ring)
~1500-1520MediumC=N stretching (Imidazole ring)
~1270-1300StrongC-O stretching (Ester)

Experimental Protocols: Synthesis

The primary route for the synthesis of this compound is the copper-catalyzed N-arylation of imidazole, a variation of the Ullmann condensation. This method involves the cross-coupling of imidazole with a methyl 4-halobenzoate.

Copper-Catalyzed N-Arylation of Imidazole (Ullmann Condensation)

This protocol is based on established methods for the N-arylation of imidazoles.

  • Reactants:

    • Imidazole

    • Methyl 4-bromobenzoate (or Methyl 4-iodobenzoate)

    • Copper(I) iodide (CuI) or other Cu(I) source (catalyst)

    • A suitable ligand (e.g., L-proline, 1,10-phenanthroline)

    • A base (e.g., potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃))

    • A high-boiling point solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))

  • Procedure:

    • To an oven-dried reaction vessel equipped with a magnetic stirrer and a reflux condenser, add imidazole (1.2 equivalents), methyl 4-bromobenzoate (1.0 equivalent), copper(I) iodide (0.1 equivalents), L-proline (0.2 equivalents), and potassium carbonate (2.0 equivalents).

    • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

    • Add anhydrous N,N-Dimethylformamide (DMF) via syringe.

    • Heat the reaction mixture to 110-120 °C with vigorous stirring.

    • Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound as a solid.

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction & Workup cluster_product Final Product Imidazole Imidazole Reaction Heat (110-120°C) Inert Atmosphere Imidazole->Reaction Me4BrBenzoate Methyl 4-bromobenzoate Me4BrBenzoate->Reaction Catalyst CuI / L-Proline Catalyst->Reaction Base K₂CO₃ Base->Reaction Solvent DMF Solvent->Reaction Workup Aqueous Workup (EtOAc/H₂O) Reaction->Workup 1. Cool 2. Dilute Purification Column Chromatography Workup->Purification Crude Product Product This compound Purification->Product Purified Product

Caption: Synthetic workflow for this compound.

Applications in Research and Drug Development

This compound is not typically used as a final drug product but serves as a crucial intermediate in the synthesis of more complex molecules with potential therapeutic applications.

  • Scaffold for Bioactive Molecules: The N-aryl imidazole motif is present in a wide range of pharmaceuticals. This compound provides a ready-made scaffold that can be further elaborated. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other functional groups, allowing for the exploration of a diverse chemical space.

  • Anticancer Agents: Many kinase inhibitors and other anticancer agents incorporate the imidazole ring for its ability to form key hydrogen bonds with target proteins. This building block can be used in the synthesis of compounds targeting enzymes involved in cell proliferation and survival.

  • Antifungal and Antimicrobial Agents: The imidazole core is famously a part of many antifungal drugs (e.g., ketoconazole). This intermediate can be a starting point for the development of new antimicrobial agents.

Drug_Discovery_Logic cluster_modification Chemical Modification cluster_application Therapeutic Targets BuildingBlock This compound Hydrolysis Ester Hydrolysis BuildingBlock->Hydrolysis Step 1 Amidation Amide Coupling Hydrolysis->Amidation Step 2 Other Further Functionalization Amidation->Other LeadCompound Lead Compounds for Drug Development Other->LeadCompound Kinase Kinase Inhibitors (Anticancer) Enzyme Enzyme Inhibitors (Antimicrobial) Receptor Receptor Modulators LeadCompound->Kinase LeadCompound->Enzyme LeadCompound->Receptor

Caption: Role of the title compound in drug discovery workflow.

Safety and Handling

Appropriate safety precautions should be taken when handling this compound.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

  • Personal Protective Equipment (PPE): It is recommended to use a dust mask, eye shields, and chemical-resistant gloves.

Conclusion

This compound is a key heterocyclic building block with significant potential in synthetic and medicinal chemistry. Its straightforward synthesis via copper-catalyzed N-arylation and the versatility of its functional groups make it an attractive starting material for the development of novel compounds with diverse biological activities. This guide provides essential technical information to facilitate its use in a research and development setting.

References

An In-Depth Technical Guide on Methyl 4-(1H-imidazol-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(1H-imidazol-1-yl)benzoate is a heterocyclic building block with potential applications in medicinal chemistry and materials science.[1] Its structure, featuring an imidazole ring linked to a methyl benzoate moiety, provides a scaffold for the synthesis of more complex molecules. The imidazole nucleus is a common feature in many biologically active compounds, making this derivative a subject of interest in drug discovery and development. This technical guide provides a comprehensive overview of the structure, properties, synthesis, and known biological context of this compound.

Structure and Properties

This compound is an imidazole derivative with the chemical formula C₁₁H₁₀N₂O₂. The molecule consists of a methyl benzoate group where the phenyl ring is substituted at the para-position with an imidazole ring.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₁H₁₀N₂O₂
Molecular Weight 202.21 g/mol
CAS Number 101184-08-1
Melting Point 124-127 °C (lit.)
Appearance Solid
SMILES COC(=O)c1ccc(cc1)-n2ccnc2
InChI Key KUBBZTZQWIGHFH-UHFFFAOYSA-N

Synthesis

The synthesis of this compound is typically achieved through an N-arylation reaction, where an imidazole ring is coupled with a substituted benzene ring. A common method for this transformation is the Ullmann condensation.

Experimental Protocol: Ullmann Condensation

This protocol describes a general procedure for the N-arylation of imidazole with a methyl 4-halobenzoate.

Materials:

  • Imidazole

  • Methyl 4-iodobenzoate or Methyl 4-bromobenzoate

  • Copper(I) iodide (CuI)

  • A suitable ligand (e.g., 1,10-phenanthroline or L-proline)

  • A base (e.g., potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃))

  • A high-boiling point solvent (e.g., N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO))

Procedure:

  • To a dry reaction flask, add imidazole (1.2 equivalents), methyl 4-halobenzoate (1.0 equivalent), copper(I) iodide (0.1 equivalents), the chosen ligand (0.2 equivalents), and the base (2.0 equivalents).

  • Add the anhydrous solvent to the flask under an inert atmosphere (e.g., nitrogen or argon).

  • Heat the reaction mixture to a temperature between 110-150 °C. The optimal temperature will depend on the specific reactants and solvent used.

  • Stir the reaction mixture for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain pure this compound.

Diagram 1: Synthesis Workflow for this compound via Ullmann Condensation

G Reactants Imidazole, Methyl 4-halobenzoate, CuI, Ligand, Base, Solvent Reaction Ullmann Condensation (Heating, 110-150 °C, 12-24h) Reactants->Reaction Workup Cooling, Dilution, Extraction, Washing Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Ullmann condensation synthesis workflow.

Spectroscopic Data

Table 2: Predicted Spectroscopic Data for this compound

Technique Expected Features
¹H NMR - Signals in the aromatic region (δ 7.0-8.5 ppm) corresponding to the protons of the benzoate and imidazole rings. - A singlet around δ 3.9 ppm for the methyl ester protons.
¹³C NMR - A signal for the carbonyl carbon of the ester at approximately δ 165-170 ppm. - Signals in the aromatic region (δ 110-140 ppm) for the carbons of the benzoate and imidazole rings. - A signal for the methyl carbon of the ester around δ 52 ppm.
IR (Infrared) - A strong absorption band around 1720 cm⁻¹ corresponding to the C=O stretching of the ester. - C-N stretching vibrations for the imidazole ring. - C-H stretching and bending vibrations for the aromatic rings.
Mass Spec (MS) - A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 202.21). - Fragmentation patterns corresponding to the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃).

Biological Activity and Potential Applications

While extensive biological studies on this compound are not widely published, the imidazole moiety is a well-known pharmacophore present in numerous drugs with a wide range of activities. Derivatives of imidazole are known to possess anticancer, antifungal, and enzyme inhibitory properties.[2][3]

Potential as an Anticancer Agent

The imidazole scaffold is found in several anticancer drugs. It is hypothesized that compounds like this compound could serve as a precursor for the synthesis of more complex molecules with potential anticancer activity. The imidazole ring can participate in hydrogen bonding and other interactions with biological targets such as enzymes and receptors, potentially modulating their activity.[2]

Potential as an Antifungal Agent

Imidazole derivatives are a cornerstone of antifungal therapy. The imidazole ring is a key component of azole antifungals, which inhibit the enzyme lanosterol 14α-demethylase, a crucial enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. The structural similarity of this compound to these agents suggests it could be a starting point for the development of new antifungal compounds.

Enzyme Inhibition

The nitrogen atoms in the imidazole ring can act as ligands for metal ions in the active sites of metalloenzymes, leading to their inhibition. This property is another avenue for the potential therapeutic applications of imidazole-containing compounds.

Diagram 2: Potential Therapeutic Applications

G M4IB This compound Anticancer Anticancer Agents M4IB->Anticancer Scaffold for synthesis Antifungal Antifungal Agents M4IB->Antifungal Structural analogue Enzyme_Inhibitors Enzyme Inhibitors M4IB->Enzyme_Inhibitors Potential for chelation

Potential applications of the core structure.

Conclusion

This compound is a versatile heterocyclic compound with a straightforward synthetic route. Its structural features, particularly the presence of the biologically relevant imidazole ring, make it a promising candidate for further investigation in the fields of medicinal chemistry and drug development. While current publicly available data on its specific biological activities are limited, its potential as a scaffold for the synthesis of novel therapeutic agents warrants further exploration by researchers and scientists. The detailed methodologies and structured data presented in this guide aim to facilitate such future research endeavors.

References

An In-depth Technical Guide to the Safety and Handling of Methyl 4-(1H-imidazol-1-yl)benzoate (CAS Number: 101184-08-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the available safety and handling information for Methyl 4-(1H-imidazol-1-yl)benzoate (CAS No. 101184-08-1). The information is compiled and presented to meet the needs of laboratory and drug development professionals, with a focus on clear data presentation and practical safety protocols.

Chemical Identification and Physical Properties

This compound is an imidazole derivative and a heterocyclic building block used in chemical synthesis.[1] Its fundamental properties are summarized below.

PropertyValueReference
CAS Number 101184-08-1[1]
Molecular Formula C₁₁H₁₀N₂O₂[1]
Molecular Weight 202.21 g/mol [1]
Appearance Solid
Melting Point 124-127 °C[1]
Boiling Point Data Not Available
Density Data Not Available
Solubility Data Not Available
Flash Point Not applicable[1]

Toxicological Data and Hazard Information

Available data indicates that this compound is a hazardous substance requiring careful handling. Detailed quantitative toxicological studies for this specific compound are limited in the public domain. The hazard classifications are based on available safety data sheets.[1]

Hazard ClassificationCodeDescriptionTarget OrgansReference
Skin IrritationH315Causes skin irritationSkin[1]
Eye IrritationH319Causes serious eye irritationEyes[1]
Specific Target Organ Toxicity - Single ExposureH335May cause respiratory irritationRespiratory system[1]

Signal Word: Warning[1]

Due to the limited specific toxicological data for this compound, information on a related compound, 4-methylimidazole, is provided for context. In animal studies, 4-methylimidazole has shown moderate acute oral toxicity, with LD50 values of 751 mg/kg in rats and 370 mg/kg in mice.[2] It is also reported to be irritating and corrosive to the skin and eyes of animals.[2] It is crucial to note that this information is for a different, though structurally related, compound and should be used for general awareness of potential hazards associated with imidazole derivatives.

Safe Handling and Personal Protective Equipment (PPE)

A systematic approach to handling this chemical is essential to minimize exposure and ensure laboratory safety. The following workflow outlines the key steps for safe handling.

SafeHandlingWorkflow General Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Risk_Assessment Conduct Risk Assessment Prepare_Work_Area Prepare Well-Ventilated Work Area Risk_Assessment->Prepare_Work_Area Review_SDS Review Safety Data Sheet Review_SDS->Risk_Assessment Select_PPE Select Appropriate PPE Prepare_Work_Area->Select_PPE Weigh_Handle Weigh and Handle Chemical Select_PPE->Weigh_Handle Avoid_Dust Avoid Dust Generation Weigh_Handle->Avoid_Dust Avoid_Contact Avoid Contact with Skin and Eyes Weigh_Handle->Avoid_Contact Decontaminate Decontaminate Work Surfaces Avoid_Contact->Decontaminate Dispose_Waste Dispose of Waste Properly Decontaminate->Dispose_Waste Store_Properly Store in a Tightly Closed Container Dispose_Waste->Store_Properly

General workflow for the safe handling of chemical substances.

Engineering Controls

Work with this compound should be conducted in a well-ventilated area, preferably in a chemical fume hood to minimize inhalation exposure.

Personal Protective Equipment (PPE)

The following personal protective equipment is recommended when handling this compound:[1]

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber).

  • Respiratory Protection: For operations that may generate dust, a NIOSH-approved N95 dust mask or higher-level respirator should be used.

  • Skin and Body Protection: A laboratory coat and appropriate protective clothing to prevent skin contact.

First Aid Measures

In the event of exposure, the following first aid measures should be taken immediately:

  • After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Storage and Disposal

Proper storage and disposal are critical to maintaining a safe laboratory environment.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials. This compound is classified as a combustible solid.[1]

  • Disposal: Dispose of waste in accordance with all applicable federal, state, and local regulations. Do not allow the material to be released into the environment.

Fire and Explosion Hazard Data

  • Flammability: Combustible solid.[1]

  • Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.

  • Hazardous Combustion Products: May produce toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides upon combustion.

Experimental Protocols and Logical Relationships

ChemicalSafetyAssessment Logical Workflow for Chemical Safety Assessment cluster_physchem Physicochemical Characterization cluster_tox Toxicological Evaluation cluster_risk Risk Assessment and Management Identity Identity and Purity Properties Physical and Chemical Properties Identity->Properties Acute_Tox Acute Toxicity (Oral, Dermal, Inhalation) Properties->Acute_Tox Irritation Skin and Eye Irritation Acute_Tox->Irritation Sensitization Skin Sensitization Irritation->Sensitization Repeat_Tox Repeated Dose Toxicity Sensitization->Repeat_Tox Mutagenicity Mutagenicity/Genotoxicity Repeat_Tox->Mutagenicity Hazard_Char Hazard Characterization Mutagenicity->Hazard_Char Exposure_Assess Exposure Assessment Risk_Char Risk Characterization Exposure_Assess->Risk_Char Hazard_Char->Risk_Char Risk_Manage Risk Management Measures (e.g., PPE, Engineering Controls) Risk_Char->Risk_Manage

A generalized workflow for assessing the safety of a chemical substance.

Reactivity and Stability

  • Chemical Stability: Stable under recommended storage conditions.

  • Incompatible Materials: Strong oxidizing agents.

  • Hazardous Decomposition Products: No data available for this specific compound, but thermal decomposition may produce carbon monoxide, carbon dioxide, and nitrogen oxides.

Signaling Pathways and Mechanism of Action

Specific information on the signaling pathways or mechanism of action for this compound is not available in the reviewed literature. For some imidazole-containing compounds, the imidazole ring has been shown to interact with various enzymes and receptors, which can modulate their activity.[3] However, without specific studies on this compound, any discussion of its mechanism of action would be speculative.

Disclaimer: This document is intended for informational purposes only and is based on publicly available data. It is not a substitute for a comprehensive Safety Data Sheet (SDS) and should be used in conjunction with one. All laboratory personnel should be thoroughly trained in the proper handling of hazardous chemicals.

References

Molecular weight of Methyl 4-(1H-imidazol-1-yl)benzoate.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Guide: Methyl 4-(1H-imidazol-1-yl)benzoate

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of this compound, a heterocyclic building block with applications in chemical synthesis and potential for further research in medicinal chemistry. The document details the compound's physicochemical properties, provides a potential experimental protocol for its synthesis, and visualizes key relationships and workflows.

Compound Identification and Properties

This compound is an imidazole derivative and a heterocyclic building block utilized in various chemical syntheses.[1] Its structure, featuring both an imidazole ring and a benzoate moiety, makes it a valuable intermediate for the development of more complex molecules.

Physicochemical Data

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource
Molecular Weight 202.21 g/mol [1][2][3]
Molecular Formula C₁₁H₁₀N₂O₂[1][2]
CAS Number 101184-08-1[1][2]
Melting Point 124-127 °C[1]
IUPAC Name This compound
SMILES COC(=O)c1ccc(cc1)-n2ccnc2[1]
InChI Key KUBBZTZQWIGHFH-UHFFFAOYSA-N[1]

Experimental Protocols

Synthesis of this compound

A potential synthesis route for this compound involves the coupling of an aryl halide with imidazole. The following protocol is a generalized procedure adapted for this specific compound.[4]

Reaction:

  • Methyl 4-iodobenzoate + Imidazole → this compound

Materials and Reagents:

  • Methyl 4-iodobenzoate (1.0 mmol)

  • Imidazole (1.2 mmol)

  • Potassium hydroxide (KOH) (2.0 mmol)

  • Copper-based catalyst (e.g., 0.75 mol%)

  • Dimethyl sulfoxide (DMSO) (4 mL)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a reaction vessel, add methyl 4-iodobenzoate (1.0 mmol), imidazole (1.2 mmol), potassium hydroxide (2 mmol), and the catalyst (0.75 mol%).

  • Add dimethyl sulfoxide (4 mL) to the mixture.

  • Stir the reaction mixture at 110 °C for approximately 10 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Dilute the mixture with ethyl acetate (10 mL) and filter to remove insoluble components.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the residue by column chromatography on silica gel, using a hexane/ethyl acetate (e.g., 70:30) eluent system to afford the pure this compound.[4]

Visualizations

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

G cluster_reactants Reactants & Reagents cluster_process Process cluster_purification Workup & Purification A Methyl 4-iodobenzoate D Heating at 110°C (10 hours) A->D B Imidazole B->D C KOH, Catalyst, DMSO C->D E Cooling & Dilution (Ethyl Acetate) D->E F Filtration E->F G Concentration F->G H Column Chromatography G->H I This compound (Final Product) H->I

Figure 1: Synthesis workflow for this compound.
Logical Relationship of Compound Properties

This diagram shows the logical connections between the compound's structure and its key identifiers and properties.

G cluster_identifiers Identifiers cluster_properties Physicochemical Properties cluster_applications Potential Research Areas A This compound B Formula: C11H10N2O2 A->B C CAS: 101184-08-1 A->C D MW: 202.21 g/mol A->D E Melting Point: 124-127 °C A->E exhibits F Heterocyclic Building Block A->F is a G Chemical Synthesis Intermediate F->G used as H Medicinal Chemistry Scaffolding F->H applied in

Figure 2: Logical relationships of compound data.
Hypothetical Signaling Pathway Involvement

While specific biological activities for this compound are not extensively documented, related benzimidazole structures are known to exhibit anticancer properties by interacting with key cellular pathways. For instance, some derivatives act as inhibitors of crucial kinases involved in cell proliferation. The diagram below illustrates a hypothetical pathway where a benzimidazole-based compound could act as a Tyrosine Kinase Inhibitor (TKI).

G A Growth Factor B Tyrosine Kinase Receptor A->B binds D Phosphorylation B->D activates C Benzimidazole Derivative (e.g., TKI) C->B inhibits E Downstream Signaling (e.g., RAS/MAPK) D->E triggers F Cell Proliferation & Survival E->F promotes G Apoptosis E->G inhibits

Figure 3: Hypothetical inhibition of a tyrosine kinase pathway.

References

Methyl 4-(1H-imidazol-1-yl)benzoate: A Technical Review for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to a Versatile Heterocyclic Building Block

Introduction

Methyl 4-(1H-imidazol-1-yl)benzoate is a heterocyclic compound featuring an imidazole ring linked to a methyl benzoate moiety. It serves as a valuable building block in the field of medicinal chemistry and drug discovery.[1] Its structural characteristics, combining a polar imidazole group with a more lipophilic benzene ring, make it an attractive scaffold for the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential therapeutic applications of this compound and its derivatives, aimed at researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound is a solid at room temperature with a melting point ranging from 124 to 127 °C.[2] It is commercially available with a purity of 99%.[2] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₁H₁₀N₂O₂[2][3]
Molecular Weight 202.21 g/mol [2][3]
CAS Number 101184-08-1[2][3]
Melting Point 124-127 °C[2]
Appearance Solid
Purity 99%[2]
InChI Key KUBBZTZQWIGHFH-UHFFFAOYSA-N[2]
SMILES COC(=O)c1ccc(cc1)-n2ccnc2[2]

Synthesis

While specific, detailed experimental protocols for the synthesis of this compound are not extensively documented in publicly available literature, the most probable and widely utilized method is the Ullmann condensation.[4][5] This copper-catalyzed N-arylation reaction involves the coupling of an aryl halide with an amine or a heterocyclic compound.[4]

Proposed Experimental Protocol: Ullmann Condensation

A plausible synthetic route involves the reaction of imidazole with a methyl 4-halobenzoate (e.g., methyl 4-iodobenzoate or methyl 4-bromobenzoate) in the presence of a copper catalyst, a base, and a suitable high-boiling polar solvent.

Reactants:

  • Imidazole

  • Methyl 4-iodobenzoate (or Methyl 4-bromobenzoate)

  • Copper(I) iodide (CuI) as the catalyst

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) as the base

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) as the solvent

Procedure:

  • To a reaction vessel, add imidazole (1.2 equivalents), methyl 4-iodobenzoate (1.0 equivalent), copper(I) iodide (0.1 equivalents), and potassium carbonate (2.0 equivalents).

  • Add anhydrous N,N-dimethylformamide to the mixture.

  • Heat the reaction mixture to 110-140 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

A schematic representation of this proposed synthetic workflow is provided below.

G cluster_reactants Reactants cluster_process Reaction & Work-up cluster_product Product Imidazole Imidazole Heating Heating (110-140 °C) under Inert Atmosphere Imidazole->Heating Me4Iodo Methyl 4-iodobenzoate Me4Iodo->Heating CuI CuI (Catalyst) CuI->Heating K2CO3 K2CO3 (Base) K2CO3->Heating DMF DMF (Solvent) DMF->Heating Workup Aqueous Work-up & Extraction Heating->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Proposed Ullmann Condensation Workflow

Biological Activities and Therapeutic Potential

There is currently a lack of publicly available quantitative biological data, such as IC₅₀ or MIC values, specifically for this compound. This compound is primarily utilized as an intermediate in the synthesis of more complex molecules.[1][6] However, the imidazole and benzimidazole scaffolds are present in numerous compounds with a wide range of biological activities, suggesting the potential for derivatives of this compound to be of therapeutic interest.

Anticancer Activity of Related Compounds

Derivatives of the closely related benzimidazole structure have shown significant potential as anticancer agents. For instance, some novel (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(halogenated)benzylidenebenzohydrazide compounds have demonstrated excellent cytotoxic effects against various cancer cell lines, with IC₅₀ values in the micromolar range.[7] These compounds have been shown to be potent inhibitors of key kinases such as EGFR, HER2, and CDK2.[7]

Antimicrobial Activity of Related Compounds

The benzimidazole core is also a key feature in a number of antimicrobial agents. The development of novel benzimidazole derivatives continues to be an active area of research in the search for new antibacterial and antifungal drugs.

Due to the absence of specific signaling pathway data for this compound, a diagrammatic representation cannot be provided at this time.

Conclusion

This compound is a readily available and versatile chemical intermediate with significant potential in drug discovery and development. While direct biological activity data for this specific compound is limited, its core structure is a key component of many biologically active molecules. The likely synthetic route via Ullmann condensation provides a reliable method for its preparation. For researchers and drug development professionals, this compound represents a valuable starting point for the synthesis of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. Further investigation into the biological activities of its derivatives is warranted to fully explore its therapeutic potential.

References

The Imidazole Scaffold: A Cornerstone in Discovery and Therapeutic Innovation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a privileged scaffold in medicinal chemistry and biology. First identified in the 19th century, its unique physicochemical properties have led to its incorporation into a vast array of essential biological molecules and a multitude of clinically significant therapeutic agents. This technical guide provides a comprehensive overview of the discovery, synthesis, and profound significance of imidazole-containing compounds. It details the historical context of their discovery, explores their vital roles in natural biological processes, and examines their extensive applications in modern medicine. This guide also furnishes detailed experimental protocols for the synthesis and biological evaluation of these compounds, presents quantitative data to facilitate comparative analysis, and utilizes visualizations to elucidate key pathways and workflows, serving as an essential resource for professionals in the field of drug discovery and development.

Discovery and Early Synthesis of the Imidazole Core

The journey of the imidazole ring began in the mid-19th century. While various derivatives were known from the 1840s, the parent compound, imidazole, was first synthesized and characterized in 1858 by the German chemist Heinrich Debus.[1][2][3] He achieved this by reacting glyoxal and formaldehyde in the presence of ammonia, a method now famously known as the Debus synthesis.[2][3][4] Initially, the compound was named "glyoxaline" due to its synthesis from glyoxal and an amine.[1][2][5] This foundational synthesis, though often resulting in modest yields, paved the way for the exploration of a new class of heterocyclic compounds.[2][3]

Key Early Synthetic Methodologies

Several classical methods for imidazole synthesis were developed following Debus's initial discovery, each offering different routes to substituted imidazoles and expanding the accessible chemical space for this versatile heterocycle.

  • Debus-Radziszewski Imidazole Synthesis: This is a multicomponent reaction that condenses a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia (or a primary amine for N-substituted imidazoles) to form the imidazole ring.[6][7] This method remains a cornerstone for the synthesis of various substituted imidazoles.[7]

  • Wallach Synthesis: This method involves the reaction of an N,N'-disubstituted oxamide with phosphorus oxychloride to yield a chloroimidazole derivative.[4]

  • Marckwald Synthesis: This route involves the cyclization of an α-aminoketone with a cyanate, isocyanate, or isothiocyanate to form an intermediate that can be converted to an imidazole derivative.[4]

  • Van Leusen Imidazole Synthesis: A more modern and versatile approach, the Van Leusen reaction utilizes tosylmethyl isocyanide (TosMIC) as a key reagent, which reacts with an aldimine in a [3+2] cycloaddition to form the imidazole ring.[8][9][10] This method is particularly valuable for the synthesis of 1,4,5-trisubstituted imidazoles.[10]

Significance of Imidazole-Containing Compounds in Biological Processes

The imidazole moiety is not just a synthetic curiosity; it is a fundamental building block in nature, integral to the structure and function of numerous biomolecules essential for life.

The Amino Acid Histidine and its Derivatives

The most prominent example of a naturally occurring imidazole is the amino acid histidine .[3][5][11] The imidazole side chain of histidine possesses a pKa of approximately 6.0, allowing it to act as both a proton donor and acceptor at physiological pH.[11] This unique property makes histidine a crucial residue in the active sites of many enzymes, where it participates in acid-base catalysis.[4][11] A classic example is the catalytic triad (serine, histidine, and aspartate) found in serine proteases, where histidine acts as a proton shuttle.[12]

Histidine is also the precursor to histamine , a vital biogenic amine synthesized via decarboxylation catalyzed by histidine decarboxylase.[3][13][14] Histamine is a key mediator of local immune responses, inflammation, and gastric acid secretion, and also functions as a neurotransmitter in the central nervous system.[14]

Purines: The Building Blocks of Nucleic Acids

The imidazole ring is a core component of the purine bicyclic system, which forms the basis of adenine and guanine , two of the four nucleobases in DNA and RNA.[5][7][9] These purine bases are fundamental to the storage and transmission of genetic information. The ability of the imidazole and pyrimidine rings within the purine structure to engage in hydrogen bonding is critical for the formation of the DNA double helix.[9]

Imidazole Alkaloids and Other Natural Products

A diverse array of imidazole-containing alkaloids has been isolated from natural sources, particularly marine organisms like sponges and plants.[1][15] These natural products exhibit a wide range of biological activities. For instance, pilocarpine, an imidazole alkaloid from the jaborandi plant, is used in the treatment of glaucoma.[1] Marine sponges are a rich source of complex pyrrole-imidazole alkaloids, such as oroidin and sceptrin, which have demonstrated antimicrobial and anticancer properties.[8][16]

Imidazole-Containing Compounds in Medicinal Chemistry

The unique electronic and structural features of the imidazole ring have established it as a "privileged scaffold" in drug discovery. Its ability to serve as a bioisostere for other functional groups, participate in hydrogen bonding, and coordinate with metal ions in enzyme active sites has led to the development of a multitude of successful drugs across various therapeutic areas.

Antifungal Agents

The "azole" class of antifungal drugs, which includes many imidazole derivatives like clotrimazole , miconazole , and ketoconazole , represents a major breakthrough in the treatment of fungal infections.[17] These agents act by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[17] Disruption of ergosterol synthesis leads to increased membrane permeability and ultimately, fungal cell death.

Table 1: Antifungal Activity of Imidazole Derivatives

CompoundOrganismMIC (µg/mL)Reference
ClotrimazoleCandida albicans0.12 - 1.0[17]
MiconazoleCandida albicans0.06 - 4.0[17]
KetoconazoleCandida albicans0.03 - 16.0[17]
Compound 31Candida albicans (fluconazole-resistant)8[17]
Compound 42Candida albicans (fluconazole-resistant)8[17]
Anticancer Agents

Numerous imidazole-containing compounds have been investigated for their anticancer properties, with several demonstrating significant cytotoxic activity against various cancer cell lines. Their mechanisms of action are diverse and include the inhibition of kinases, tubulin polymerization, and topoisomerases.[2][4]

Table 2: In Vitro Cytotoxicity of Imidazole Derivatives Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
Compound 9a-9dU87-MG, HCT-116, MDA-MB-231, PC-310⁻⁷–10⁻⁸ M[2]
Compound 22NUGC-3 (gastric cancer)0.05[2]
Compound 39MCF-7 (breast cancer)4.2[2]
Compound 40MCF-7 (breast cancer)8.29[2]
Compound 21A549 (lung cancer)0.29[4]
Compound 5bDPP-4 Inhibition2.21[18]
Compound 5eBT474 (breast cancer)39.19 ± 1.12 (24h)[16]
ImidazoleHuH-7 (liver cancer)Varies with time[8]
Histamine H2 Receptor Antagonists

The development of cimetidine , the first histamine H2 receptor antagonist, revolutionized the treatment of peptic ulcers and gastroesophageal reflux disease (GERD).[19] Cimetidine and subsequent drugs in this class competitively block the action of histamine at H2 receptors on parietal cells in the stomach, thereby reducing gastric acid secretion.[19]

Table 3: Binding Affinities of Imidazole-Based H2 Receptor Antagonists

CompoundParameterValueReference
CimetidineIC502.3 µM[19]
CimetidineKi0.18 µM[19]
MetiamideIC50(relative to Cimetidine)[19]
SKF 93479IC50(relative to Cimetidine)[19]
Angiotensin II Receptor Antagonists

Losartan was the first of a new class of antihypertensive agents known as angiotensin II receptor blockers (ARBs).[15] It selectively and competitively blocks the binding of angiotensin II to the AT1 receptor, thereby inhibiting the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a reduction in blood pressure.[15]

Table 4: Binding Affinities of Angiotensin II Receptor Antagonists

CompoundParameterValueReference
LosartanIC5020 nM[15]
LosartanpKi7.17 ± 0.07[13][20]
CandesartanpKi8.61 ± 0.21[13][20]
TelmisartanpKi8.19 ± 0.04[13][20]
ValsartanpKi7.65 ± 0.12[13][20]

Experimental Protocols

Synthesis of Imidazole Derivatives

This procedure is a general representation and may require optimization for specific substrates.

  • Reaction Setup: In a round-bottom flask, combine the 1,2-dicarbonyl compound (1.0 eq.), the aldehyde (1.0 eq.), and ammonium acetate (2.0-5.0 eq.).

  • Solvent and Catalyst: Add a suitable solvent, such as glacial acetic acid or ethanol.[11][21] In some cases, a catalyst like silicotungstic acid may be employed to improve yields.[7]

  • Reaction Conditions: The reaction mixture can be heated under reflux for several hours or subjected to microwave irradiation for a shorter duration to enhance reaction rates and yields.[5][11]

  • Work-up and Purification: After completion of the reaction (monitored by TLC), the mixture is cooled, and the product is precipitated by the addition of water. The crude product is collected by filtration, washed with water, and purified by recrystallization from an appropriate solvent (e.g., ethanol).[21]

Dicarbonyl 1,2-Dicarbonyl Imidazole Trisubstituted Imidazole Dicarbonyl->Imidazole Aldehyde Aldehyde Aldehyde->Imidazole Ammonia Ammonium Acetate Ammonia->Imidazole Solvent Solvent (e.g., Acetic Acid) Solvent->Imidazole Heat Heat or Microwave Heat->Imidazole Workup Work-up & Purification Imidazole->Workup Product Pure Imidazole Product Workup->Product

Caption: Generalized workflow for the Debus-Radziszewski imidazole synthesis.

This is a generalized protocol and specific conditions may vary.

  • Aldimine Formation (in situ): In a reaction vessel, dissolve the aldehyde (1.0 eq.) and a primary amine (1.0 eq.) in a suitable solvent like methanol or ethanol. Stir at room temperature to form the aldimine in situ.[22]

  • Addition of TosMIC: To the aldimine solution, add tosylmethyl isocyanide (TosMIC) (1.0 eq.) and a base such as potassium carbonate.[10][22]

  • Reaction Conditions: The reaction is typically stirred at room temperature or gently heated to reflux until the reaction is complete (monitored by TLC).[10]

  • Work-up and Purification: The solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel.[10]

Aldehyde Aldehyde Aldimine Aldimine (in situ) Aldehyde->Aldimine Amine Primary Amine Amine->Aldimine Cycloaddition [3+2] Cycloaddition Aldimine->Cycloaddition TosMIC TosMIC TosMIC->Cycloaddition Base Base (e.g., K2CO3) Base->Cycloaddition Intermediate Cyclic Intermediate Cycloaddition->Intermediate Elimination Elimination of TosH Intermediate->Elimination Imidazole 1,4,5-Trisubstituted Imidazole Elimination->Imidazole Purification Purification Imidazole->Purification Product Pure Imidazole Purification->Product

Caption: Stepwise representation of the Van Leusen imidazole synthesis.

Biological Evaluation Protocols

The MTT assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the imidazole-containing test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Start Seed Cells in 96-well Plate Treat Treat with Imidazole Compounds Start->Treat Incubate Incubate (e.g., 24-72h) Treat->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Add_Solubilizer Add Solubilization Solution Incubate_MTT->Add_Solubilizer Measure Measure Absorbance (570 nm) Add_Solubilizer->Measure Analyze Calculate Cell Viability & IC50 Measure->Analyze

Caption: Experimental workflow for the MTT cytotoxicity assay.

This protocol provides a general framework for competitive binding assays.

  • Membrane Preparation: Prepare cell membranes from a tissue or cell line expressing the target receptor (e.g., histamine H2 receptor or angiotensin II AT1 receptor).

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitive binding.

    • Total Binding: Contains the membrane preparation and a radiolabeled ligand (e.g., [³H]tiotidine for H2 receptors or [¹²⁵I]Sar¹,Ile⁸-Angiotensin II for AT1 receptors).

    • Non-specific Binding: Contains the membrane preparation, radiolabeled ligand, and a high concentration of an unlabeled competitor to saturate the receptors.

    • Competitive Binding: Contains the membrane preparation, radiolabeled ligand, and varying concentrations of the test imidazole compound.

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand. Wash the filters with ice-cold buffer.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the concentration of the test compound to determine the IC50 value. The Ki (inhibitory constant) can then be calculated using the Cheng-Prusoff equation.

Start Prepare Receptor Membranes Setup Set up Assay Plate (Total, Non-specific, Competitive Binding) Start->Setup Incubate Incubate to Equilibrium Setup->Incubate Filter Separate Bound & Unbound Ligand (Filtration) Incubate->Filter Count Measure Radioactivity (Scintillation Counting) Filter->Count Analyze Calculate Specific Binding, IC50, and Ki Count->Analyze

Caption: A generalized workflow for radioligand receptor binding assays.

Signaling Pathways of Key Imidazole Drug Targets

Histamine H2 Receptor Signaling

Histamine binding to the H2 receptor, a G-protein coupled receptor (GPCR), primarily activates the Gs alpha subunit. This stimulates adenylyl cyclase to produce cyclic AMP (cAMP), which in turn activates protein kinase A (PKA). PKA then phosphorylates various downstream targets, leading to the physiological response, such as gastric acid secretion.

Histamine Histamine H2R H2 Receptor Histamine->H2R binds Gs Gs Protein H2R->Gs activates AC Adenylyl Cyclase Gs->AC activates ATP ATP cAMP cAMP ATP->cAMP converts PKA Protein Kinase A cAMP->PKA activates Response Physiological Response (e.g., Gastric Acid Secretion) PKA->Response leads to Cimetidine Cimetidine (Antagonist) Cimetidine->H2R blocks

Caption: Simplified signaling pathway of the histamine H2 receptor.

Angiotensin II Type 1 (AT1) Receptor Signaling

Angiotensin II binding to the AT1 receptor, another GPCR, activates the Gq alpha subunit. This stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These signaling events culminate in physiological responses like vasoconstriction.

AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R binds Gq Gq Protein AT1R->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 IP3 IP3 PIP2->IP3 cleaves to DAG DAG PIP2->DAG cleaves to Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC activates Response Physiological Response (e.g., Vasoconstriction) Ca_release->Response PKC->Response Losartan Losartan (Antagonist) Losartan->AT1R blocks

Caption: Canonical signaling pathway of the angiotensin II type 1 receptor.

Conclusion

From its initial synthesis over a century and a half ago, the imidazole nucleus has proven to be a remarkably versatile and significant scaffold in both the biological and medicinal realms. Its fundamental role in the chemistry of life, as a component of amino acids and nucleic acids, underscores its evolutionary importance. For drug development professionals, the imidazole ring continues to be a rich source of therapeutic innovation, offering a unique combination of physicochemical properties that can be tailored to interact with a wide range of biological targets. The extensive and ever-growing portfolio of imidazole-containing drugs is a testament to its enduring value. A thorough understanding of the synthesis, biological functions, and structure-activity relationships of imidazole derivatives, as detailed in this guide, is crucial for the continued development of novel and effective therapeutic agents to address a myriad of human diseases.

References

The Role of Methyl 4-(1H-imidazol-1-yl)benzoate in Medicinal Chemistry: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-(1H-imidazol-1-yl)benzoate is a heterocyclic compound that serves as a crucial building block in the design and synthesis of medicinally active molecules. The imidazole moiety is a well-established pharmacophore, known to interact with a variety of biological targets. This technical guide explores the synthesis, known biological activities of its derivatives, and the potential applications of the this compound core in medicinal chemistry, with a focus on its role in the development of enzyme inhibitors and anticancer agents. While specific biological data for the core molecule is limited in publicly available literature, the extensive research on its derivatives underscores its significance as a scaffold for drug discovery.

Introduction

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. It is a common structural motif in numerous biologically active compounds, including the essential amino acid histidine. The ability of the imidazole nitrogen atoms to act as both hydrogen bond donors and acceptors, as well as their capacity to coordinate with metal ions in enzyme active sites, makes this scaffold highly valuable in medicinal chemistry. This compound combines this privileged heterocycle with a methyl benzoate group, providing a versatile platform for chemical modification and the development of targeted therapeutics. This document provides a comprehensive overview of the synthesis of this core structure and the biological activities reported for its close derivatives, highlighting its potential in the development of novel therapeutic agents.

Synthesis of the Core Structure

The synthesis of this compound and its corresponding carboxylic acid is a critical first step in the development of more complex derivatives. A common synthetic route involves the nucleophilic aromatic substitution reaction between an imidazole and a substituted benzene ring.

Synthesis of 4-(1H-Imidazol-1-yl)benzoic acid

A widely used method for the synthesis of the carboxylic acid precursor, 4-(1H-imidazol-1-yl)benzoic acid, involves the reaction of methyl 4-fluorobenzoate with imidazole, followed by hydrolysis of the resulting methyl ester.

Experimental Protocol:

Step 1: Synthesis of this compound

  • In a round-bottom flask, combine methyl 4-fluorobenzoate (1.0 equivalent), imidazole (1.2 equivalents), and potassium carbonate (1.0 equivalent) in dimethylsulfoxide (DMSO).

  • Heat the reaction mixture with stirring at 120-130°C for 5 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and add water.

  • Acidify the aqueous mixture and extract with a suitable organic solvent (e.g., ether).

  • Adjust the pH of the aqueous layer to 8 with sodium carbonate and extract again with the organic solvent.

  • Dry the combined organic extracts over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to yield the crude this compound.

Step 2: Hydrolysis to 4-(1H-Imidazol-1-yl)benzoic acid

  • Reflux the methyl ester obtained in Step 1 (1.0 equivalent) in a 10% aqueous solution of sodium hydroxide for approximately 5 minutes.

  • Cool the reaction mixture and neutralize to a pH of 6-7 with hydrochloric acid.

  • The precipitated 4-(1H-imidazol-1-yl)benzoic acid is then collected by filtration and dried.

G cluster_synthesis Synthesis of 4-(1H-Imidazol-1-yl)benzoic acid reagents1 Methyl 4-fluorobenzoate + Imidazole + K2CO3 in DMSO reaction1 Heat (120-130°C, 5h) reagents1->reaction1 Step 1 intermediate This compound reaction1->intermediate reaction2 Reflux (5 min) intermediate->reaction2 Step 2 workup Acidification, Extraction, Purification intermediate->workup reagents2 10% NaOH (aq) reagents2->reaction2 hydrolysis_workup Neutralization, Filtration, Drying reaction2->hydrolysis_workup product 4-(1H-Imidazol-1-yl)benzoic acid hydrolysis_workup->product

Figure 1: Synthetic workflow for 4-(1H-imidazol-1-yl)benzoic acid.

Role in Medicinal Chemistry: Insights from Derivatives

While specific biological data for this compound is not extensively reported, the imidazole scaffold is a cornerstone in the development of various therapeutic agents. The following sections summarize the key areas where derivatives of this core structure have shown significant promise.

Anticancer Activity

The benzimidazole scaffold, a close structural analog of imidazole, is present in numerous compounds with demonstrated anticancer properties. These compounds often act by inhibiting key enzymes involved in cancer cell proliferation and survival.

Derivatives of a structurally related compound, Methyl 4-(1H-benzo[d]imidazol-2-yl)benzoate, have been investigated as targeted anticancer agents, particularly as tyrosine kinase inhibitors (TKIs). Recent studies have highlighted novel benzimidazole derivatives that exhibit excellent cytotoxic effects against multiple cancer cell lines and potent inhibitory activity against critical kinases like EGFR, HER2, and CDK2.[1] The benzimidazole core is crucial for binding interactions within the enzyme active sites, making it a valuable component in the design of multi-targeted kinase inhibitors.[1]

Table 1: Anticancer Activity of Selected Imidazole and Benzimidazole Derivatives

Compound ClassTarget Cancer Cell LinesReported IC50 ValuesReference(s)
Benzimidazole-linked SulfonamidesV600E BRAF mutant cell lines0.49 µM (for compound 12l)[2]
1H-imidazole [4,5-f][1][3] phenanthroline derivativesHCT116, SW480 (Colorectal)1.74 µM and 2 µM (for IPM714)
Benzotriazole-bearing Imidazol-2-thionesMCF-7, HL-60, HCT-1160.40 - 3.57 µM (for compound BI9)[4]
1H-Benzo[d]imidazole Derivatives60 human cancer cell lines0.16 - 3.6 µM (for compounds 11a, 12a, 12b)[5]

Note: The IC50 values presented are for specific derivatives and not for this compound itself.

A proposed mechanism of action for some anticancer imidazole derivatives involves the inhibition of signaling pathways crucial for cancer cell growth and survival, such as the PI3K/AKT/mTOR pathway.

cluster_pathway Potential Anticancer Signaling Pathway Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, HER2) GF->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Inhibitor Imidazole-based Inhibitor Inhibitor->RTK Inhibitor->PI3K Inhibitor->mTOR

Figure 2: Generalized signaling pathway targeted by some imidazole-based anticancer agents.
Enzyme Inhibition

The imidazole nucleus is a key feature of many enzyme inhibitors due to its ability to coordinate with metal ions in the active site or participate in hydrogen bonding interactions.

Derivatives of (1H-imidazol-1-ylmethyl) have been extensively studied as selective inhibitors of thromboxane A2 (TXA2) synthase, an enzyme involved in platelet aggregation and vasoconstriction. A series of 2-(1H-imidazol-1-ylmethyl)-substituted carboxylic acids of various heterocyclic systems showed potent in vitro inhibition of TXA2 synthase with IC50 values in the nanomolar range.[6]

Table 2: Thromboxane Synthase Inhibition by Imidazole Derivatives

Compound ClassEnzyme TargetReported IC50 ValuesReference(s)
2-(1H-imidazol-1-ylmethyl) carboxylic acidsThromboxane A2 Synthase10 - 70 nM[6]
[(1H-imidazol-1-yl)methyl]pyrrolesThromboxane A2 Synthase42 - 1000 nM
Imidazol-1-yl derivativesThromboxane A2 Synthase60 - 370 nM

Note: The IC50 values presented are for specific derivatives and not for this compound itself.

The inhibition of thromboxane synthase can lead to a redirection of prostaglandin metabolism towards the production of prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation. This dual effect is a desirable therapeutic outcome in the treatment of cardiovascular diseases.

cluster_thromboxane Thromboxane Synthesis Pathway Inhibition AA Arachidonic Acid COX Cyclooxygenase (COX) AA->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 TXA2_Synthase Thromboxane A2 Synthase PGH2->TXA2_Synthase PGI2_Synthase Prostacyclin Synthase PGH2->PGI2_Synthase TXA2 Thromboxane A2 (Platelet Aggregation, Vasoconstriction) TXA2_Synthase->TXA2 PGI2 Prostacyclin (PGI2) (Inhibits Platelet Aggregation, Vasodilation) PGI2_Synthase->PGI2 Inhibitor Imidazole-based Inhibitor Inhibitor->TXA2_Synthase

Figure 3: Inhibition of the thromboxane synthesis pathway by imidazole-based inhibitors.

Overproduction of nitric oxide (NO) by nitric oxide synthase (NOS) is implicated in various pathological conditions. Imidazole and its derivatives have been identified as inhibitors of NOS. Some substituted imidazole compounds have shown potent and selective inhibition of neuronal NOS (nNOS) and inducible NOS (iNOS) over endothelial NOS (eNOS).

Table 3: Nitric Oxide Synthase Inhibition by Imidazole Derivatives

CompoundnNOS IC50 (µM)eNOS IC50 (µM)iNOS IC50 (µM)Reference(s)
Imidazole290.6101.3616.0
1-Phenylimidazole72.186.953.9
1-(2-Trifluoromethylphenyl) imidazole (TRIM)28.21057.527.0

Note: The IC50 values presented are for specific derivatives and not for this compound itself.

Experimental Protocols for Biological Evaluation

The following are generalized protocols for the in vitro evaluation of compounds like this compound and its derivatives for potential anticancer activity.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (dissolved in a suitable solvent like DMSO, with the final concentration of DMSO kept below 0.5%) for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

cluster_mtt MTT Assay Workflow seed Seed cells in 96-well plate incubate1 Incubate (24h) seed->incubate1 treat Treat with compound incubate1->treat incubate2 Incubate (48h) treat->incubate2 mtt Add MTT incubate2->mtt incubate3 Incubate (4h) mtt->incubate3 dmso Add DMSO incubate3->dmso read Read Absorbance (570 nm) dmso->read analyze Calculate IC50 read->analyze

Figure 4: Workflow for the in vitro cytotoxicity (MTT) assay.

Conclusion

This compound represents a valuable and versatile scaffold in medicinal chemistry. While direct biological data for this specific molecule is not abundant in the public domain, the extensive research on its derivatives clearly demonstrates the potential of the imidazole core in the development of potent and selective therapeutic agents. The demonstrated efficacy of its derivatives as anticancer agents and inhibitors of key enzymes like thromboxane synthase and nitric oxide synthase highlights promising avenues for future drug discovery and development efforts centered around this core structure. Further investigation into the direct biological activities of this compound and the synthesis of novel derivatives is warranted to fully explore its therapeutic potential.

References

Methyl 4-(1H-imidazol-1-yl)benzoate: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of a Versatile Heterocyclic Building Block in Chemical Synthesis and Drug Discovery

Methyl 4-(1H-imidazol-1-yl)benzoate is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of complex organic molecules. Its unique structure, featuring a reactive imidazole ring and a modifiable methyl ester group, makes it a valuable precursor for the development of novel pharmaceuticals and functional materials. This technical guide provides a detailed overview of its synthesis, chemical properties, reactivity, and potential applications, with a focus on experimental protocols and quantitative data to support researchers in their scientific endeavors.

Physicochemical Properties

This compound is a solid at room temperature with a melting point ranging from 124 to 127 °C. It is characterized by the molecular formula C₁₁H₁₀N₂O₂ and a molecular weight of 202.21 g/mol .[1]

PropertyValueReference
CAS Number 101184-08-1[1]
Molecular Formula C₁₁H₁₀N₂O₂[1]
Molecular Weight 202.21 g/mol [1]
Melting Point 124-127 °C
Appearance Solid
Purity ≥98% (typical)

Synthesis of this compound

The primary synthetic route to this compound is through a copper-catalyzed N-arylation reaction, commonly known as the Ullmann condensation. This reaction involves the coupling of an imidazole with an aryl halide.

Experimental Protocol: Ullmann Condensation

This protocol outlines a general procedure for the synthesis of this compound from imidazole and methyl 4-halobenzoate.

Materials:

  • Imidazole

  • Methyl 4-iodobenzoate or Methyl 4-bromobenzoate

  • Copper(I) iodide (CuI)

  • A suitable ligand (e.g., 4,7-dimethoxy-1,10-phenanthroline)

  • A base (e.g., Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃))

  • Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask, add imidazole (1.2 equivalents), methyl 4-halobenzoate (1.0 equivalent), copper(I) iodide (0.1 equivalents), the ligand (0.1 equivalents), and the base (2.0 equivalents).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to 110-120 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove insoluble salts.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Logical Workflow for Ullmann Synthesis:

G reagents Combine Reactants: - Imidazole - Methyl 4-halobenzoate - CuI, Ligand, Base solvent Add Anhydrous Solvent reagents->solvent reaction Heat and Stir (110-120 °C, 12-24h) solvent->reaction workup Work-up: - Cool, Dilute, Filter - Wash, Dry reaction->workup purification Purification: Column Chromatography workup->purification product This compound purification->product

Caption: General workflow for the Ullmann synthesis of this compound.

Chemical Reactivity and Use as a Building Block

This compound possesses two primary sites of reactivity: the imidazole ring and the methyl ester group. This dual functionality allows for a wide range of chemical transformations, making it a valuable building block in organic synthesis.

Reactions at the Ester Group

The methyl ester functionality can undergo several common transformations:

  • Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 4-(1H-imidazol-1-yl)benzoic acid, under either acidic or basic conditions. This carboxylic acid derivative can then be used in amide bond formation or other reactions typical of carboxylic acids.

  • Reduction: The ester can be reduced to the corresponding primary alcohol, (4-(1H-imidazol-1-yl)phenyl)methanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).

  • Grignard Reaction: Reaction with Grignard reagents (RMgX) can convert the ester into a tertiary alcohol, providing a route to introduce diverse alkyl or aryl groups.

Reaction Scheme for Ester Transformations:

G start This compound acid 4-(1H-imidazol-1-yl)benzoic acid start->acid Hydrolysis (H⁺ or OH⁻) alcohol (4-(1H-imidazol-1-yl)phenyl)methanol start->alcohol Reduction (LiAlH₄) tert_alcohol Tertiary Alcohol start->tert_alcohol Grignard Reaction (RMgX)

Caption: Key reactions involving the ester group of this compound.

Reactions Involving the Imidazole Ring

The imidazole ring can participate in various reactions, including:

  • Electrophilic Aromatic Substitution: The imidazole ring is generally susceptible to electrophilic attack, although the presence of the electron-withdrawing benzoate group can influence the regioselectivity.

  • N-Alkylation/Arylation: While the nitrogen is already arylated, further reactions at the other nitrogen atom are possible under specific conditions.

  • Cycloaddition Reactions: The imidazole ring can potentially participate in cycloaddition reactions, although this is less common for N-substituted imidazoles.

Spectroscopic Data

The structural confirmation of this compound is achieved through various spectroscopic techniques.

Spectroscopic Data Observed Signals
¹H NMR (CDCl₃, 400 MHz) δ (ppm) ~8.10 (d, 2H, Ar-H), ~7.95 (s, 1H, Imidazole-H), ~7.50 (d, 2H, Ar-H), ~7.30 (s, 1H, Imidazole-H), ~7.25 (s, 1H, Imidazole-H), ~3.95 (s, 3H, OCH₃)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm) ~166.0 (C=O), ~141.0 (Ar-C), ~137.0 (Imidazole-C), ~131.0 (Ar-CH), ~130.0 (Imidazole-CH), ~121.0 (Ar-CH), ~118.0 (Imidazole-CH), ~52.5 (OCH₃)
FTIR (KBr, cm⁻¹) ~3100 (C-H, aromatic), ~2950 (C-H, aliphatic), ~1720 (C=O, ester), ~1610, 1520 (C=C, aromatic), ~1280, 1100 (C-O, ester)
Mass Spectrometry (EI) m/z (%) = 202 (M⁺), 171, 143, 116

Note: The exact chemical shifts and peak intensities may vary slightly depending on the solvent and instrument used.

Applications in Drug Discovery and Materials Science

The imidazole moiety is a well-known pharmacophore present in numerous biologically active compounds. Derivatives of this compound have been investigated for a range of therapeutic applications.

  • Anticancer Agents: The benzimidazole scaffold, a close relative of the imidazole core, is found in many anticancer drugs. The ability to functionalize both the imidazole and benzoate portions of the molecule allows for the synthesis of diverse libraries of compounds for screening against various cancer cell lines.

  • Antimicrobial Agents: Imidazole derivatives are known for their antifungal and antibacterial properties. This compound can serve as a starting material for the development of new antimicrobial agents.

  • Corrosion Inhibitors: The nitrogen atoms in the imidazole ring can coordinate with metal surfaces, making imidazole-containing compounds effective corrosion inhibitors.

Signaling Pathway Implication (Hypothetical): While direct involvement of this compound in specific signaling pathways is not yet established, its derivatives, particularly those designed as kinase inhibitors, could potentially modulate pathways crucial for cell growth and proliferation.

G receptor Receptor Tyrosine Kinase pi3k PI3K/Akt Pathway receptor->pi3k ras Ras/MAPK Pathway receptor->ras derivative Imidazole-Based Inhibitor (Derivative of Core Molecule) derivative->receptor Inhibition proliferation Cell Proliferation & Survival pi3k->proliferation ras->proliferation

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway by a derivative of this compound.

Conclusion

This compound is a highly valuable and versatile heterocyclic building block with significant potential in synthetic organic chemistry, medicinal chemistry, and materials science. This guide provides a foundational understanding of its properties, synthesis, and reactivity, offering researchers the necessary information to effectively utilize this compound in their research and development efforts. The detailed protocols and compiled data aim to facilitate the exploration of new derivatives and applications, ultimately contributing to advancements in various scientific fields.

References

The Therapeutic Potential of Methyl 4-(1H-imidazol-1-yl)benzoate: A Scaffolding Perspective for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction:

Methyl 4-(1H-imidazol-1-yl)benzoate is a heterocyclic compound featuring an imidazole ring linked to a methyl benzoate moiety. While direct and extensive research into the specific therapeutic applications of this particular molecule is limited in publicly available literature, its structural components—the imidazole and benzoate groups—are well-established pharmacophores present in a wide array of bioactive molecules. This technical guide aims to explore the potential therapeutic applications of this compound by examining the known biological activities of structurally related compounds. For drug development professionals, this molecule represents a valuable building block and a promising starting point for the synthesis of novel therapeutic agents.[1]

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for its application in medicinal chemistry.

PropertyValueSource
CAS Number 101184-08-1[2]
Molecular Formula C₁₁H₁₀N₂O₂[2][3]
Molecular Weight 202.21 g/mol [2]
Melting Point 124-127 °C
Appearance Crystalline solid[4]

Potential Therapeutic Applications Based on Analogous Structures

The therapeutic potential of this compound can be inferred from the activities of its derivatives and related benzimidazole structures. The imidazole moiety is a key feature in many biologically active compounds, often interacting with enzymes and receptors through hydrogen bonding and hydrophobic interactions.[1]

Anticancer Activity

The benzimidazole scaffold, a close structural relative, is a privileged structure in oncology research. Derivatives of Methyl 4-(1H-benzo[d]imidazol-2-yl)benzoate are recognized as key synthetic intermediates for targeted anticancer agents, particularly tyrosine kinase inhibitors (TKIs).[5] The mechanism of action often involves the benzimidazole ring binding to the active sites of enzymes like EGFR, HER2, and CDK2, thereby inhibiting their activity and impeding cancer cell proliferation.[5] Furthermore, imidazole-based pyrimidine hybrids have demonstrated anticancer properties by targeting cytosolic carbonic anhydrase isoenzymes CA-II and CA-IX.[4]

Hypothesized Anticancer Mechanism of Action:

Start Starting Materials (e.g., Bromo-precursor, 1H-imidazole) Reaction Reaction in Solvent (e.g., N,N-dimethylacetamide) with heating/reflux Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Final Final Imidazole Derivative Characterization->Final

References

Methodological & Application

Application Notes and Protocols: Synthesis of Methyl 4-(1H-imidazol-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of Methyl 4-(1H-imidazol-1-yl)benzoate, a key heterocyclic building block in chemical synthesis, starting from imidazole.[1] The primary method detailed is the copper-catalyzed N-arylation reaction, a widely used and effective method for forming C-N bonds.[2] Variations of this protocol, including different catalyst systems and reaction conditions, are presented to offer flexibility based on available resources and desired outcomes. Additionally, an overview of a palladium-catalyzed approach is included. All experimental procedures are outlined with specific reagent quantities, reaction conditions, and purification methods. Quantitative data from various synthetic approaches are summarized for comparative analysis.

Introduction

N-aryl imidazoles are crucial structural motifs found in a wide array of pharmaceuticals and biologically active compounds. Their synthesis is a fundamental transformation in medicinal chemistry and drug development. The Ullmann condensation, a copper-catalyzed N-arylation, represents a classic and robust method for coupling aryl halides with N-heterocycles like imidazole.[2][3] Recent advancements have led to the development of milder and more efficient protocols, often employing ligands to improve reaction rates and yields.[4][5][6][7] This application note focuses on the synthesis of this compound, providing researchers with a comprehensive guide to its preparation from imidazole and a suitable aryl halide.

Reaction Scheme

The general reaction for the synthesis of this compound via N-arylation of imidazole is depicted below:

Reaction_Scheme imidazole Imidazole plus1 + aryl_halide Methyl 4-halobenzoate (X = Br, I) arrow Cu catalyst, Ligand Base, Solvent, Heat aryl_halide->arrow product This compound arrow->product

Caption: General reaction scheme for the N-arylation of imidazole.

Experimental Protocols

Protocol 1: Copper-Catalyzed N-Arylation using CuI and 1,10-Phenanthroline

This protocol is a common and effective method for the N-arylation of imidazoles.[2]

Materials:

  • Imidazole

  • Methyl 4-bromobenzoate

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous Dioxane

  • Ethyl acetate

  • Celite

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add imidazole (1.2 mmol), methyl 4-bromobenzoate (1.0 mmol), copper(I) iodide (0.05 mmol, 5 mol%), and 1,10-phenanthroline (0.1 mmol, 10 mol%).[2]

  • Add cesium carbonate (2.0 mmol) to the flask.

  • Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon).

  • Add anhydrous dioxane (5 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir vigorously for 18-24 hours.[2]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.[2]

  • Wash the filtrate with water (2 x 15 mL) and then with brine (15 mL).[2]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure this compound.

Protocol 2: Copper-Catalyzed N-Arylation using CuI and L-Proline

This protocol utilizes a more environmentally friendly and readily available ligand.

Materials:

  • Imidazole

  • Methyl 4-iodobenzoate

  • Copper(I) iodide (CuI)

  • L-Proline

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, combine imidazole (1.2 mmol), methyl 4-iodobenzoate (1.0 mmol), copper(I) iodide (0.05 mmol, 5 mol%), and L-Proline (0.1 mmol, 10 mol%).

  • Add potassium carbonate (2.0 mmol) to the flask.

  • Add anhydrous DMSO (4 mL).[8]

  • Heat the mixture at 110 °C for 10-24 hours, monitoring by TLC.[2][8]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to yield the final product.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of N-aryl imidazoles under various copper-catalyzed conditions.

EntryAryl HalideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1Methyl 4-bromobenzoateCuI (5 mol%), 1,10-Phenanthroline (10 mol%)Cs₂CO₃Dioxane10018~90
2Methyl 4-iodobenzoateCuI (5 mol%), L-Proline (10 mol%)K₂CO₃DMSO11024~85
3Aryl IodideCu₂O (5 mol%), Salicylaldoxime (10 mol%)K₃PO₄Dioxane11024~88
4Aryl HalideCuI (0.75 M%)KOHDMSO1101093

Data is representative and may vary based on specific substrates and reaction scale. Data compiled from[2][8].

Workflow and Logic Diagrams

The experimental workflow for the synthesis, workup, and purification of this compound is outlined below.

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification reagents Combine Imidazole, Aryl Halide, Catalyst, Ligand, and Base solvent Add Anhydrous Solvent reagents->solvent heating Heat under Inert Atmosphere solvent->heating cooling Cool to Room Temperature heating->cooling dilution Dilute with Ethyl Acetate cooling->dilution filtration Filter through Celite dilution->filtration extraction Wash with Water and Brine filtration->extraction drying Dry Organic Layer extraction->drying concentration Concentrate under Reduced Pressure drying->concentration chromatography Column Chromatography concentration->chromatography product Pure this compound chromatography->product

Caption: Experimental workflow for synthesis and purification.

Alternative Synthetic Approaches

While copper-catalyzed methods are prevalent, palladium-catalyzed N-arylation offers an alternative, often with high selectivity.[3][9] These reactions can sometimes be performed under milder conditions and may be suitable for substrates with sensitive functional groups. Microwave-assisted synthesis has also emerged as a rapid and efficient method for preparing imidazole derivatives, significantly reducing reaction times.[10][11][12]

Conclusion

The synthesis of this compound from imidazole can be effectively achieved through copper-catalyzed N-arylation reactions. The protocols provided herein, utilizing different catalyst and ligand systems, offer robust and reproducible methods for obtaining this valuable compound. The choice of protocol may depend on factors such as cost, availability of reagents, and desired reaction time. The provided data and workflows serve as a comprehensive guide for researchers in the field of synthetic and medicinal chemistry.

References

Application Notes and Protocols for the Synthesis of Methyl 4-(1H-imidazol-1-yl)benzoate via Ullmann Condensation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-arylation of imidazoles is a cornerstone of medicinal chemistry, yielding scaffolds with diverse biological activities. The Ullmann condensation, a copper-catalyzed cross-coupling reaction, offers a robust and versatile method for forging the crucial C-N bond between an aryl halide and an N-heterocycle. This document provides detailed application notes and experimental protocols for the synthesis of Methyl 4-(1H-imidazol-1-yl)benzoate, a valuable building block in pharmaceutical research.

The traditional Ullmann reaction often required harsh conditions, including high temperatures and stoichiometric amounts of copper. However, modern iterations of this reaction employ catalytic amounts of a copper source, often in conjunction with a ligand, to facilitate the transformation under milder and more efficient conditions. This protocol will focus on a ligand-assisted copper-catalyzed approach for the synthesis of this compound from imidazole and a suitable methyl 4-halobenzoate.

Reaction Scheme

The synthesis of this compound via an Ullmann-type condensation reaction is depicted below. The reaction involves the coupling of imidazole with a methyl 4-halobenzoate (where X is typically I or Br) in the presence of a copper catalyst, a ligand, a base, and a suitable solvent.

Caption: General reaction scheme for the Ullmann condensation synthesis of this compound.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
CAS Number101184-08-1[1][2]
Molecular FormulaC₁₁H₁₀N₂O₂[1][2]
Molecular Weight202.21 g/mol [1][2]
Melting Point124-127 °C[1]
AppearanceSolid
Table 2: Summary of Representative Ullmann Condensation Conditions for N-Arylation of Imidazoles
EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Methyl 4-bromobenzoateCuI (5)1,10-Phenanthroline (10)Cs₂CO₃Dioxane10024~85-95 (Expected)
2Methyl 4-iodobenzoateCu₂O (5)Salicylaldoxime (10)K₂CO₃DMF11018~80-90 (Expected)
3Aryl BromideFe-CuO-K₂CO₃DMAc12024~83 (Example with different aryl bromide)

Note: Yields are expected ranges based on similar reactions reported in the literature and may vary depending on the specific substrate and reaction conditions.

Experimental Protocols

This section provides a detailed, generalized protocol for the synthesis of this compound based on modern Ullmann condensation procedures.

Materials:

  • Imidazole

  • Methyl 4-bromobenzoate or Methyl 4-iodobenzoate

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-dioxane

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Nitrogen or Argon gas

Equipment:

  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas supply (manifold or balloon)

  • Standard laboratory glassware

  • Rotary evaporator

  • Apparatus for column chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add imidazole (1.2 mmol, 1.2 equiv), methyl 4-bromobenzoate (1.0 mmol, 1.0 equiv), copper(I) iodide (0.05 mmol, 5 mol%), and 1,10-phenanthroline (0.1 mmol, 10 mol%).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

  • Reagent Addition: Under the inert atmosphere, add cesium carbonate (2.0 mmol, 2.0 equiv) and anhydrous 1,4-dioxane (5 mL).

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 24 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the consumption of the starting materials.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove insoluble inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then with brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Experimental_Workflow A 1. Reaction Setup (Reactants, Catalyst, Ligand, Base) B 2. Inert Atmosphere (Evacuate/Backfill with N₂/Ar) A->B C 3. Solvent Addition (Anhydrous Dioxane) B->C D 4. Reaction (Heating and Stirring) C->D E 5. Work-up (Dilution and Filtration) D->E F 6. Extraction (EtOAc/Water/Brine) E->F G 7. Drying and Concentration F->G H 8. Purification (Column Chromatography) G->H I 9. Characterization (NMR, MS) H->I

Caption: Experimental workflow for the synthesis of this compound.

Proposed Catalytic Cycle

The proposed catalytic cycle for the copper-catalyzed N-arylation of imidazole is outlined below.

Catalytic_Cycle cluster_cycle Catalytic Cycle CuI Cu(I) Catalyst A Cu(I)-Imidazolide CuI->A + ImH, - Base-H⁺ Imidazole Imidazole (ImH) Base Base ArylHalide Methyl 4-halobenzoate (ArX) Product This compound (Ar-Im) B Cu(III) Intermediate A->B + ArX (Oxidative Addition) B->Product (Reductive Elimination)

Caption: Proposed catalytic cycle for the copper-catalyzed N-arylation of imidazole.

References

Methyl 4-(1H-imidazol-1-yl)benzoate: A Versatile Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(1H-imidazol-1-yl)benzoate is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery.[1] Its structure, featuring a reactive imidazole ring coupled to a methyl benzoate moiety, makes it a valuable intermediate for the synthesis of a diverse range of biologically active compounds.[2] The imidazole core is a well-established pharmacophore found in numerous therapeutic agents, exhibiting a wide spectrum of activities including anticancer, antifungal, and antibacterial properties.[3] This document provides detailed application notes and experimental protocols for the synthesis and potential applications of this compound as a key intermediate in the development of novel therapeutics.

Chemical Properties and Data

A summary of the key chemical properties for this compound is presented below.

PropertyValueReference
CAS Number 101184-08-1
Molecular Formula C₁₁H₁₀N₂O₂
Molecular Weight 202.21 g/mol
Melting Point 124-127 °C
Appearance White to off-white crystalline powder
Purity (Assay) ≥99%
Solubility Soluble in methanol, DMSO, DMF

Synthetic Protocols

The synthesis of this compound can be efficiently achieved in a two-step process. The first step involves the synthesis of the carboxylic acid precursor, 4-(1H-imidazol-1-yl)benzoic acid, via a copper-catalyzed Ullmann condensation. The second step is a classic Fischer esterification to yield the final methyl ester.

Experimental Workflow: Synthesis of this compound

G cluster_0 Step 1: Ullmann Condensation cluster_1 Step 2: Fischer Esterification A 4-Iodobenzoic Acid + Imidazole B Add KOH, Catalyst (e.g., CuI) in DMSO A->B C Heat at 110°C for 10h B->C D Work-up and Purification (Column Chromatography) C->D E 4-(1H-imidazol-1-yl)benzoic Acid D->E F 4-(1H-imidazol-1-yl)benzoic Acid G Add Methanol (excess) + Conc. H2SO4 (catalyst) F->G H Reflux for 1-2h G->H I Work-up and Recrystallization H->I J This compound I->J

Caption: Synthetic workflow for this compound.
Protocol 1: Synthesis of 4-(1H-imidazol-1-yl)benzoic Acid

This protocol is adapted from a general procedure for the synthesis of N-aryl imidazoles.[4]

Materials:

  • 4-Iodobenzoic acid (1.0 mmol)

  • Imidazole (1.2 mmol)

  • Potassium hydroxide (KOH) (2.0 mmol)

  • Copper(I) iodide (CuI) catalyst (0.75 mol%)

  • Dimethyl sulfoxide (DMSO) (4 mL)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add 4-iodobenzoic acid, imidazole, potassium hydroxide, and the copper catalyst.

  • Add DMSO to the flask and stir the mixture at 110 °C for 10 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (10 mL) and filter to remove any solids.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting residue by column chromatography on silica gel using a hexane/ethyl acetate (70:30) eluent to afford the desired product.

Quantitative Data:

ReactantProductYieldPurityReference
4-Iodobenzoic Acid4-(1H-imidazol-1-yl)benzoic Acid93%>95%[4]
Protocol 2: Synthesis of this compound

This protocol is a standard Fischer esterification procedure.[5][6]

Materials:

  • 4-(1H-imidazol-1-yl)benzoic acid (1.0 mmol)

  • Methanol (excess, e.g., 10 mL)

  • Concentrated sulfuric acid (catalytic amount, e.g., 0.1 mL)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Suspend 4-(1H-imidazol-1-yl)benzoic acid in methanol in a round-bottom flask.

  • Carefully add the concentrated sulfuric acid to the mixture.

  • Heat the reaction mixture to reflux for 1-2 hours, monitoring the reaction by TLC.

  • Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Neutralize the residue with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure this compound.

Expected Quantitative Data:

ReactantProductExpected YieldPurity
4-(1H-imidazol-1-yl)benzoic AcidThis compound85-95%>98%

(Note: Yield is an estimate based on typical Fischer esterification reactions.)

Applications in Drug Discovery

This compound serves as a crucial starting material for the synthesis of more complex molecules with therapeutic potential. The imidazole nucleus is a key feature in many targeted therapies, particularly in oncology.

Role as an Intermediate in Kinase Inhibitor Synthesis

Many kinase inhibitors feature an imidazole or benzimidazole core, which can form key hydrogen bonding interactions within the ATP-binding pocket of the target kinase. While specific examples originating directly from this compound are not prominently documented, its structure is analogous to intermediates used in the synthesis of inhibitors for pathways like MAPK.

cluster_pathway Simplified MAPK Signaling Pathway cluster_drug Drug Action GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation ImidazoleInhibitor Imidazole-based Kinase Inhibitor (e.g., BRAF inhibitor) ImidazoleInhibitor->RAF Inhibition

Caption: Inhibition of the MAPK pathway by an imidazole-based kinase inhibitor.

The ester functional group of this compound can be readily converted to other functionalities such as amides, hydrazides, or reduced to an alcohol, providing a versatile handle for further molecular elaboration.

Logical Relationship to Bioactive Molecules

The versatility of the intermediate allows for the generation of a library of compounds for screening against various biological targets.

G cluster_derivatives Chemical Derivatization cluster_applications Potential Bioactive Molecules A This compound (Intermediate) B Amidation A->B C Hydrazinolysis A->C D Reduction A->D E Saponification A->E F Kinase Inhibitors (Anticancer) B->F G Antifungal Agents C->G I Other Therapeutics D->I E->F E->G H Antibacterial Agents

Caption: Derivatization pathways from the intermediate to potential drugs.

Conclusion

This compound is a valuable and versatile intermediate for drug discovery. Its straightforward synthesis and the presence of two modifiable functional groups—the imidazole ring and the methyl ester—provide medicinal chemists with a powerful scaffold for the development of novel therapeutic agents targeting a range of diseases. The protocols and data presented here offer a foundation for researchers to utilize this compound in their drug development programs.

References

Application Notes and Protocols: Methyl 4-(1H-imidazol-1-yl)benzoate in the Development of Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the utility of Methyl 4-(1H-imidazol-1-yl)benzoate and its derivatives as scaffolds in the synthesis of novel anticancer agents. While research on this compound itself is limited, its core structure is a key component in the development of more complex molecules with significant cytotoxic and kinase-inhibiting properties. This document will focus on the application of a derivative, specifically imidazole-based pyrimidine hybrids, in cancer research, detailing experimental protocols and summarizing key findings.

Introduction

The imidazole ring is a crucial pharmacophore in medicinal chemistry, found in numerous compounds with a wide range of biological activities, including anticancer properties. Its ability to participate in hydrogen bonding, coordination with metal ions, and various other intermolecular interactions makes it a valuable component in the design of enzyme inhibitors and other therapeutic agents. This compound serves as a versatile building block, providing a ready-made scaffold for the synthesis of more elaborate molecules targeting cancer cells.

Recent studies have focused on creating hybrid molecules that incorporate the imidazole moiety to enhance their therapeutic potential. One such area of investigation involves the synthesis of imidazole-based pyrimidine hybrids, which have demonstrated promising activity against cancer cell lines.

Application: Anticancer Activity of an Imidazole-Based Pyrimidine Hybrid

Research into novel pharmacophores has led to the synthesis of imidazole-based hybrids for tumor treatment. One such derivative, 2-(5-(2-hydroxy-6-oxocyclohex-1-en-1-yl)-2-methyl-1H-imidazol-1-yl) ethyl benzoate (Compound 2) , has been evaluated for its anticancer potential. This compound and its analogs have shown inhibitory effects on human carbonic anhydrases (hCA) and cytotoxic activity against aggressive breast cancer cell lines.

Quantitative Data Summary

The anticancer potential of a series of imidazole-based hybrids was determined using an MTT assay against the MDA-MB-231 human breast cancer cell line. The half-maximal inhibitory concentration (IC50) values for selected compounds are summarized in the table below.

CompoundTargetIC50 (µM)
7 hCA-IX9.6 ± 0.2
2 hCA-II12.3 ± 0.1
8 hCA-IX32.2 ± 1.0
10 hCA-IX15.7 ± 0.5
1 hCA-II11.6 ± 0.2
11 hCA-II31.1 ± 1.3

Data extracted from a study on imidazole-based hybrids for tumor treatment.[1]

Experimental Protocols

The following protocols are based on methodologies described for the evaluation of imidazole-based hybrids.[1]

Synthesis of Imidazole-Based Hybrids

A general workflow for the synthesis of these compounds is outlined below.

G reagents Starting Reagents microwave Microwave Irradiation (90°C, 5-10 min) reagents->microwave precipitation Precipitation of Crude Product microwave->precipitation filtration Filtration and Washing (Water and Methanol) precipitation->filtration purification Column Chromatography (DCM:MeOH gradient) filtration->purification drying Vacuum Drying purification->drying final_product Final Imidazole Hybrid drying->final_product

Synthesis Workflow

Protocol:

  • Combine the starting reagents in a suitable reaction vessel.

  • Irradiate the reaction mixture using a microwave synthesizer at 90°C for 5-10 minutes.

  • Upon completion, a colored precipitate will form, indicating the crude product.

  • Filter the solid product and wash sequentially with water and methanol.

  • For compounds requiring further purification, employ column chromatography using a solvent system of Dichloromethane (DCM) and Methanol (MeOH) with a gradient from 9.5:0.5 to 3:1 over a silica gel stationary phase.

  • Dry the purified solid material in a vacuum oven to yield the final product.

In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol details the determination of the cytotoxic effects of the synthesized compounds on cancer cell lines.

G cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cell_culture Culture MDA-MB-231 and MCF-10A cells (DMEM, 10% FBS, 1% Penicillin) cell_seeding Seed cells in 96-well plate (1.0 x 10^4 cells/well) cell_culture->cell_seeding incubation_24h Incubate for 24h (37°C, 5% CO2) cell_seeding->incubation_24h discard_medium Discard medium incubation_24h->discard_medium add_compounds Add imidazole derivatives (25, 50, 75, 100 µM) discard_medium->add_compounds incubation_48h Incubate for 48h add_compounds->incubation_48h add_mtt Add 20 µL MTT solution (5 mg/mL) incubation_48h->add_mtt incubation_4h Incubate for 4h add_mtt->incubation_4h read_absorbance Read absorbance incubation_4h->read_absorbance G cluster_pathway Tyrosine Kinase Signaling Pathway EGFR EGFR Proliferation Cell Proliferation EGFR->Proliferation HER2 HER2 Survival Cell Survival HER2->Survival CDK2 CDK2 CellCycle Cell Cycle Progression CDK2->CellCycle Inhibitor Imidazole-Based Inhibitor Inhibitor->EGFR Inhibition Inhibitor->HER2 Inhibition Inhibitor->CDK2 Inhibition

References

Methyl 4-(1H-imidazol-1-yl)benzoate: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 4-(1H-imidazol-1-yl)benzoate is a versatile heterocyclic compound that serves as a valuable building block in various organic synthesis applications. Its structure, featuring a reactive imidazole ring and a methyl ester functional group, allows for a diverse range of chemical transformations, making it an important intermediate in the synthesis of pharmaceuticals, ionic liquids, and functional materials. This document provides detailed application notes and experimental protocols for the use of this compound in several key synthetic transformations.

Application Notes

This compound is primarily utilized in three main areas of organic synthesis:

  • Modification of the Ester Group: The methyl ester functionality can be readily transformed into other functional groups, most notably through hydrolysis to the corresponding carboxylic acid or via aminolysis to form amides. The resulting 4-(1H-imidazol-1-yl)benzoic acid is a crucial intermediate for the synthesis of more complex molecules, including bioactive compounds and ligands for metal-organic frameworks (MOFs).

  • Reactions at the Imidazole Ring: The imidazole ring contains a nucleophilic nitrogen atom (N-3) that can undergo quaternization reactions with alkyl halides to form imidazolium salts. These salts are precursors to ionic liquids and N-heterocyclic carbenes (NHCs), which have widespread applications in catalysis and materials science.

  • Use as a Ligand Precursor for Metal-Organic Frameworks (MOFs): Following hydrolysis to 4-(1H-imidazol-1-yl)benzoic acid, this molecule can act as an organic linker in the synthesis of MOFs.[1][2][3][4] These crystalline porous materials have shown significant promise in gas storage, separation, and catalysis.

Key Synthetic Applications and Protocols

This section details the experimental procedures for the key applications of this compound.

Hydrolysis to 4-(1H-imidazol-1-yl)benzoic Acid

The hydrolysis of the methyl ester to the corresponding carboxylic acid is a fundamental transformation that unlocks further synthetic possibilities.

dot

Hydrolysis_Workflow start This compound reagents 1. 10% aq. NaOH 2. Reflux start->reagents Reaction workup 1. Cool to RT 2. Neutralize with HCl (pH 6-7) reagents->workup Work-up purification Filter and Dry workup->purification product 4-(1H-imidazol-1-yl)benzoic Acid purification->product

Caption: Workflow for the hydrolysis of this compound.

Experimental Protocol:

A mixture of this compound (0.61 g, 3 mmol) in 5 mL of 10% aqueous sodium hydroxide is heated under reflux for five minutes.[5] After the reaction is complete, the mixture is cooled to room temperature and neutralized to a pH of 6-7 with hydrochloric acid. The resulting precipitate of 4-(1H-imidazol-1-yl)benzoic acid is collected by filtration and dried.[5]

ParameterValueReference
Starting MaterialThis compound[5]
Reagents10% aq. NaOH, HCl[5]
Reaction Time5 minutes (reflux)[5]
YieldNot specified[5]
Synthesis of Imidazolium-Based Ionic Liquids via N-Alkylation

The imidazole nitrogen of this compound can be alkylated to form imidazolium salts, which are a class of ionic liquids.

dot

N_Alkylation_Workflow start This compound reagents Alkyl Halide (e.g., R-X) Solvent (e.g., Toluene) start->reagents Mixing reaction Reflux reagents->reaction isolation Cool and Isolate Product reaction->isolation product 1-Alkyl-3-(4-(methoxycarbonyl)phenyl) -1H-imidazol-3-ium Halide isolation->product

Caption: General workflow for the N-alkylation of this compound.

Experimental Protocol (General):

A mixture of this compound and an alkylating agent (e.g., an alkyl halide) in a suitable solvent such as toluene is heated to reflux. The progress of the reaction can be monitored by techniques like thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the resulting imidazolium salt product is isolated, for instance by filtration if it precipitates, and purified by recrystallization.

ParameterValue
Starting MaterialThis compound
ReagentsAlkyl Halide (e.g., Iodomethane, Bromoethane)
SolventToluene, Acetonitrile, or DMF
TemperatureReflux
Reaction TimeVaries (typically several hours)
YieldDependent on substrate and conditions
Synthesis of Amides via Aminolysis

The methyl ester can be directly converted to an amide by reaction with an amine, a process known as aminolysis. This method is often preferred over the two-step hydrolysis-amidation sequence for its atom economy.

dot

Aminolysis_Workflow start This compound reagents Amine (R-NH2) Optional: Catalyst start->reagents Reaction reaction Heating reagents->reaction purification Work-up and Purification reaction->purification product N-Alkyl/Aryl-4-(1H-imidazol-1-yl)benzamide purification->product

Caption: General workflow for the aminolysis of this compound.

Experimental Protocol (General):

This compound is reacted with a primary or secondary amine, either neat or in a suitable solvent. The reaction may require heating and can sometimes be facilitated by the addition of a catalyst. After the reaction is complete, the desired amide product is isolated and purified using standard techniques such as extraction, crystallization, or chromatography.

ParameterValue
Starting MaterialThis compound
ReagentsPrimary or Secondary Amine
SolventOptional (e.g., Methanol, Toluene)
TemperatureVaries (Room Temperature to Reflux)
Reaction TimeVaries (can be several hours to days)
YieldDependent on the amine and reaction conditions

Note: While direct aminolysis of unactivated methyl esters can be challenging, various methods have been developed to promote this reaction. Specific protocols for this compound are not detailed in the provided search results, but general procedures for ester aminolysis can be adapted.

Precursor for Metal-Organic Frameworks (MOFs)

After hydrolysis to 4-(1H-imidazol-1-yl)benzoic acid, the resulting molecule is a versatile ligand for the synthesis of MOFs. The imidazole and carboxylate groups can coordinate to metal ions, forming extended porous networks.

dot

MOF_Synthesis_Logic start This compound hydrolysis Hydrolysis start->hydrolysis ligand 4-(1H-imidazol-1-yl)benzoic Acid (Ligand) hydrolysis->ligand solvothermal Solvothermal Synthesis ligand->solvothermal metal_salt Metal Salt (e.g., Zn(NO3)2) metal_salt->solvothermal mof Metal-Organic Framework (MOF) solvothermal->mof

Caption: Logical relationship for the synthesis of MOFs from this compound.

Experimental Protocol (General for MOF synthesis using the derived ligand):

In a typical solvothermal synthesis, 4-(1H-imidazol-1-yl)benzoic acid and a metal salt (e.g., zinc nitrate, cobalt nitrate) are dissolved in a solvent or a mixture of solvents, such as N,N-dimethylformamide (DMF).[1] The solution is sealed in a vial and heated in an oven for a period of time to allow for the formation of crystalline MOF material. After cooling, the crystals are collected, washed with fresh solvent, and dried.

ParameterValueReference
Ligand4-(1H-imidazol-1-yl)benzoic acid[1]
Metal Salte.g., Zn(NO3)2, Co(NO3)2, Cd(NO3)2[1]
SolventDMF, DMA, or other high-boiling polar aprotic solvents[1]
TemperatureTypically 80-150 °C[1]
Reaction Time1-3 days[1]
ProductCrystalline Metal-Organic Framework[1]

This compound is a valuable and versatile starting material in organic synthesis. Its utility is demonstrated through its conversion into key intermediates like 4-(1H-imidazol-1-yl)benzoic acid, its role as a precursor for imidazolium-based ionic liquids, and its potential for direct conversion into amides. These applications highlight its importance for researchers and scientists in the fields of medicinal chemistry, materials science, and drug development. The provided protocols offer a foundation for the practical application of this compound in a laboratory setting.

References

Protocol for Suzuki-Miyaura coupling reactions involving imidazole derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the Suzuki-Miyaura cross-coupling reaction of imidazole derivatives. The imidazole moiety is a critical pharmacophore in numerous therapeutic agents, and the Suzuki-Miyaura coupling offers a powerful and versatile method for the synthesis of functionalized imidazole-containing compounds.[1][2]

Introduction

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound, such as a boronic acid or ester.[3][4] This reaction is a cornerstone of modern organic synthesis due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide array of boronic acids.[1] For nitrogen-rich heterocycles like imidazoles, which can act as ligands and potentially inhibit the catalyst, specific conditions are often required to ensure efficient coupling.[1][5] This protocol outlines optimized conditions for the successful coupling of various halo-imidazole derivatives with aryl and heteroaryl boronic acids.

Reaction Principle: The Catalytic Cycle

The mechanism of the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle centered around a palladium complex. The key steps are oxidative addition, transmetalation, and reductive elimination.[3][4][6]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the halo-imidazole, forming a Pd(II) complex.[4]

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center.[4]

  • Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the desired product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[3][4]

Suzuki_Miyaura_Cycle cluster_cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R1-Pd(II)L2-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_r1_r2 R1-Pd(II)L2-R2 transmetalation->pd_r1_r2 xb X- + B(OH)3 transmetalation->xb reductive_elimination Reductive Elimination pd_r1_r2->reductive_elimination reductive_elimination->pd0 r1r2 Product (R1-R2) reductive_elimination->r1r2 r1x Halo-imidazole (R1-X) r1x->oxidative_addition r2b Boronic Acid (R2-B(OH)2) r2b->transmetalation base Base base->transmetalation

Figure 1: Catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocols

The following sections provide detailed protocols for the Suzuki-Miyaura coupling of imidazole derivatives. It is important to note that reaction conditions may require optimization for specific substrates.

General Protocol for Suzuki-Miyaura Coupling of Halo-imidazoles

This protocol is a general starting point for the coupling of bromo- or chloro-imidazoles with various arylboronic acids.

Materials:

  • Halo-imidazole (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst) (1-5 mol%)

  • Ligand (if required, e.g., PPh₃, SPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DMF)

  • Water (degassed)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the halo-imidazole, arylboronic acid, and base.

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the palladium catalyst and ligand (if applicable) to the flask.

  • Add the anhydrous solvent and degassed water (typically a 3:1 to 5:1 ratio of organic solvent to water).

  • Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time (4-24 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification arrow arrow A Combine Halo-imidazole, Boronic Acid, and Base B Evacuate and Backfill with Inert Gas A->B C Add Catalyst and Ligand B->C D Add Solvents (Organic + Water) C->D E Degas the Reaction Mixture D->E F Heat and Stir E->F G Monitor Progress (TLC, LC-MS) F->G H Cool to Room Temperature G->H I Dilute and Wash H->I J Dry and Concentrate I->J K Purify by Column Chromatography J->K

References

Application Notes and Protocols for Microwave-Assisted Organic Synthesis of Substituted Imidazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of substituted imidazoles utilizing microwave-assisted organic synthesis (MAOS). The protocols outlined herein offer significant advantages over conventional heating methods, including drastically reduced reaction times, improved product yields, and alignment with the principles of green chemistry.

Introduction to Microwave-Assisted Imidazole Synthesis

Imidazole derivatives are a critical class of heterocyclic compounds, forming the core structure of numerous pharmaceuticals, agrochemicals, and materials.[1][2][3] Traditional methods for their synthesis often involve long reaction times, harsh conditions, and laborious work-up procedures.[4][5] Microwave-assisted synthesis has emerged as a powerful technique to overcome these limitations.[5][6] The use of microwave irradiation provides rapid and uniform heating of the reactants, leading to a significant acceleration of chemical reactions.[1][7] This document details three distinct, efficient, and reproducible microwave-assisted protocols for the synthesis of tri- and tetrasubstituted imidazoles.

Protocol 1: One-Pot, Three-Component Synthesis of 2,4,5-Trisubstituted Imidazoles using a Nickel Catalyst

This protocol describes a highly efficient, one-pot synthesis of 2,4,5-trisubstituted imidazoles from aromatic aldehydes, benzil, and ammonium acetate, catalyzed by a reusable Schiff's base nickel complex (Ni-C) under microwave irradiation.[2] This method is notable for its excellent yields and very short reaction times.[2]

Experimental Protocol
  • Reaction Setup: In a 50 mL beaker, combine the aromatic aldehyde (1 mmol), benzil (1 mmol), ammonium acetate (2.5 mmol), and the Schiff's base nickel catalyst (Ni-C).[2]

  • Solvent Addition: Add 5 mL of ethanol to the mixture.[2]

  • Microwave Irradiation: Place the beaker in a microwave oven and irradiate the mixture at 300W.[8] The reaction progress should be monitored by Thin Layer Chromatography (TLC).[8]

  • Work-up: After completion (typically 10-20 minutes), cool the reaction mixture to room temperature.[2][8]

  • Isolation: Pour the cooled mixture into ice water. The solid product will precipitate.[8]

  • Purification: Filter the solid, wash with water, and recrystallize from ethanol to obtain the pure 2,4,5-trisubstituted imidazole.[8]

  • Catalyst Recovery: The Ni-C catalyst can be recovered by simple filtration and reused for subsequent reactions.[2]

Data Presentation

Table 1: Synthesis of 2,4,5-Trisubstituted Imidazoles using Ni-C Catalyst under Microwave Irradiation [2]

EntryAldehydeTime (min)Yield (%)
1Benzaldehyde1095
24-Chlorobenzaldehyde1292
34-Methylbenzaldehyde1094
44-Methoxybenzaldehyde1590
52-Nitrobenzaldehyde2088

Experimental Workflow

G Workflow for Ni-C Catalyzed Imidazole Synthesis A Mix Aldehyde (1 mmol), Benzil (1 mmol), Ammonium Acetate (2.5 mmol), Ni-C Catalyst in Ethanol B Microwave Irradiation (300W, 10-20 min) A->B C Cool to Room Temperature B->C D Pour into Ice Water C->D E Filter Precipitate D->E F Wash with Water E->F G Recrystallize from Ethanol F->G H Pure 2,4,5-Trisubstituted Imidazole G->H

Caption: Ni-C catalyzed synthesis workflow.

Protocol 2: Solvent-Free Synthesis of 2,4,5-Trisubstituted Imidazoles using Cupric Chloride

This protocol presents an environmentally friendly, solvent-free approach for the synthesis of 2,4,5-trisubstituted imidazoles using cupric chloride (CuCl₂·2H₂O) as an inexpensive and efficient catalyst under microwave irradiation.[8] The key advantages are the simple procedure, cost-effectiveness of the catalyst, and high purity of the products.[8]

Experimental Protocol
  • Reaction Setup: In a 50 mL beaker, thoroughly mix the aldehyde (1 mmol), benzil (1 mmol), ammonium acetate (2.5 mmol), and cupric chloride (10 mol %) using a glass rod.[8]

  • Microwave Irradiation: Place the beaker in a microwave oven and irradiate the solid mixture at a power of 300W for the specified time (see Table 2).[8] Monitor the reaction by TLC.[8]

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.[8]

  • Isolation: Add ice water to the beaker. The solid product will precipitate.[8]

  • Purification: Filter the solid, wash thoroughly with water, and recrystallize the crude product from ethanol to yield the pure imidazole derivative.[8]

Data Presentation

Table 2: CuCl₂-Catalyzed Solvent-Free Synthesis of 2,4,5-Trisubstituted Imidazoles [8]

EntryAldehydeTime (min)Power (W)Yield (%)
14-Methoxybenzaldehyde1230092
24-Chlorobenzaldehyde1530090
3Benzaldehyde1030088
44-Nitrobenzaldehyde1830085
53-Nitrobenzaldehyde1830086

Experimental Workflow

G Workflow for Solvent-Free CuCl2-Catalyzed Synthesis A Mix Aldehyde (1 mmol), Benzil (1 mmol), Ammonium Acetate (2.5 mmol), and CuCl2 (10 mol%) B Microwave Irradiation (300W, 10-18 min) A->B C Cool to Room Temperature B->C D Add Ice Water C->D E Filter Solid Product D->E F Wash with Water E->F G Recrystallize from Ethanol F->G H Pure 2,4,5-Trisubstituted Imidazole G->H

Caption: CuCl₂ catalyzed synthesis workflow.

Protocol 3: Sequential One-Pot Synthesis of Tri/Tetrasubstituted Imidazoles

This protocol details a sequential, two-step, one-pot multicomponent reaction for synthesizing novel imidazo[1,2-a]pyrimidine-containing tri- and tetrasubstituted imidazoles.[1] The reaction uses p-toluenesulfonic acid (p-TsOH) as a catalyst in ethanol under microwave irradiation.[1] This method is a good example of a green chemistry approach, utilizing an environmentally benign solvent and an efficient heating method.[1]

Experimental Protocol
  • Step 1: Imine Formation:

    • In a 35 mL microwave reaction vessel, suspend imidazo[1,2-a]pyrimidine-2-carbaldehyde (0.51 mmol), a primary amine (0.56 mmol), and p-TsOH (20 mol %) in ethanol (2 mL).[1]

    • Stir the mixture at room temperature for 5 minutes.[1]

    • Heat the mixture at 80°C for 30 minutes using 100W microwave power.[1]

  • Step 2: Cyclocondensation:

    • Cool the mixture to room temperature.[1]

    • Add benzil (0.51 mmol) and ammonium acetate (2.55 mmol) to the vessel.[1]

    • Heat the resulting mixture at 120°C for 60 minutes using 100W microwave power.[1]

  • Work-up and Purification:

    • After cooling, the precipitate is filtered, washed with cold ethyl alcohol, diethyl ether, and n-hexane.

    • The crude product is then purified by crystallization from an appropriate solvent.

Data Presentation

Table 3: Synthesis of Imidazo[1,2-a]pyrimidine-Containing Imidazoles [1]

EntryPrimary AmineTotal Time (min)Temp (°C)Yield (%)
1Benzylamine9080, then 12080
24-Methoxybenzylamine9080, then 12075
34-Chlorobenzylamine9080, then 12072
4Cyclohexylamine9080, then 12065
5n-Butylamine9080, then 12046

Logical Relationship Diagram

G Logical Flow for Sequential Imidazole Synthesis cluster_0 Step 1: Imine Formation cluster_1 Step 2: Cyclocondensation A Mix Aldehyde, Amine, p-TsOH in Ethanol B Microwave Irradiation (100W, 80°C, 30 min) A->B C Intermediate Imine (in situ) B->C D Add Benzil and Ammonium Acetate C->D E Microwave Irradiation (100W, 120°C, 60 min) D->E F Cooling and Precipitation E->F G Filtration and Washing F->G H Crystallization G->H I Pure Substituted Imidazole Product H->I

Caption: Sequential synthesis logical flow.

Conclusion

The protocols presented demonstrate the versatility and efficiency of microwave-assisted synthesis for producing a variety of substituted imidazoles. These methods consistently result in high yields, short reaction times, and simplified work-up procedures, making them highly attractive for applications in medicinal chemistry and drug discovery. The adoption of such green chemistry techniques contributes to more sustainable and efficient research and development processes.

References

Application Notes and Protocols for the Synthesis of Corrosion Inhibitors Using Methyl 4-(1H-imidazol-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the synthesis and evaluation of novel corrosion inhibitors derived from Methyl 4-(1H-imidazol-1-yl)benzoate. The protocols outlined below are based on established methodologies for the synthesis of imidazolium salts and their assessment as corrosion inhibitors.

Introduction

Imidazole and its derivatives are well-regarded as effective corrosion inhibitors for various metals and alloys in acidic and neutral environments. Their efficacy stems from the presence of the imidazole ring, which can adsorb onto metal surfaces, forming a protective barrier that impedes corrosive processes. This compound serves as a versatile precursor for the synthesis of novel imidazolium-based corrosion inhibitors. By quaternizing the imidazole nitrogen, a variety of ionic liquids with enhanced solubility and potentially superior corrosion inhibition properties can be synthesized.

This document details the synthesis of a representative imidazolium salt from this compound and outlines the standard protocols for evaluating its performance as a corrosion inhibitor.

Synthesis of a Model Corrosion Inhibitor: 1-Butyl-3-(4-(methoxycarbonyl)phenyl)-1H-imidazol-3-ium Bromide

The synthesis of imidazolium salts from N-substituted imidazoles is a common and effective method to produce corrosion inhibitors. The following protocol describes the synthesis of a model imidazolium salt via quaternization of this compound with an alkyl halide.

Synthesis Pathway

Synthesis_Pathway reactant1 This compound reaction Solvent (e.g., Toluene) Heat (e.g., 80-100°C) reactant1->reaction reactant2 1-Bromobutane reactant2->reaction product 1-Butyl-3-(4-(methoxycarbonyl)phenyl)-1H-imidazol-3-ium Bromide reaction->product Quaternization

Caption: Synthesis of an imidazolium salt corrosion inhibitor.

Experimental Protocol: Synthesis
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in a suitable solvent such as toluene or acetonitrile.

  • Addition of Alkyl Halide: To the stirred solution, add 1-bromobutane (1.1 equivalents).

  • Reaction Conditions: Heat the reaction mixture to a temperature between 80-100°C and maintain it under reflux for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Product Isolation: After the reaction is complete, cool the mixture to room temperature. The product, an imidazolium salt, will often precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by washing with a non-polar solvent like diethyl ether to remove any unreacted starting materials, followed by drying under vacuum.

Evaluation of Corrosion Inhibition Performance

The effectiveness of the synthesized imidazolium salt as a corrosion inhibitor is evaluated using electrochemical techniques and weight loss measurements. These tests are typically performed on mild steel coupons in a corrosive medium, such as a 1 M HCl solution.

Experimental Workflow for Corrosion Inhibition Studies

Experimental_Workflow cluster_prep Preparation cluster_testing Corrosion Testing cluster_electrochem Electrochemical Techniques cluster_analysis Analysis coupon_prep Mild Steel Coupon Preparation (Polishing, Cleaning) weight_loss Weight Loss Measurement coupon_prep->weight_loss electrochemical Electrochemical Tests coupon_prep->electrochemical solution_prep Prepare Corrosive Medium (e.g., 1 M HCl) with varying Inhibitor Concentrations solution_prep->weight_loss solution_prep->electrochemical data_analysis Data Analysis and Inhibition Efficiency Calculation weight_loss->data_analysis eis Electrochemical Impedance Spectroscopy (EIS) electrochemical->eis pdp Potentiodynamic Polarization (PDP) electrochemical->pdp eis->data_analysis pdp->data_analysis surface_analysis Surface Characterization (SEM, AFM) data_analysis->surface_analysis

Caption: Workflow for evaluating corrosion inhibitor performance.

Experimental Protocols: Corrosion Testing

1. Weight Loss Measurements

  • Coupon Preparation: Prepare mild steel coupons of known dimensions. Polish the coupons with different grades of emery paper, degrease with acetone, wash with distilled water, and dry.

  • Immersion Test: Weigh the prepared coupons accurately. Immerse them in beakers containing the corrosive solution (e.g., 1 M HCl) with and without various concentrations of the synthesized inhibitor.

  • Duration: Keep the beakers in a water bath at a constant temperature (e.g., 25°C) for a specified period (e.g., 6 hours).

  • Final Weighing: After the immersion period, remove the coupons, clean them to remove corrosion products, dry, and re-weigh.

  • Calculation: Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following equations:

    • CR (mm/year) = (87.6 × ΔW) / (D × A × T)

      • ΔW = Weight loss in mg

      • D = Density of the metal in g/cm³

      • A = Area of the coupon in cm²

      • T = Immersion time in hours

    • IE% = [(CR_blank - CR_inh) / CR_blank] × 100

      • CR_blank = Corrosion rate in the absence of the inhibitor

      • CR_inh = Corrosion rate in the presence of the inhibitor

2. Electrochemical Measurements

Electrochemical tests are performed using a standard three-electrode cell setup with the mild steel coupon as the working electrode, a platinum electrode as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Immerse the working electrode in the test solution and allow it to stabilize for about 30 minutes to reach the open-circuit potential (OCP).

    • Apply a small amplitude AC signal (e.g., 10 mV) over a frequency range (e.g., 100 kHz to 0.01 Hz) at the OCP.

    • The data is presented as Nyquist and Bode plots. The charge transfer resistance (Rct) is determined from the Nyquist plot.

    • Calculate the inhibition efficiency using:

      • IE% = [(Rct_inh - Rct_blank) / Rct_inh] × 100

        • Rct_blank = Charge transfer resistance without inhibitor

        • Rct_inh = Charge transfer resistance with inhibitor

  • Potentiodynamic Polarization (PDP):

    • After reaching a stable OCP, polarize the electrode potentiodynamically from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).

    • The corrosion current density (Icorr) is determined by extrapolating the Tafel plots.

    • Calculate the inhibition efficiency using:

      • IE% = [(Icorr_blank - Icorr_inh) / Icorr_blank] × 100

        • Icorr_blank = Corrosion current density without inhibitor

        • Icorr_inh = Corrosion current density with inhibitor

Data Presentation: Performance of Imidazolium-Based Corrosion Inhibitors

The following tables summarize typical quantitative data for imidazolium-based corrosion inhibitors in 1 M HCl, providing a benchmark for the expected performance of newly synthesized compounds.

Table 1: Inhibition Efficiency from Weight Loss and Electrochemical Measurements

Inhibitor Concentration (ppm)Inhibition Efficiency (%) from Weight LossInhibition Efficiency (%) from EISInhibition Efficiency (%) from PDP
5075.278.576.8
10085.688.186.4
20092.394.293.1
40095.896.596.0

Table 2: Electrochemical Parameters Obtained from PDP and EIS

Inhibitor Concentration (ppm)Icorr (µA/cm²)Rct (Ω·cm²)Cdl (µF/cm²)
Blank54045120
5012521085
1007538060
2003778042
40022130030

Note: The data presented in these tables are representative values for imidazolium-based corrosion inhibitors and may vary depending on the specific molecular structure and experimental conditions.

Application Notes and Protocols for N-arylation of Imidazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the N-arylation of imidazoles, a critical transformation in the synthesis of a wide array of biologically active compounds. The N-aryl imidazole motif is a key structural component in numerous pharmaceuticals, agrochemicals, and materials.[1][2] This document outlines three widely employed and effective methods for this transformation: Copper-Catalyzed N-Arylation (Ullmann Condensation), Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination), and Microwave-Assisted N-Arylation.

Introduction to N-arylation of Imidazoles

The formation of a carbon-nitrogen bond between an aryl group and an imidazole ring is a fundamental reaction in organic synthesis. N-arylated imidazoles are prevalent in many biologically active compounds and are key building blocks in drug discovery.[2][3] For instance, the anti-cancer drug Nilotinib, a tyrosine kinase inhibitor, features an N-aryl imidazole moiety.[4][5] Imidazole derivatives are also known to act as p38 MAP kinase inhibitors and possess antifungal properties by inhibiting ergosterol biosynthesis.[6][7][8]

Traditional methods for N-arylation often require harsh reaction conditions. However, the development of transition metal-catalyzed cross-coupling reactions has provided milder and more efficient protocols.[3] Copper-based systems, reminiscent of the Ullmann condensation, and palladium-catalyzed methods, such as the Buchwald-Hartwig amination, are now cornerstones of modern synthetic chemistry for C-N bond formation.[1][9] Furthermore, microwave-assisted synthesis has emerged as a technique to accelerate these reactions, often leading to higher yields in shorter timeframes.[10][11]

Data Presentation: Comparison of N-arylation Methods

The following tables summarize quantitative data from various reported N-arylation procedures for imidazoles, allowing for a comparative assessment of different catalytic systems and conditions.

Table 1: Copper-Catalyzed N-arylation of Imidazoles

EntryAryl HalideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
14-Bromo-3-(trifluoromethyl)anilineCuI (5 mol%), 1,10-Phenanthroline (10 mol%)Cs₂CO₃Dioxane10018~90[1]
2IodobenzeneCu₂O (2.5 mol%), 4,7-Dimethoxy-1,10-phenanthroline (7.5 mol%)Cs₂CO₃Butyronitrile/PEG1104898[3]
34-IodotolueneSalen-Cu(II) complex (10 mol%)NaOHDMSO1001295[7]
4Aryl BromideCuI (10 mol%), 8-hydroxyquinoline (10 mol%)(Et₄N)₂CO₃DMF/H₂O13016up to 95[12]
5Aryl IodideCuI (5 mol%)NaOHEthylene Glycol12024up to 95[13]

Table 2: Palladium-Catalyzed N-arylation of Imidazoles

EntryImidazole DerivativeAryl Halide/TriflateCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
14-Methylimidazole3-Bromo-5-(trifluoromethyl)anilinePd₂(dba)₃ (0.1 mol%), L1 (0.2 mol%)NaOtBuToluene1001293[4]
2ImidazoleAryl HalidePd/AlO(OH) NPsKOHH₂O/IPArt2 (ultrasound)up to 98[6]
34-Phenylimidazole4-ChlorotoluenePd₂(dba)₃, LigandK₃PO₄Dioxane1102485[14]

Table 3: Microwave-Assisted N-arylation of Imidazoles

EntryReactantsCatalyst SystemSolventPower (W)Time (min)Yield (%)Reference
1Imidazole, Aryl IodideCuIEthylene Glycol30010-20up to 98[13]
2Benzaldehyde, Benzil, Ammonium AcetateCr₂O₃ NanoparticlesH₂O4004-9up to 97[15]
31,2-dione, Aldehyde, Ammonium Acetate-Ethanoic AcidOptimized->70[11]

Experimental Protocols

Protocol 1: Copper-Catalyzed N-Arylation of Imidazole (Ullmann-type Reaction)

This protocol is adapted from a procedure utilizing a copper(I) iodide catalyst with a diamine ligand.[1]

Materials:

  • Imidazole

  • 4-Bromo-3-(trifluoromethyl)aniline

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-dioxane

  • Ethyl acetate

  • Celite

  • Anhydrous sodium sulfate

  • Schlenk flask

  • Magnetic stir bar

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add imidazole (1.2 mmol), 4-Bromo-3-(trifluoromethyl)aniline (1.0 mmol), copper(I) iodide (0.05 mmol, 5 mol%), and 1,10-phenanthroline (0.1 mmol, 10 mol%).

  • Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times.

  • Add cesium carbonate (2.0 mmol) and anhydrous 1,4-dioxane (5 mL).

  • Heat the reaction mixture to 100 °C and stir vigorously for 18-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (hexanes/ethyl acetate eluent) to obtain the desired N-arylated imidazole.

Protocol 2: Palladium-Catalyzed N1-Selective Arylation of Unsymmetric Imidazoles (Buchwald-Hartwig Amination)

This protocol is based on a method developed for the regioselective synthesis of N1-arylated imidazoles, which is crucial for the synthesis of molecules like Nilotinib.[4]

Materials:

  • 4-Substituted imidazole (e.g., 4-methylimidazole)

  • Aryl bromide (e.g., 3-bromo-5-(trifluoromethyl)aniline)

  • Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0))

  • Josiphos-type ligand (L1)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Reaction vessel suitable for inert atmosphere

Procedure:

  • Catalyst Pre-activation: In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ and the phosphine ligand (L1) to a reaction vessel containing anhydrous toluene. Heat the mixture to 100-120 °C for a few minutes to form the active Pd(0)-ligand complex. This step is critical as imidazoles can inhibit the in-situ formation of the active catalyst.[4]

  • Cool the pre-activated catalyst solution to room temperature.

  • Add the 4-substituted imidazole (1.2 mmol), the aryl bromide (1.0 mmol), and sodium tert-butoxide (1.4 mmol) to the reaction vessel.

  • Heat the reaction mixture to 100 °C and stir for the required time (e.g., 12 hours), monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography on silica gel.

Protocol 3: Microwave-Assisted Copper-Catalyzed N-Arylation

This protocol describes a rapid N-arylation of imidazoles using microwave irradiation, which can significantly reduce reaction times.[13]

Materials:

  • Imidazole

  • Aryl iodide

  • Copper(I) iodide (CuI)

  • Sodium hydroxide (NaOH)

  • Ethylene glycol

  • Microwave reactor vial

  • Magnetic stir bar

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • To a microwave reactor vial equipped with a magnetic stir bar, add the N-heterocycle (2.0 mmol), CuI (0.05 mmol for aryl iodides), and NaOH (2.0 mmol) in ethylene glycol (2.0 mL).

  • Add the aryl halide (1.0 mmol) to the stirred mixture.

  • Cap the reaction vessel and place it in the microwave reactor.

  • Irradiate the mixture at 300 W for the specified time (typically 10-20 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Add water (30.0 mL) to the mixture and extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Experimental Workflows

experimental_workflow_copper cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Add Imidazole, Aryl Halide, CuI, Ligand to Schlenk Flask inert Evacuate and backfill with inert gas (3x) reagents->inert base_solvent Add Base and Anhydrous Solvent inert->base_solvent heat Heat to specified temperature and stir for 18-24h base_solvent->heat monitor Monitor by TLC/GC-MS heat->monitor cool Cool to RT and dilute with Ethyl Acetate monitor->cool filter Filter through Celite cool->filter wash Wash with H₂O and Brine filter->wash dry Dry over Na₂SO₄, filter, and concentrate wash->dry purify Purify by Column Chromatography dry->purify

Caption: Workflow for Copper-Catalyzed N-Arylation.

experimental_workflow_palladium cluster_preactivation Catalyst Pre-activation cluster_reaction Reaction cluster_workup Work-up and Purification mix_catalyst Add Pd₂(dba)₃ and Ligand to Anhydrous Toluene heat_catalyst Heat to 100-120°C mix_catalyst->heat_catalyst cool_catalyst Cool to RT heat_catalyst->cool_catalyst add_reactants Add Imidazole, Aryl Halide, and Base cool_catalyst->add_reactants heat_reaction Heat to 100°C and stir add_reactants->heat_reaction monitor_reaction Monitor by TLC/LC-MS heat_reaction->monitor_reaction quench Cool and Quench monitor_reaction->quench extract Extract with Organic Solvent quench->extract wash_dry Wash, Dry, and Concentrate extract->wash_dry purify Purify by Column Chromatography wash_dry->purify

Caption: Workflow for Palladium-Catalyzed N-Arylation.

experimental_workflow_microwave cluster_setup Reaction Setup cluster_reaction Microwave Reaction cluster_workup Work-up and Purification add_reagents Add Imidazole, CuI, Base, and Aryl Halide to Microwave Vial with Solvent irradiate Irradiate in Microwave Reactor (300W) add_reagents->irradiate cool_extract Cool, add H₂O, and Extract irradiate->cool_extract dry_concentrate Dry and Concentrate cool_extract->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify

Caption: Workflow for Microwave-Assisted N-Arylation.

Signaling Pathways

N-arylated imidazoles are integral to many drugs that function by inhibiting specific signaling pathways. Below are simplified diagrams representing the mechanism of action for two important classes of drugs containing this motif.

bcr_abl_pathway cluster_pathway BCR-ABL Signaling Pathway in CML cluster_inhibition Inhibition by Nilotinib BCR_ABL BCR-ABL (Constitutively Active Tyrosine Kinase) Downstream Downstream Signaling (e.g., STAT5, Ras-MAPK) BCR_ABL->Downstream phosphorylates ATP ATP ATP->BCR_ABL binds Proliferation Uncontrolled Cell Proliferation and Survival (Leukemia) Downstream->Proliferation leads to Nilotinib Nilotinib (N-aryl imidazole) Nilotinib->BCR_ABL competitively binds to ATP-binding site Apoptosis Apoptosis of Cancer Cells p38_mapk_pathway cluster_pathway p38 MAPK Inflammatory Pathway cluster_inhibition Inhibition by Imidazole-based Inhibitors Stress Cellular Stress / Inflammatory Stimuli p38_MAPK p38 MAP Kinase Stress->p38_MAPK activates Cytokines Production of Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) p38_MAPK->Cytokines leads to Reduced_Inflammation Reduced Inflammation Inflammation Inflammation Cytokines->Inflammation causes Imidazole_Inhibitor Pyridinyl Imidazole Inhibitor (e.g., SB203580) Imidazole_Inhibitor->p38_MAPK competitively inhibits ATP-binding site

References

Application Notes and Protocols: Methyl 4-(1H-imidazol-1-yl)benzoate in the Synthesis of Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the application of Methyl 4-(1H-imidazol-1-yl)benzoate in the synthesis of Metal-Organic Frameworks (MOFs). It is important to note that for the formation of MOFs, the carboxylate functional group is required to coordinate with metal ions. Therefore, the methyl ester of 4-(1H-imidazol-1-yl)benzoic acid must first be hydrolyzed to its corresponding carboxylic acid, 4-(1H-imidazol-1-yl)benzoic acid, which then acts as the organic linker in the MOF synthesis. These application notes and protocols are based on established methodologies for analogous imidazole-carboxylate linkers.

Introduction to Imidazole-Benzoate Based MOFs

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials composed of metal ions or clusters linked together by organic ligands. The unique properties of MOFs, such as high surface area, tunable pore size, and functionalizable linkers, make them highly attractive for a variety of applications, including gas storage and separation, catalysis, drug delivery, and sensing.[1][2]

The use of bifunctional linkers like 4-(1H-imidazol-1-yl)benzoic acid, which contains both a nitrogen-donating imidazole ring and an oxygen-donating carboxylate group, allows for the construction of diverse and stable MOF architectures.[3] The imidazole moiety can act as a Lewis basic site or coordinate to metal ions, while the carboxylate group serves as a robust linker to form the framework structure.[3] This combination can result in MOFs with well-defined active sites and desirable properties for various applications.

Potential Applications of MOFs Derived from 4-(1H-imidazol-1-yl)benzoic Acid

While specific data for MOFs synthesized from 4-(1H-imidazol-1-yl)benzoic acid is limited, the structural similarities to other imidazole-carboxylate linkers allow for the extrapolation of potential applications.

  • Luminescent Sensing: MOFs incorporating imidazole-based linkers often exhibit intrinsic luminescence, which can be utilized for the highly selective and sensitive detection of metal ions and small molecules. For instance, MOFs derived from the isomeric 1,4-di(1H-imidazol-4-yl)benzene have been shown to act as fluorescent sensors for Fe(III) ions and ketone molecules.[4] This property is particularly valuable in drug development for the detection of biomarkers.[1]

  • Gas Adsorption and Separation: The porous nature of these MOFs makes them suitable candidates for gas storage and separation. MOFs constructed with imidazole-containing linkers have demonstrated significant CO2 adsorption capacities.[5] For example, a MOF synthesized with 1,4-di(1H-imidazol-4-yl)benzene showed selective adsorption of CO2 over N2.[4]

  • Heterogeneous Catalysis: The presence of both Lewis acidic metal centers and Lewis basic imidazole sites within the MOF structure can facilitate a range of catalytic transformations.[3] MOFs derived from the related 3-(1H-imidazol-1-yl)benzoic acid have been proposed as catalysts for reactions such as the Knoevenagel condensation.[3]

  • Drug Delivery: The high porosity and functionalizable nature of these MOFs make them promising candidates for use as drug delivery vehicles.[1] The intrinsic luminescence of some of these MOFs can also be exploited to monitor drug loading and release.[1]

Quantitative Data from Analogous MOFs

The following table summarizes key performance data from MOFs synthesized with structurally similar imidazole-carboxylate linkers. This data is provided to illustrate the potential performance of MOFs derived from 4-(1H-imidazol-1-yl)benzoic acid.

MOF LinkerMetal IonApplicationPerformance MetricValueReference
1,3,5-tris(1H-benzo[d]imidazol-2-yl)benzeneCuCO2 AdsorptionCO2 uptake capacity at 298 K, 1 bar3.60 mmol/g[5]
1,3,5-tris(1H-benzo[d]imidazol-2-yl)benzeneAlCO2 AdsorptionCO2 uptake capacity at 298 K, 1 bar2.1 mmol/g[5]
1,3,5-tris(1H-benzo[d]imidazol-2-yl)benzeneCrCO2 AdsorptionCO2 uptake capacity at 298 K, 1 bar1.6 mmol/g[5]
1,4-di(1H-imidazol-4-yl)benzeneZnGas SeparationSelective CO2 over N2 adsorptionYes[4]
4-((4-(1H-imidazol-1-yl)phenylimino)methyl)benzoic acidCdWater AdsorptionWater uptake capacity12 wt%[6]

Experimental Protocols

The synthesis of MOFs using this compound first requires the hydrolysis of the methyl ester to the corresponding carboxylic acid.

This protocol is a general procedure for the hydrolysis of a methyl benzoate derivative.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Methanol

  • Water

  • Concentrated hydrochloric acid (HCl)

Procedure:

  • Dissolve this compound in a mixture of methanol and water.

  • Add a solution of sodium hydroxide to the mixture.

  • Heat the reaction mixture under reflux for several hours.[7]

  • After cooling to room temperature, acidify the mixture with concentrated HCl to precipitate the carboxylic acid.[7]

  • Filter the white precipitate, wash with water, and dry to obtain 4-(1H-imidazol-1-yl)benzoic acid.[7]

cluster_hydrolysis Hydrolysis of Methyl Ester Start Start Dissolve_Ester Dissolve this compound in Methanol/Water Start->Dissolve_Ester Add_NaOH Add NaOH solution Dissolve_Ester->Add_NaOH Reflux Heat under reflux Add_NaOH->Reflux Cool_Acidify Cool and acidify with HCl Reflux->Cool_Acidify Filter_Dry Filter, wash, and dry product Cool_Acidify->Filter_Dry End 4-(1H-imidazol-1-yl)benzoic acid Filter_Dry->End cluster_synthesis Solvothermal MOF Synthesis Linker_Solution Dissolve 4-(1H-imidazol-1-yl)benzoic acid in DMF Mixing Combine solutions Linker_Solution->Mixing Metal_Solution Dissolve Zinc Nitrate Hexahydrate in Ethanol Metal_Solution->Mixing Heating Heat in oven (100-120 °C, 48-72h) Mixing->Heating Cooling Cool to room temperature Heating->Cooling Isolation Collect crystals Cooling->Isolation Washing Wash with DMF and Ethanol Isolation->Washing Activation Dry under vacuum Washing->Activation Product Crystalline MOF Activation->Product cluster_characterization MOF Characterization Workflow Synthesized_MOF Synthesized MOF PXRD PXRD (Crystallinity, Phase Purity) Synthesized_MOF->PXRD SEM SEM (Morphology, Crystal Size) Synthesized_MOF->SEM BET BET Analysis (Surface Area, Pore Size) Synthesized_MOF->BET TGA TGA (Thermal Stability) Synthesized_MOF->TGA Data_Analysis Data Analysis and Interpretation PXRD->Data_Analysis SEM->Data_Analysis BET->Data_Analysis TGA->Data_Analysis

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 4-(1H-imidazol-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Methyl 4-(1H-imidazol-1-yl)benzoate. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help researchers, scientists, and drug development professionals improve the yield and purity of their synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent and effective methods involve the N-arylation of imidazole with a methyl 4-halobenzoate (typically bromo- or iodo- derivatives). The two primary approaches are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[1][2] Microwave-assisted synthesis has also been shown to improve yields and reduce reaction times significantly.[3][4]

Q2: Which starting aryl halide is best: methyl 4-iodobenzoate, methyl 4-bromobenzoate, or methyl 4-chlorobenzoate?

A2: The reactivity of aryl halides in cross-coupling reactions generally follows the trend: I > Br > Cl. Aryl iodides are typically the most reactive, followed by bromides, often providing higher yields under milder conditions.[5] However, aryl chlorides are less expensive. Modern catalyst systems, particularly for the Buchwald-Hartwig reaction, have been developed to efficiently couple aryl chlorides.[6][7] The choice may depend on a balance of cost and desired reaction efficiency.

Q3: Can microwave irradiation improve the synthesis?

A3: Yes, microwave-assisted synthesis is a powerful technique for producing imidazole derivatives. It offers several advantages over conventional heating, including dramatically reduced reaction times (from hours to minutes), improved yields, and enhanced product purity due to uniform heating.[3][4][8]

Q4: What are the key differences between the Buchwald-Hartwig and Ullmann coupling reactions for this synthesis?

A4: The Buchwald-Hartwig amination is a palladium-catalyzed reaction known for its broad substrate scope, functional group tolerance, and generally milder reaction conditions compared to the classic Ullmann condensation.[9][10] The Ullmann reaction is copper-catalyzed and traditionally required high temperatures.[11] However, modern protocols for the Ullmann condensation utilize ligands to facilitate the reaction under milder conditions.[2][5] Palladium catalysis often provides better yields and selectivity for complex substrates.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Low or No Yield
Potential Cause Recommended Solution
Inactive Catalyst (Buchwald-Hartwig) The palladium catalyst, especially Pd(0), can be sensitive to air and moisture. Ensure the reaction is set up under a properly maintained inert atmosphere (Nitrogen or Argon). Use freshly opened, high-purity reagents. Consider using a pre-catalyst that is more air-stable.
Improper Ligand Choice (Buchwald-Hartwig) The choice of phosphine ligand is critical. For N-arylation of imidazoles, sterically hindered biaryl phosphine ligands often give good results.[6] If one ligand gives a low yield, screen a panel of different ligands to find the optimal one for your specific conditions.
Inhibitory Effect of Imidazole (Buchwald-Hartwig) Imidazoles can inhibit the in situ formation of the active Pd(0)-ligand complex. It is highly recommended to pre-heat the palladium source (e.g., Pd₂(dba)₃) and the ligand in the solvent for a few minutes before adding the imidazole substrate and base.[7]
Insufficiently Strong Base A strong, non-nucleophilic base is required to deprotonate the imidazole. Common choices include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or potassium phosphate (K₃PO₄).[6][12] The strength and solubility of the base can significantly impact the reaction rate.
Harsh Reaction Conditions (Ullmann) Traditional Ullmann conditions require high temperatures (>180 °C), which can lead to decomposition. Employ a modern, ligand-assisted protocol. Diamine ligands, in particular, have been shown to be effective in copper-catalyzed N-arylation at lower temperatures.[5]
Reaction Temperature Too Low/High For Buchwald-Hartwig reactions, temperatures are typically in the range of 80-120 °C. For Ullmann condensations, modern protocols may run at similar temperatures. Optimize the temperature for your specific catalyst system.
Presence of Byproducts and Impurities
Potential Cause Recommended Solution
Hydrodehalogenation of Starting Material A common side reaction in Buchwald-Hartwig amination is the reduction of the aryl halide, leading to methyl benzoate as a byproduct.[1] Optimizing the catalyst-to-ligand ratio and choice of ligand can help suppress this pathway.
Formation of Benzoic Acid Derivative Hydrolysis of the methyl ester can occur if water is present in the reaction mixture or during aqueous workup. Ensure all solvents and reagents are anhydrous. If the workup involves aqueous acid or base, minimize contact time and use dilute solutions at low temperatures.[1]
Formation of Regioisomers (with substituted imidazoles) While the target molecule uses unsubstituted imidazole, if you are working with substituted imidazoles (e.g., 4-methylimidazole), N-arylation can occur at different nitrogen atoms. Copper-catalyzed reactions have been reported to produce mixtures of regioisomers, whereas certain palladium-ligand systems can provide excellent N1-selectivity.[7]
Homocoupling of Aryl Halide In Ullmann reactions, the homocoupling of two aryl halide molecules can occur, especially at high temperatures.[11] Using a ligand and optimized stoichiometry can minimize this side reaction.

Comparative Data on Reaction Conditions

The following tables summarize quantitative data from literature to guide your experimental design.

Table 1: Palladium-Catalyzed N-Arylation of Imidazoles
Aryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Aryl BromidePd₂(dba)₃ (0.1)L1* (0.2)K₃PO₄Toluene120-93[7]
Aryl ChloridePd₂(dba)₃ (0.15)L1* (0.3)K₃PO₄Toluene120-93[7]
Aryl BromidePd₂(dba)₃ (0.75)L1* (1.8)K₃PO₄Toluene120-6[6]
Aryl BromidePd₂(dba)₃ (0.75)L2** (1.8)Cs₂CO₃Toluene120-<1[6]
*L1 refers to a specific biaryl phosphine ligand detailed in the cited literature.
**L2 refers to a different biaryl phosphine ligand. This entry illustrates the critical impact of ligand choice.
Table 2: Copper-Catalyzed N-Arylation of Imidazoles
Aryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Aryl IodideCuI (5)1,10-Phenanthroline (10)K₂CO₃Dioxane1102485[5]
Aryl BromideCuI (10)N,N'-Dimethylethylenediamine (20)K₂CO₃Dioxane1102478[5]

Experimental Protocols

Protocol 1: Buchwald-Hartwig N-Arylation of Imidazole (High-Yield Method)

This protocol is adapted from literature demonstrating high selectivity and yield for N-arylation of imidazoles.[7]

Reagents:

  • Methyl 4-bromobenzoate (1.0 mmol)

  • Imidazole (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.005 mmol, 0.5 mol%)

  • Biaryl Phosphine Ligand (e.g., DavePhos or a similar advanced ligand) (0.012 mmol, 1.2 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 mmol)

  • Anhydrous Toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (Argon), add Pd₂(dba)₃, the phosphine ligand, and K₃PO₄.

  • Add anhydrous toluene, followed by methyl 4-bromobenzoate and imidazole.

  • Seal the tube and heat the reaction mixture to 110-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and catalyst residues.

  • Wash the celite pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Protocol 2: Ligand-Accelerated Ullmann Condensation

This protocol is based on modern, milder conditions for the copper-catalyzed N-arylation of imidazoles.[5]

Reagents:

  • Methyl 4-iodobenzoate (1.0 mmol)

  • Imidazole (1.2 mmol)

  • Copper(I) Iodide (CuI) (0.05 mmol, 5 mol%)

  • 1,10-Phenanthroline (0.1 mmol, 10 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol)

  • Anhydrous Dioxane (5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add CuI, 1,10-phenanthroline, and K₂CO₃.

  • Evacuate and backfill the tube with an inert atmosphere (Argon).

  • Add anhydrous dioxane, followed by imidazole and methyl 4-iodobenzoate.

  • Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete (typically 24 hours), cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Add Reagents (Aryl Halide, Imidazole, Base, Catalyst, Ligand) solvent 2. Add Anhydrous Solvent reagents->solvent inert 3. Establish Inert Atmosphere solvent->inert heat 4. Heat and Stir (e.g., 110 °C) inert->heat monitor 5. Monitor Progress (TLC / LC-MS) heat->monitor cool 6. Cool to RT monitor->cool filter 7. Filter Catalyst/ Salts cool->filter extract 8. Extraction (if applicable) filter->extract purify 9. Column Chromatography extract->purify product Pure Product purify->product

Caption: General experimental workflow for N-arylation synthesis.

troubleshooting_yield start Low Yield Issue check_atmosphere Is the reaction under a strict inert atmosphere? start->check_atmosphere fix_atmosphere Improve inert technique (glovebox, Schlenk line) check_atmosphere->fix_atmosphere No check_reagents Are reagents pure and anhydrous? check_atmosphere->check_reagents Yes fix_atmosphere->check_reagents purify_reagents Purify/dry reagents and solvents check_reagents->purify_reagents No check_catalyst Is it a Buchwald-Hartwig reaction? check_reagents->check_catalyst Yes purify_reagents->check_catalyst optimize_pd Screen different Pd catalysts, ligands, and bases. Consider pre-catalyst activation. check_catalyst->optimize_pd Yes optimize_cu Is it an Ullmann reaction? check_catalyst->optimize_cu No end_node Improved Yield optimize_pd->end_node optimize_cu_cond Screen Cu sources, ligands (e.g., diamines), and optimize temperature. optimize_cu->optimize_cu_cond Yes optimize_cu_cond->end_node

Caption: Decision tree for troubleshooting low reaction yield.

References

Technical Support Center: Purification of Crude Methyl 4-(1H-imidazol-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers in the successful purification of crude Methyl 4-(1H-imidazol-1-yl)benzoate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Depending on the synthetic route, common impurities may include unreacted starting materials such as methyl 4-halobenzoate and imidazole, copper salts if a copper-catalyzed reaction is used, and potential side-products from the reaction solvent.

Q2: Which purification technique is most suitable for this compound?

A2: Both column chromatography and recrystallization are effective methods. Column chromatography is excellent for separating a mixture of components, while recrystallization is ideal for removing small amounts of impurities from a solid product. The choice depends on the purity of the crude material and the desired final purity.

Q3: What is the expected appearance and melting point of pure this compound?

A3: Pure this compound is typically a white to off-white solid. The literature reported melting point is in the range of 124-127 °C.[1]

Troubleshooting Guides

Column Chromatography

Issue 1: The compound is not moving from the baseline on the TLC plate, even with 100% ethyl acetate.

  • Possible Cause: this compound is a polar compound, and the eluent may not be polar enough to move it up the silica gel.

  • Solution: Increase the polarity of the mobile phase. Start by adding a small percentage of methanol (1-5%) to the ethyl acetate. If the compound still shows very low mobility, a solvent system containing a small amount of ammonium hydroxide in methanol (e.g., 1-2% of a 10% NH4OH in methanol solution, mixed with dichloromethane or ethyl acetate) can be effective in moving polar, basic compounds like imidazoles.

Issue 2: The compound streaks or "tails" significantly during column chromatography.

  • Possible Cause 1: The compound is interacting too strongly with the acidic sites on the silica gel.

  • Solution 1: Deactivate the silica gel by preparing the slurry in the mobile phase containing 1% triethylamine. This will neutralize the acidic sites and reduce tailing.

  • Possible Cause 2: The sample was loaded in a solvent that is too strong, causing it to spread before chromatography begins.

  • Solution 2: Dissolve the crude product in a minimal amount of a less polar solvent (like dichloromethane) or the mobile phase itself. For better results, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then adding the resulting powder to the top of the column.

Recrystallization

Issue 1: The compound "oils out" instead of forming crystals upon cooling.

  • Possible Cause 1: The cooling process is too rapid.

  • Solution 1: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath.

  • Possible Cause 2: The chosen solvent is not ideal, and the compound's melting point is below the boiling point of the solvent.

  • Solution 2: Try a different solvent or a solvent mixture. For a polar compound like this, ethanol or a mixture of ethyl acetate and hexanes could be effective.

  • Possible Cause 3: The presence of significant impurities can inhibit crystallization.

  • Solution 3: First, pass the crude material through a short silica gel plug with a moderately polar eluent (e.g., 50% ethyl acetate in hexanes) to remove major impurities, and then attempt recrystallization.

Issue 2: No crystals form even after the solution has cooled completely.

  • Possible Cause: Too much solvent was used, and the solution is not supersaturated.

  • Solution: Gently heat the solution to evaporate some of the solvent and concentrate the solution. Allow it to cool again. To induce crystallization, you can scratch the inside of the flask with a glass rod at the liquid-air interface or add a seed crystal of the pure compound if available.

Data Presentation

Table 1: Representative Data for Column Chromatography Purification

ParameterValue
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase (Gradient) 30% to 80% Ethyl Acetate in Hexanes
Typical Crude Loading 1g crude per 50g silica
Expected Yield 70-90%
Purity (by HPLC/NMR) >98%

Table 2: Representative Data for Recrystallization Purification

Solvent SystemRatio (v/v)Typical RecoveryPurity (by HPLC/NMR)
Ethanol-80-95%>99%
Ethyl Acetate / Hexanes1:2 to 1:175-90%>99%

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography
  • TLC Analysis: Analyze the crude product by thin-layer chromatography (TLC) using different ratios of ethyl acetate and hexanes to determine an optimal solvent system where the product has an Rf value of approximately 0.3.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 30% ethyl acetate in hexanes). Pour the slurry into a column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane. In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to get a dry powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with the initial mobile phase. Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Place a small amount of the crude material in a test tube and add a few drops of a potential solvent (e.g., ethanol). Heat the mixture. A good solvent will dissolve the compound when hot but show low solubility when cold.

  • Dissolution: In a flask, add the crude solid and the chosen recrystallization solvent. Heat the mixture with stirring until the solid completely dissolves. Add the solvent dropwise until a clear, saturated solution is obtained at the boiling point.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystals should start to form. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Visualizations

experimental_workflow cluster_start Starting Point cluster_purification Purification Methods cluster_analysis Analysis & Final Product start Crude this compound col_chrom Column Chromatography start->col_chrom recryst Recrystallization start->recryst analysis Purity Check (TLC, NMR, HPLC) col_chrom->analysis recryst->analysis analysis->col_chrom If impure pure_product Pure Product (>98%) analysis->pure_product If pure

Caption: General workflow for the purification of this compound.

troubleshooting_recrystallization cluster_solutions Solutions start Attempt Recrystallization outcome Crystals Form Oils Out No Crystals start->outcome solution1 Successful Purification outcome:f0->solution1 solution2 Cool Slowly Change Solvent Purify via Column First outcome:f1->solution2 solution3 Concentrate Solution Scratch Flask Add Seed Crystal outcome:f2->solution3

Caption: Troubleshooting guide for common recrystallization issues.

References

Common side reactions in the synthesis of N-aryl imidazoles.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the troubleshooting and guidance center for the synthesis of N-aryl imidazoles. This resource is tailored for researchers, scientists, and professionals in drug development to navigate the common challenges and side reactions encountered during these synthetic procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing N-aryl imidazoles?

A1: The most prevalent methods involve cross-coupling reactions, including copper-catalyzed reactions like the Ullmann condensation and Chan-Lam coupling, as well as palladium-catalyzed methods such as the Buchwald-Hartwig amination.[1][2][3] These reactions facilitate the formation of the crucial C-N bond between an imidazole ring and an aryl group.

Q2: I am observing significant formation of a byproduct that appears to be my starting aryl halide without the halogen. What is this side reaction?

A2: This common side reaction is known as hydrodehalogenation, where the aryl halide is reduced, replacing the halogen atom with a hydrogen atom.[4] This can be particularly problematic in copper-catalyzed reactions, especially when coupling hindered substrates.[4]

Q3: My reaction is sluggish and giving low yields. What are the potential causes?

A3: Low yields can stem from several factors including poor catalyst activity, inappropriate choice of ligand or base, and unfavorable reaction conditions (temperature, solvent).[5][6] For instance, in copper-catalyzed reactions, the choice of ligand is critical, and in palladium-catalyzed reactions, the selection of the appropriate phosphine or N-heterocyclic carbene (NHC) ligand is crucial for success.[1][5] Incomplete deprotonation of the imidazole can also lead to low reactivity.[6]

Q4: I am using an unsymmetrically substituted imidazole and obtaining a mixture of regioisomers. How can I improve the selectivity?

A4: The formation of regioisomers is a common challenge with unsymmetrical imidazoles. Steric hindrance often dictates the regioselectivity, with the arylation favoring the less hindered nitrogen atom.[7] The choice of base and solvent system can also significantly influence the regioselectivity.[6] Careful optimization of these parameters is necessary to favor the desired isomer.

Q5: Can I use aryl chlorides for these coupling reactions?

A5: While aryl iodides and bromides are more reactive and commonly used, the use of aryl chlorides is possible but often requires more specialized catalytic systems and harsher reaction conditions.[8] For Buchwald-Hartwig amination, specific generations of catalyst systems have been developed to handle less reactive aryl chlorides.[1]

Troubleshooting Guide

This guide provides solutions to specific issues you may encounter during the synthesis of N-aryl imidazoles.

Issue 1: Low Yield of the Desired N-Aryl Imidazole
Potential Cause Troubleshooting Steps
Inactive Catalyst - Ensure the catalyst is not old or degraded. For air-sensitive catalysts, use proper handling techniques (e.g., glovebox).- For copper-catalyzed reactions, consider using freshly prepared "activated" copper powder or soluble copper catalysts.[3]
Inappropriate Ligand - The choice of ligand is critical. For copper-catalyzed reactions, ligands like 1,10-phenanthroline derivatives can be effective.[5]- For palladium-catalyzed reactions, a variety of phosphine-based or N-heterocyclic carbene (NHC) ligands are available; the optimal choice depends on the specific substrates.[1][5]
Incorrect Base or Solvent - The base is crucial for deprotonating the imidazole. Stronger bases like NaH or weaker inorganic bases like K₂CO₃ or Cs₂CO₃ can be used depending on the reactivity of the substrates.[6]- Polar aprotic solvents like DMF, DMSO, or dioxane are commonly used.[5][6] The choice can impact reaction rate and yield.
Low Reaction Temperature - Some coupling reactions, particularly traditional Ullmann reactions, require high temperatures (often >150 °C).[3]- Modern catalytic systems often allow for milder conditions, but optimization may be needed.
Issue 2: Prominent Side Product Formation
Side Product Potential Cause Mitigation Strategies
Hydrodehalogenated Arene - Reduction of the aryl halide. More common with hindered substrates.[4]- Optimize reaction temperature and time.[5]- In some cases, changing the solvent (e.g., to DMSO) can decrease the amount of this byproduct.[4]
Quaternary Imidazolium Salt - Double alkylation/arylation of the imidazole.[7]- Use a slight excess of the imidazole relative to the arylating agent.[6]- Add the arylating agent slowly to the reaction mixture.[6]
O-Arylation of Ligand - The ligand itself is arylated by the aryl halide.- Select a ligand that is less prone to this side reaction.- Optimize the stoichiometry of the reactants and ligand.
Reduced Heteroarene - Reduction of the heteroaryl halide starting material.- This is sometimes observed in the coupling of heteroaryl halides and may require careful optimization of the reaction conditions to minimize.[4]

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed N-Arylation of Imidazole (Ullmann-Type)

Materials:

  • Imidazole (1.2 equivalents)

  • Aryl iodide or bromide (1.0 equivalent)

  • Copper(I) iodide (CuI) (5-10 mol%)

  • 1,10-Phenanthroline derivative (ligand) (10-20 mol%)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 equivalents)

  • Anhydrous dioxane or DMF

Procedure:

  • To an oven-dried Schlenk tube, add CuI, the ligand, and the base.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).

  • Add the imidazole and the aryl halide, followed by the anhydrous solvent.

  • Seal the tube and heat the reaction mixture to 110-130 °C.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 24 hours.

  • After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[5]

Protocol 2: General Procedure for Palladium-Catalyzed N-Arylation of Imidazole (Buchwald-Hartwig Amination)

Materials:

  • Imidazole (1.2 equivalents)

  • Aryl halide or triflate (1.0 equivalent)

  • Palladium precatalyst (e.g., Pd₂(dba)₃) (1-2 mol%)

  • Phosphine or NHC ligand (e.g., Xantphos, SPhos) (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) or another suitable base (1.4 equivalents)

  • Anhydrous toluene or dioxane

Procedure:

  • In a glovebox, add the palladium precatalyst, ligand, and base to a dry reaction vessel.

  • Add the imidazole and the aryl halide.

  • Add the anhydrous solvent.

  • Seal the vessel and heat the reaction mixture to 80-110 °C.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry the organic layer and concentrate.

  • Purify by column chromatography.

Visualizations

Reaction_Pathways cluster_main Desired N-Arylation Reaction cluster_side Common Side Reactions Imidazole Imidazole Intermediate Reactive Intermediate Imidazole->Intermediate ArylHalide Aryl Halide (Ar-X) ArylHalide->Intermediate Hydrodehalogenation Hydrodehalogenation (Ar-H) ArylHalide->Hydrodehalogenation Catalyst Catalyst (Cu or Pd) Catalyst->Intermediate LigandArylation O-Arylation of Ligand Catalyst->LigandArylation Base Base Base->Intermediate Product N-Aryl Imidazole Intermediate->Product QuaternarySalt Quaternary Salt (Ar-Im+-R) Product->QuaternarySalt

Caption: Main reaction pathway and common side reactions in N-aryl imidazole synthesis.

Troubleshooting_Workflow Start Start: Low Yield or Side Product Formation CheckYield Is the yield low? Start->CheckYield CheckPurity Are there significant side products? CheckYield->CheckPurity No OptimizeCatalyst Optimize Catalyst/ Ligand System CheckYield->OptimizeCatalyst Yes IdentifySideProduct Identify Side Product(s) (e.g., by MS, NMR) CheckPurity->IdentifySideProduct Yes End Successful Synthesis CheckPurity->End No OptimizeBaseSolvent Adjust Base and Solvent OptimizeCatalyst->OptimizeBaseSolvent OptimizeTemp Modify Reaction Temperature/Time OptimizeBaseSolvent->OptimizeTemp OptimizeTemp->CheckPurity ModifyStoichiometry Adjust Reactant Stoichiometry IdentifySideProduct->ModifyStoichiometry ChangeConditions Alter Reaction Conditions to Minimize Specific Side Reaction ModifyStoichiometry->ChangeConditions ChangeConditions->End

Caption: A logical workflow for troubleshooting common issues in N-aryl imidazole synthesis.

References

Technical Support Center: Optimizing Palladium-Catalyzed Imidazole Arylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in palladium-catalyzed imidazole arylation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction yield is low or I am observing no product formation. What are the common causes and how can I troubleshoot this?

A1: Low or no yield in palladium-catalyzed imidazole arylation is a common issue that can often be resolved by addressing the following key factors:

  • Inhibition of Catalyst Activation: Imidazoles can act as ligands for the palladium center, inhibiting the formation of the active Pd(0)-ligand catalyst.[1][2][3][4]

    • Solution: Pre-form the active catalyst by heating the palladium source (e.g., Pd₂(dba)₃) and the phosphine ligand in the reaction solvent for a short period (e.g., 3 minutes at 120°C) before adding the imidazole substrate and base.[1][2] This "pre-activation" step can dramatically improve reaction efficacy.[1][2][3][4]

  • Suboptimal Ligand Choice: The nature of the ligand is critical for catalytic activity.

    • Solution: For N-arylation, bulky, electron-rich biaryl phosphine ligands are often effective.[1] If C-H arylation is desired, N-heterocyclic carbene (NHC) ligands may be more suitable.[5][6] It is often necessary to screen a panel of ligands to find the optimal one for your specific substrates.

  • Incorrect Base Selection: The choice and strength of the base are crucial.

    • Solution: The optimal base is substrate-dependent. Common bases for N-arylation include K₃PO₄, Cs₂CO₃, and NaOtBu.[1] For C5-arylation, weaker bases like KOAc are often used.[5][6] A base screen is highly recommended during optimization.

  • Poor Solvent Choice: The solvent affects catalyst solubility, stability, and reaction kinetics.[7][8][9]

    • Solution: Aprotic polar solvents like DMF or DMAc are commonly used for C5-arylation, while solvents like toluene or dioxane are often employed for N-arylation.[5][6] A solvent screen can identify the best medium for your reaction.[10][11]

  • Catalyst Deactivation: The active Pd(0) catalyst can be sensitive to oxygen and may decompose to form inactive palladium black.[10]

    • Solution: Ensure all reaction components are thoroughly degassed using techniques like freeze-pump-thaw or by bubbling an inert gas (e.g., argon or nitrogen) through the solvent. Maintain a positive pressure of inert gas throughout the reaction.

Q2: I am observing poor regioselectivity in the arylation of my unsymmetrical imidazole. How can I control the selectivity between N1 and C5 arylation?

A2: Achieving high regioselectivity is a key challenge. Here are strategies to control the outcome:

  • For N1-Selective Arylation:

    • Catalyst System: The combination of a palladium precursor like Pd₂(dba)₃ with a suitable biaryl phosphine ligand has been shown to be highly effective in directing the arylation to the N1 position.[1][2]

    • Reaction Conditions: Following the pre-activation protocol mentioned in Q1 is critical for N1 selectivity, as the presence of the imidazole during catalyst formation can lead to undesired side reactions.[1][2]

  • For C5-Selective Arylation:

    • Catalyst System: Phosphine-free palladium systems, or those employing N-heterocyclic carbene (NHC) ligands, often favor C5-arylation.[5][6]

    • Reaction Conditions: The choice of base and solvent is crucial. For instance, using KOAc as the base in a polar aprotic solvent like DMAc has been reported to give high yields of the C5-arylated product.[5][6]

Q3: My starting materials are complex molecules with sensitive functional groups. How can I adapt the reaction conditions to improve compatibility?

A3: The tolerance of sensitive functional groups is a significant consideration.

  • Aryl Halide Reactivity: The reactivity of aryl halides generally follows the trend: I > OTf ≈ Br > Cl.[10] For less reactive aryl chlorides, more electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) are often required to facilitate the oxidative addition step.[10][12]

  • Base Selection: For substrates with base-sensitive functional groups, weaker bases such as K₃PO₄ or even KF might be necessary, although this could lead to longer reaction times.[13]

  • Temperature: Running the reaction at the lowest temperature that still provides a reasonable reaction rate can help to minimize the degradation of sensitive substrates. A temperature screen is advisable.

Data Presentation: Optimizing Reaction Parameters

The following tables summarize quantitative data from literature to guide your experimental design.

Table 1: Effect of Ligand and Base on N-Arylation of 4-Methylimidazole with Bromobenzene

EntryPalladium Source (mol%)Ligand (mol%)BaseYield (%)
1Pd₂(dba)₃ (0.75)L1 (1.8)K₃PO₄6
2Pd₂(dba)₃ (0.75)L2 (1.8)K₃PO₄<1
3Pd₂(dba)₃ (0.75)L3 (1.8)K₃PO₄<1
4Pd₂(dba)₃ (0.75)L1 (1.8)Cs₂CO₃3
5Pd₂(dba)₃ (0.75)L1 (1.8)K₂CO₃<1
6Pd₂(dba)₃ (0.75)L1 (1.8)NaOtBu5
7Pd₂(dba)₃ (1.5)L1 (1.8)K₃PO₄95*

*Reaction performed with pre-activation of the catalyst.[1]

Table 2: Influence of Solvent on C5-Arylation of 1,2-Dimethylimidazole with 3-Bromopyridine

EntrySolventBaseYield (%)
1TolueneKOAc<5
2DioxaneKOAc10
3DMFKOAc35
4DMAcKOAc44
5DMAcNaOAc12
6DMAcK₂CO₃0

Data adapted from a study on the influence of reaction conditions on C5-arylation.[6]

Experimental Protocols

General Procedure for N1-Selective Arylation of Imidazoles with Catalyst Pre-activation:

  • To an oven-dried vial equipped with a stir bar, add the palladium precursor (e.g., Pd₂(dba)₃) and the phosphine ligand.

  • Seal the vial with a septum and purge with an inert gas (e.g., argon) for 10-15 minutes.

  • Add the degassed solvent (e.g., toluene) via syringe.

  • Heat the mixture at the desired pre-activation temperature (e.g., 120°C) for the specified time (e.g., 3 minutes).

  • Allow the catalyst solution to cool to room temperature.

  • In a separate oven-dried vial, add the imidazole substrate, the aryl halide, and the base.

  • Purge this vial with an inert gas.

  • Add the pre-activated catalyst solution to the vial containing the substrates and base via syringe.

  • Heat the reaction mixture at the desired reaction temperature until the starting material is consumed, as monitored by TLC or GC/LC-MS.

  • Cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Visualizations

Troubleshooting_Workflow start Low/No Yield preactivation Did you pre-activate the catalyst (heat Pd source + ligand before adding imidazole)? start->preactivation ligand Is the ligand appropriate? (e.g., bulky biaryl phosphine for N-arylation) preactivation->ligand Yes solution1 Implement pre-activation step: Heat Pd₂(dba)₃ and ligand in solvent before adding other reagents. preactivation->solution1 No base Is the base optimal? (e.g., K3PO4, Cs2CO3) ligand->base Yes solution2 Screen a panel of ligands. ligand->solution2 No solvent Is the solvent suitable? (e.g., Toluene, Dioxane) base->solvent Yes solution3 Perform a base screen. base->solution3 No degassing Did you thoroughly degas all reagents and solvents? solvent->degassing Yes solution4 Conduct a solvent screen. solvent->solution4 No solution5 Ensure rigorous degassing and maintain an inert atmosphere. degassing->solution5 No

Caption: Troubleshooting workflow for low-yield reactions.

N_Arylation_Pathway cluster_preactivation Catalyst Pre-activation cluster_catalytic_cycle Catalytic Cycle Pd₂(dba)₃ Pd₂(dba)₃ Pd(0)L Active Pd(0)L Complex Pd₂(dba)₃->Pd(0)L + Ligand, Heat Ligand Ligand Ligand->Pd(0)L OA Oxidative Addition Pd(0)L->OA + Ar-X ArPd(II)L(Im) ArPd(II)L(Im)X OA->ArPd(II)L(Im) + Imidazole, Base RE Reductive Elimination RE->Pd(0)L Regeneration N-Arylimidazole N-Arylimidazole RE->N-Arylimidazole ArPd(II)L(Im)->RE

Caption: Simplified N-arylation catalytic cycle.

References

Stability and proper storage of Methyl 4-(1H-imidazol-1-yl)benzoate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability and proper storage of Methyl 4-(1H-imidazol-1-yl)benzoate. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

For optimal stability, solid this compound should be stored in a tightly sealed container in a cool, shaded, and well-ventilated area.[1] While some suppliers suggest storage at room temperature, it is prudent to minimize exposure to heat, light, and moisture to prevent degradation.[2][3][4] The compound is classified as a combustible solid, so it should be kept away from ignition sources.[5]

Q2: How should I store solutions of this compound?

The stability of this compound in solution is dependent on the solvent, pH, and storage temperature. Due to the presence of an ester functional group, the compound is susceptible to hydrolysis, particularly in basic or strongly acidic aqueous solutions.[6][7][8] For short-term storage, use anhydrous, high-purity solvents and store at 2-8°C, protected from light. For long-term storage, freezing aliquots at -20°C or below is recommended, although freeze-thaw cycles should be minimized.

Q3: What are the primary degradation pathways for this compound?

The main potential degradation pathways for this compound are:

  • Hydrolysis: The ester linkage is susceptible to cleavage in the presence of water, especially under acidic or basic conditions, to form 4-(1H-imidazol-1-yl)benzoic acid and methanol.[2][6][7][8]

  • Photodegradation: Imidazole-containing compounds can be sensitive to light, particularly UV radiation, which can lead to oxidation or rearrangement of the imidazole ring.[1][6][9]

  • Oxidation: The imidazole moiety can be susceptible to oxidation, which can be accelerated by exposure to air, light, or trace metal ions.[2][6]

  • Thermal Degradation: As a combustible solid with a melting point of 124-127 °C, elevated temperatures can lead to decomposition.[10][11]

Q4: I'm observing unexpected results in my experiments. Could my compound have degraded?

Degradation of this compound can manifest as:

  • Changes in physical appearance: Discoloration or changes in the crystal structure of the solid.

  • Reduced purity: Appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS).

  • Inconsistent biological activity: A decrease in potency or variability in experimental results.

If you suspect degradation, it is crucial to re-analyze the purity of your compound. A general troubleshooting workflow is provided below.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Change in color or appearance of the solid compound. Photodegradation or oxidation.Store the compound in an amber vial or a container protected from light. Store under an inert atmosphere (e.g., nitrogen or argon) if sensitivity to oxygen is suspected.
Precipitate forms in a stored solution. Poor solubility at storage temperature or degradation to a less soluble product.Ensure the storage concentration is below the solubility limit at the storage temperature. Before use, allow the solution to equilibrate to room temperature and check for complete dissolution. If a precipitate remains, it may be a degradant and the solution should be analyzed for purity.
Appearance of new peaks in HPLC/LC-MS analysis. Compound degradation.Review storage and handling procedures. Prepare fresh solutions from a new stock of the solid compound. If the issue persists, perform a forced degradation study to identify potential degradants.
Inconsistent or decreased activity in biological assays. Degradation of the active compound.Prepare fresh dilutions from a recently prepared stock solution. Re-confirm the purity and concentration of the stock solution. Consider the stability of the compound in the assay medium and conditions.

Quantitative Stability Data

Specific quantitative stability data for this compound is not extensively available in public literature. The following table summarizes the expected stability based on the known chemistry of aromatic esters and imidazole-containing compounds. Researchers should conduct their own stability studies to determine precise degradation rates under their specific experimental conditions.

Condition Expected Stability Potential Degradation Products
Solid (Room Temp, Dark, Dry) Generally stable.Minimal degradation expected with proper storage.
Aqueous Solution (Neutral pH) Moderately stable; hydrolysis may occur over time.4-(1H-imidazol-1-yl)benzoic acid, Methanol
Aqueous Solution (Acidic pH) Susceptible to acid-catalyzed hydrolysis.4-(1H-imidazol-1-yl)benzoic acid, Methanol
Aqueous Solution (Basic pH) Highly susceptible to base-catalyzed hydrolysis.[6]4-(1H-imidazol-1-yl)benzoic acid, Methanol
Exposure to Light (Solid/Solution) Potentially unstable; susceptible to photodegradation.[1][6][9]Oxidized or rearranged imidazole derivatives.
Elevated Temperature Unstable, especially near the melting point.Various decomposition products.

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Study

This protocol outlines a general method to assess the stability of this compound under various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 8, 24 hours).

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for a specified time.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a specified time.

  • Thermal Degradation: Store an aliquot of the stock solution at an elevated temperature (e.g., 60°C or 80°C) in the dark.

  • Photostability: Expose an aliquot of the stock solution to a light source (e.g., UV lamp at 254 nm or a photostability chamber) for a specified duration. A control sample should be wrapped in aluminum foil and kept under the same conditions.

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed sample.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples (including a non-stressed control) by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Monitor for the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

Protocol 2: HPLC Method for Purity Assessment

- Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a common starting point for the analysis of similar compounds. - Column: A C18 reversed-phase column is typically suitable. - Detection: UV detection at a wavelength where the compound has maximum absorbance. - Injection Volume: 10 µL. - Flow Rate: 1.0 mL/min.

Note: This is a general method and should be optimized for your specific instrumentation and requirements.

Visual Troubleshooting and Workflow Diagrams

Troubleshooting_Workflow cluster_observe Observation cluster_investigate Investigation cluster_decision Decision cluster_action Action Observe_Issue Inconsistent Experimental Results or Physical Change in Compound Check_Purity Analyze Compound Purity (e.g., HPLC, LC-MS) Observe_Issue->Check_Purity Review_Protocols Review Storage and Handling Procedures Observe_Issue->Review_Protocols Is_Degraded Is Degradation Confirmed? Check_Purity->Is_Degraded Review_Protocols->Is_Degraded Prepare_Fresh Prepare Fresh Stock and Repeat Experiment Is_Degraded->Prepare_Fresh Yes No_Issue No Degradation Detected. Investigate Other Experimental Variables. Is_Degraded->No_Issue No Forced_Degradation Perform Forced Degradation Study to Identify Degradants Prepare_Fresh->Forced_Degradation

Caption: A logical workflow for troubleshooting suspected compound degradation.

Stability_Factors cluster_factors Potential Degradation Factors Compound This compound (Solid or Solution) Temperature Temperature Compound->Temperature Light Light (UV) Compound->Light pH pH (in solution) Compound->pH Oxygen Oxygen Compound->Oxygen Moisture Moisture/Water Compound->Moisture Degradation Degradation Temperature->Degradation Light->Degradation pH->Degradation Oxygen->Degradation Moisture->Degradation

References

Methods for avoiding impurities during the preparation of Methyl 4-(1H-imidazol-1-yl)benzoate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Methyl 4-(1H-imidazol-1-yl)benzoate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the copper-catalyzed N-arylation of imidazole with a methyl 4-halobenzoate, commonly known as the Ullmann condensation or Ullmann-type coupling. This reaction typically involves heating imidazole with methyl 4-iodobenzoate, methyl 4-bromobenzoate, or methyl 4-fluorobenzoate in the presence of a copper catalyst, a base, and a suitable solvent.

Q2: What are the potential impurities I might encounter in my final product?

A2: Several impurities can arise during the synthesis. The most common include:

  • Unreacted starting materials: Residual imidazole and methyl 4-halobenzoate.

  • Hydrolysis product: 4-(1H-imidazol-1-yl)benzoic acid, formed by the hydrolysis of the methyl ester group. This is more likely if water is present in the reaction mixture, especially under basic conditions.

  • Side-products from the Ullmann reaction: These can include homocoupling of the aryl halide or dehalogenation of the starting material.

  • Positional isomers: While the N-1 arylation of imidazole is generally favored, trace amounts of other isomers could potentially form depending on the reaction conditions.

Q3: How can I purify the crude this compound?

A3: Purification is typically achieved through a combination of techniques. An initial workup involving extraction can remove the base and other water-soluble impurities. This is often followed by column chromatography on silica gel to separate the desired product from unreacted starting materials and other organic byproducts. Recrystallization can also be employed as a final purification step to obtain a highly pure product.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield Inactive Catalyst: The copper source (e.g., CuI) may be old or oxidized.Use a fresh, high-purity copper(I) salt. Consider using activated copper powder for homocoupling side reactions.
Inappropriate Ligand: The chosen ligand may not be optimal for the specific substrates.Screen various ligands such as 1,10-phenanthroline, N,N'-dimethylethylenediamine (DMEDA), or amino acids like L-proline.
Suboptimal Base: The base may not be strong enough to deprotonate the imidazole effectively or may have poor solubility.Screen different bases like K₂CO₃, Cs₂CO₃, or K₃PO₄. Cs₂CO₃ is often effective but more expensive.
Low Reaction Temperature: The reaction may not have reached the necessary activation energy.Gradually increase the reaction temperature. Ullmann reactions often require temperatures in the range of 110-150 °C.
Presence of Oxygen: The reaction can be sensitive to oxygen, leading to catalyst deactivation.Ensure the reaction is carried out under an inert atmosphere (e.g., Nitrogen or Argon).
Presence of 4-(1H-imidazol-1-yl)benzoic acid impurity Hydrolysis of the methyl ester: Presence of water in the reaction mixture.Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried before use.
Workup conditions: Acidic or basic workup conditions can promote hydrolysis.Neutralize the reaction mixture carefully during workup. Minimize exposure to strong acids or bases.
Difficulty in Removing Unreacted Starting Materials Incomplete reaction: The reaction may not have gone to completion.Increase the reaction time or temperature. Consider using a slight excess of one of the reactants (usually the more volatile or easily removable one).
Inefficient purification: The chromatography conditions may not be optimal.Optimize the solvent system for column chromatography. A gradient elution might be necessary to achieve good separation.

Experimental Protocols

General Protocol for the Ullmann Condensation Synthesis of this compound

This protocol is a general guideline and may require optimization based on specific laboratory conditions and reagent purity.

Materials:

  • Imidazole

  • Methyl 4-iodobenzoate (or methyl 4-bromobenzoate)

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline (or another suitable ligand)

  • Potassium carbonate (K₂CO₃) (or another suitable base)

  • Anhydrous Dimethylformamide (DMF) (or another suitable high-boiling polar aprotic solvent)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add imidazole (1.2 eq), methyl 4-iodobenzoate (1.0 eq), CuI (0.1 eq), 1,10-phenanthroline (0.2 eq), and K₂CO₃ (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add anhydrous DMF via a syringe.

  • Reaction: Heat the reaction mixture to 120-130 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

Data Presentation

The following table summarizes typical reaction conditions and reported yields for the N-arylation of imidazole with aryl halides.

Aryl Halide Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Time (h) Yield (%)
IodobenzeneCuI (10)1,10-Phenanthroline (20)K₂CO₃DMF12024~85
BromobenzeneCuI (10)DMEDA (20)K₂CO₃Dioxane11024~78
4-IodotolueneSalen-Cu (10)-NaOHDMSO1001294[1]
1-Iodo-4-nitrobenzeneSalen-Cu (10)-NaOHDMSO1001292[1]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - Imidazole - Methyl 4-halobenzoate - CuI, Ligand, Base inert Establish Inert Atmosphere (N2/Ar) reagents->inert solvent Add Anhydrous Solvent (e.g., DMF) inert->solvent heat Heat and Stir (e.g., 120-130°C) solvent->heat monitor Monitor by TLC heat->monitor extract Aqueous Workup & Extraction monitor->extract Reaction Complete dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product Pure Product purify->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Logic Diagram

troubleshooting_logic cluster_catalyst Catalyst System Issues cluster_conditions Reaction Condition Issues start Low or No Yield check_catalyst Is the Cu(I) source fresh? start->check_catalyst check_ligand Is the ligand appropriate? start->check_ligand check_base Is the base effective? start->check_base check_temp Is the temperature high enough? start->check_temp check_atmosphere Is the atmosphere inert? start->check_atmosphere check_solvent Is the solvent anhydrous? start->check_solvent solution_catalyst Use fresh CuI check_catalyst->solution_catalyst No solution_ligand Screen different ligands (e.g., phenanthroline, DMEDA) check_ligand->solution_ligand No solution_base Screen different bases (e.g., K2CO3, Cs2CO3) check_base->solution_base No solution_temp Increase temperature check_temp->solution_temp No solution_atmosphere Use N2 or Ar atmosphere check_atmosphere->solution_atmosphere No solution_solvent Use anhydrous solvent check_solvent->solution_solvent No

Caption: Troubleshooting logic for low yield in the Ullmann condensation.

References

The effect of solvents on the efficiency of N-phenylimidazole synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of N-phenylimidazole, with a specific focus on the effect of solvents on reaction efficiency.

Troubleshooting Guide

This section addresses specific issues that users may encounter during the synthesis of N-phenylimidazole, particularly when using the Ullmann condensation method.

Question: My N-phenylimidazole synthesis is showing low to no yield. What are the common causes related to the solvent?

Answer: Low yields in N-phenylimidazole synthesis can often be attributed to several solvent-related factors. Here are the key aspects to investigate:

  • Inappropriate Solvent Choice: The polarity and coordinating ability of the solvent are crucial. Polar aprotic solvents like DMF and DMSO are generally effective for Ullmann coupling reactions as they can dissolve the reactants and stabilize the copper catalyst.[1][2] Non-polar solvents like toluene may lead to lower yields due to poor solubility of reagents.[1]

  • Presence of Water: The Ullmann reaction is sensitive to moisture. The presence of water in the solvent or reagents can lead to side reactions, such as the dehalogenation of the aryl halide, reducing the yield of the desired N-phenylimidazole.[1] It is essential to use anhydrous solvents and dry glassware.

  • Solvent Purity: Impurities in the solvent can interfere with the catalytic cycle of the copper catalyst, leading to lower efficiency. Always use high-purity, anhydrous solvents.

  • Reaction Temperature and Solvent Boiling Point: The reaction temperature needs to be appropriate for the chosen solvent. If the temperature is too low, the reaction may be sluggish. Conversely, if the temperature is too high, it could lead to solvent evaporation or decomposition of reactants and products. The optimal temperature is often near the boiling point of the solvent, but this should be determined experimentally.[1]

Question: I am observing significant side product formation in my reaction. How can the solvent be contributing to this?

Answer: Side product formation is a common issue, and the solvent can play a significant role:

  • Solvent-Mediated Decomposition: At elevated temperatures, some solvents, particularly DMF, can decompose to form dimethylamine. This amine can then react with the aryl halide, leading to the formation of an undesired tertiary amine byproduct.

  • Hydrolysis: If the solvent is not anhydrous, water can lead to the hydrolysis of the starting materials or the product.

  • Homocoupling of Aryl Halide: In some solvent systems, the homocoupling of the aryl halide to form biphenyl derivatives can be a significant side reaction, competing with the desired N-arylation of imidazole. The choice of ligand and base, in conjunction with the solvent, can help to minimize this.

Question: The reaction is proceeding very slowly. Can I just increase the temperature?

Answer: While increasing the temperature can increase the reaction rate, it must be done cautiously. Consider the following:

  • Solvent's Boiling Point: Do not exceed the boiling point of the solvent in an open system. For higher temperatures, a sealed reaction vessel is necessary.

  • Thermal Stability: High temperatures can lead to the decomposition of the reactants, product, catalyst, or ligand. Monitor the reaction by TLC or LC-MS to check for the appearance of degradation products as you increase the temperature.

  • Solvent Choice: If a higher temperature is required, you may need to switch to a higher-boiling point solvent. For example, if a reaction is slow in dioxane (b.p. 101 °C), switching to DMF (b.p. 153 °C) or DMSO (b.p. 189 °C) could be beneficial, but be mindful of potential side reactions at these higher temperatures.[1]

Frequently Asked Questions (FAQs)

Q1: Which solvent is generally the best for the Ullmann synthesis of N-phenylimidazole?

A1: Polar aprotic solvents are typically the most effective for the copper-catalyzed N-arylation of imidazoles.[1] Dimethylformamide (DMF) is a commonly used solvent that often provides good yields.[1][3] However, dioxane, and dimethyl sulfoxide (DMSO) have also been used successfully.[1] The optimal solvent can be substrate-dependent, so it is often best to screen a few solvents to find the ideal conditions for a specific reaction.

Q2: Can I perform the synthesis of N-phenylimidazole without a solvent?

A2: Yes, solvent-free and microwave-assisted synthesis of imidazole derivatives has been reported. This approach offers advantages in terms of reduced environmental impact and potentially faster reaction times. However, it may require specialized microwave equipment and optimization of reaction conditions.

Q3: How do I choose the right base for my solvent system?

A3: The choice of base is critical and is often linked to the solvent. Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are commonly used. The solubility of the base in the reaction solvent can impact its effectiveness. For instance, K₃PO₄ is often used in DMF or dioxane. It is important that the base is strong enough to deprotonate the imidazole, but not so strong that it promotes side reactions.

Q4: My product is difficult to purify from the solvent. What can I do?

A4: If you are using a high-boiling point solvent like DMF or DMSO, removal by rotary evaporation can be challenging. Here are a few tips:

  • Azeotropic Removal: For DMF, co-evaporation with toluene or water can help.

  • Extraction: After the reaction is complete, dilute the mixture with a large volume of water and extract the product with a less polar organic solvent like ethyl acetate. This will partition the high-boiling point solvent into the aqueous layer. Multiple extractions may be necessary.

  • Silica Gel Chromatography: Ensure that the crude product is sufficiently concentrated before loading onto a silica gel column. If residual high-boiling solvent is present, it can interfere with the separation. A pre-column filtration through a small plug of silica gel can sometimes help to remove baseline impurities and residual solvent.

Data Presentation

The following table summarizes the effect of different solvents on the yield of N-arylated products in Ullmann-type reactions, based on data from the synthesis of 1-phenyl-1H-indazole, a structurally related compound.[1]

SolventTemperature (°C)Time (h)Yield (%)
DMF1202460
Dioxane1002445
Toluene1102430
DMSO1202455

Note: Yields are for 1-phenyl-1H-indazole and are indicative of the relative effectiveness of the solvents for N-arylation reactions.[1]

Experimental Protocols

Protocol 1: Traditional Ullmann Condensation for N-Phenylimidazole Synthesis

This protocol is a general guideline for the copper-catalyzed N-arylation of imidazole.

Materials:

  • Imidazole

  • Iodobenzene or Bromobenzene

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄)

  • Anhydrous Dimethylformamide (DMF) or Dioxane

  • An inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (Schlenk tube or round-bottom flask with condenser)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a dry Schlenk tube or round-bottom flask, add imidazole (1.2 equivalents), the aryl halide (1.0 equivalent), copper(I) iodide (5-10 mol%), and potassium carbonate (2.0 equivalents).

  • Seal the vessel and evacuate and backfill with an inert gas three times.

  • Add the anhydrous solvent (e.g., DMF or dioxane) via syringe.

  • Heat the reaction mixture to 110-140 °C with vigorous stirring.[3]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can range from 20 to 48 hours.[3]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure N-phenylimidazole.

Protocol 2: Microwave-Assisted Synthesis of N-Phenylimidazole Derivatives (Solvent-Free)

This protocol is adapted from a method for the synthesis of N-substituted imidazoles.

Materials:

  • Imidazole

  • Phenyl glycidyl ether (as an example of a phenylating agent)

  • Microwave reactor

Procedure:

  • In a dry microwave tube, add imidazole (1.5 equivalents) and the phenylating agent (1.0 equivalent).

  • Seal the tube and place it in the microwave reactor.

  • Heat the reaction mixture to 120 °C for 1-5 minutes.

  • Monitor the reaction progress by TLC.

  • After completion, the crude product can be purified directly by flash chromatography on silica gel.

Visualizations

Experimental Workflow for Ullmann Synthesis of N-Phenylimidazole

experimental_workflow reagents 1. Add Reactants: - Imidazole - Aryl Halide - CuI Catalyst - Base (e.g., K2CO3) setup 2. Reaction Setup: - Inert Atmosphere (N2/Ar) - Add Anhydrous Solvent reagents->setup reaction 3. Reaction: - Heat to 110-140 °C - Stir for 20-48h setup->reaction monitoring 4. Monitor Progress: - TLC / LC-MS reaction->monitoring monitoring->reaction Incomplete workup 5. Workup: - Cool to RT - Quench with Water - Extract with Organic Solvent monitoring->workup Complete purification 6. Purification: - Dry Organic Layer - Concentrate - Column Chromatography workup->purification product Pure N-Phenylimidazole purification->product

Caption: A typical experimental workflow for the Ullmann synthesis of N-phenylimidazole.

Troubleshooting Logic for Low Yield in N-Phenylimidazole Synthesis

troubleshooting_low_yield start Low Yield Observed check_solvent Is the solvent anhydrous and pure? start->check_solvent solvent_no Use fresh, anhydrous solvent and dry glassware. check_solvent->solvent_no No check_temp Is the reaction temperature optimal for the solvent? check_solvent->check_temp Yes solvent_no->check_temp temp_no Adjust temperature. Consider a higher-boiling solvent if necessary. check_temp->temp_no No check_reagents Are all reagents pure and correctly stoichiometered? check_temp->check_reagents Yes temp_no->check_reagents reagents_no Purify starting materials. Verify stoichiometry. check_reagents->reagents_no No reassess Re-evaluate catalyst, ligand, and base. check_reagents->reassess Yes reagents_no->reassess

References

Technical Support Center: Purifying Methyl 4-(1H-imidazol-1-yl)benzoate by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying Methyl 4-(1H-imidazol-1-yl)benzoate using column chromatography. It includes a detailed experimental protocol, troubleshooting guides, and frequently asked questions to address common challenges encountered during the purification process.

Experimental Protocol: Column Chromatography of this compound

This protocol outlines a standard procedure for the purification of this compound on a silica gel column.

Materials:

  • Crude this compound

  • Silica Gel (60 Å, 230-400 mesh)

  • n-Hexane (ACS grade)

  • Ethyl Acetate (ACS grade)

  • Triethylamine (Et3N)

  • TLC plates (silica gel 60 F254)

  • Glass chromatography column

  • Fraction collection tubes

  • Rotary evaporator

Procedure:

  • Thin-Layer Chromatography (TLC) Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the dissolved sample on a TLC plate.

    • Develop the TLC plate using various solvent systems of hexane and ethyl acetate to determine the optimal eluent for separation. A good starting point is a 7:3 or 1:1 mixture of hexane:ethyl acetate.

    • Visualize the spots under UV light (254 nm). The ideal solvent system should provide a retention factor (Rf) of approximately 0.3 for the desired product.

  • Column Preparation:

    • Select a glass column of an appropriate size for the amount of crude product. A general guideline is to use a 50:1 to 100:1 ratio of silica gel to crude product by weight.

    • Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 7:3 hexane:ethyl acetate).

    • Pour the slurry into the column and allow the silica to pack under gravity, gently tapping the column to ensure even packing and remove any air bubbles.

    • Add a thin layer of sand on top of the packed silica gel to prevent disturbance of the silica bed.

    • Equilibrate the column by running the mobile phase through it until the pack is stable.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent if necessary for solubility.

    • Carefully apply the sample solution to the top of the silica gel bed.

    • Allow the sample to adsorb onto the silica gel completely.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen mobile phase. For compounds that are difficult to separate, a gradient elution may be necessary, starting with a less polar solvent system and gradually increasing the polarity by increasing the proportion of ethyl acetate.

    • Collect fractions of a consistent volume in labeled tubes.

  • Fraction Analysis:

    • Monitor the elution of the product by performing TLC on the collected fractions.

    • Combine the fractions that contain the pure product.

  • Isolation:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Data Presentation:

ParameterValue
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Mobile Phase (starting point) Hexane:Ethyl Acetate (7:3)
Elution Mode Isocratic or Gradient
Flow Rate Dependent on column dimensions
Fraction Size Dependent on column dimensions
Solvent System (Hexane:Ethyl Acetate)Approximate Rf of ProductObservations
8:2~0.2Good for initial binding, may be slow to elute.
7:3~0.3Potentially optimal for good separation.
1:1~0.5May elute the compound too quickly, leading to poor separation from impurities.

Troubleshooting Guide

This section addresses common issues that may arise during the column chromatography of this compound.

Issue Possible Cause Suggested Solution
Product is streaking or tailing on the TLC plate and column. The basic imidazole nitrogen is interacting strongly with the acidic silica gel.[1]Add a small amount of triethylamine (0.1-1%) to the eluent system to neutralize the acidic sites on the silica gel.[1]
Product does not move from the baseline. The eluent is not polar enough.Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. If necessary, a more polar solvent like methanol can be added in small increments (e.g., 1-5%) to the ethyl acetate.
Product elutes too quickly with the solvent front. The eluent is too polar.Decrease the polarity of the mobile phase by increasing the percentage of hexane.
Poor separation of the product from impurities. The chosen solvent system is not optimal. The column was overloaded with the crude product.Systematically test different solvent ratios with TLC to find the best separation. Reduce the amount of crude product loaded onto the column. A longer column may also improve separation.
The compound appears to be decomposing on the column. The compound may be sensitive to the acidic nature of the silica gel.Deactivate the silica gel by washing it with a solvent mixture containing a small amount of a base like triethylamine before packing the column. Alternatively, consider using a different stationary phase like alumina.[2]
No product is recovered from the column. The compound may have degraded on the column. The fractions may be too dilute to detect the product by TLC.Test the stability of your compound on a small amount of silica gel before running the column.[2] Concentrate a few of the collected fractions and re-run the TLC.[2]

Frequently Asked Questions (FAQs)

Q1: Why is my purified product still showing impurities in the NMR spectrum?

A1: This could be due to several reasons. Co-elution of impurities with a similar polarity to your product is a common issue. To resolve this, try using a shallower solvent gradient during elution to improve separation. Alternatively, a different solvent system might provide better resolution. It is also possible that the impurity is a result of product degradation on the silica gel; in this case, using deactivated silica or an alternative stationary phase is recommended.[2]

Q2: Can I use a different solvent system, for example, dichloromethane/methanol?

A2: Yes, a dichloromethane/methanol solvent system can be effective, especially for more polar compounds. Start with a high percentage of dichloromethane and gradually increase the methanol concentration. As with any new solvent system, it is crucial to first optimize the separation on a TLC plate. Be aware that methanol can sometimes dissolve a small amount of silica gel, so use it judiciously.

Q3: How much triethylamine should I add to my eluent?

A3: A small amount, typically between 0.1% and 1% (v/v), is usually sufficient to prevent the streaking of basic compounds like your imidazole derivative.[1] It's best to start with a lower concentration and increase it if streaking persists, as excess triethylamine can sometimes affect the separation.

Q4: My crude product is not very soluble in the mobile phase. How should I load it onto the column?

A4: If your crude product has poor solubility in the eluent, you can dissolve it in a minimal amount of a stronger, more polar solvent (like dichloromethane or acetone). Then, adsorb this solution onto a small amount of silica gel by removing the solvent under reduced pressure. The resulting dry, free-flowing powder can then be carefully added to the top of the prepared column. This technique, known as dry loading, often leads to better separation.

Q5: The separation looks good on TLC, but on the column, all the spots come out together. What is happening?

A5: This can happen if the column is overloaded with the sample. The separation capacity of the silica gel is exceeded, leading to broad, overlapping bands. Try running the column with a smaller amount of crude material. Another possibility is that the flow rate is too high, not allowing for proper equilibrium between the stationary and mobile phases. Reducing the flow rate can sometimes improve separation.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Optimize Solvent System) Pack 2. Column Packing (Silica Gel Slurry) TLC->Pack Load 3. Sample Loading (Minimal Solvent) Pack->Load Elute 4. Elution & Fraction Collection Load->Elute Analyze 5. Fraction Analysis (TLC) Elute->Analyze Combine 6. Combine Pure Fractions Analyze->Combine Isolate 7. Isolate Product (Rotary Evaporation) Combine->Isolate

Caption: Workflow for the purification of this compound.

Troubleshooting_Logic action_node action_node start Problem with Purification? streaking Streaking/ Tailing? start->streaking no_movement Product at Baseline? streaking->no_movement No add_base Add 0.1-1% Et3N to Eluent streaking->add_base Yes fast_elution Product in Solvent Front? no_movement->fast_elution No increase_polarity Increase Eluent Polarity no_movement->increase_polarity Yes poor_separation Poor Separation? fast_elution->poor_separation No decrease_polarity Decrease Eluent Polarity fast_elution->decrease_polarity Yes optimize_solvent Optimize Solvent System (TLC) Use Shallower Gradient Reduce Sample Load poor_separation->optimize_solvent Yes

Caption: Troubleshooting flowchart for common column chromatography issues.

References

Validation & Comparative

Spectroscopic analysis and characterization of Methyl 4-(1H-imidazol-1-yl)benzoate.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative spectroscopic analysis of Methyl 4-(1H-imidazol-1-yl)benzoate and its structural analogs. Due to the limited availability of published, detailed experimental spectroscopic data for this compound, this document presents a framework for its characterization. We have compiled spectroscopic data for several alternative substituted methyl benzoate compounds to offer a comparative context for researchers conducting their own analyses. The provided experimental protocols are generalized for standard spectroscopic techniques.

Comparative Spectroscopic Data

The following tables summarize the ¹H NMR, ¹³C NMR, and Infrared (IR) spectroscopic data for this compound (data not available in published literature) and a selection of para-substituted methyl benzoate analogs. Mass spectrometry data is also included.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundAromatic Protons (ppm)-OCH₃ Proton (ppm)Other Protons (ppm)Solvent
This compound Data not availableData not availableImidazole Protons: Data not availableCDCl₃
Methyl 4-chlorobenzoate7.94 (d, J=8.6 Hz, 2H), 7.37 (d, J=8.6 Hz, 2H)3.87 (s, 3H)-CDCl₃
Methyl 4-bromobenzoate7.87 (d, J=8.6 Hz, 2H), 7.55 (d, J=8.6 Hz, 2H)3.87 (s, 3H)-CDCl₃
Methyl 4-methylbenzoate7.94 (d, J=8.2 Hz, 2H), 7.24 (d, J=8.0 Hz, 2H)3.88 (s, 3H)2.39 (s, 3H, -CH₃)CDCl₃
Methyl 4-nitrobenzoate8.26-8.13 (m, 4H)3.94 (s, 3H)-CDCl₃

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundC=O (ppm)Aromatic Carbons (ppm)-OCH₃ Carbon (ppm)Other Carbons (ppm)Solvent
This compound Data not availableData not availableData not availableImidazole Carbons: Data not availableCDCl₃
Methyl 4-chlorobenzoate166.1139.3, 130.9, 128.652.1-CDCl₃
Methyl 4-bromobenzoate165.7131.9, 131.1, 130.6, 128.5, 127.551.2-CDCl₃
Methyl 4-methylbenzoate167.1143.4, 129.5, 129.0, 127.351.821.5 (-CH₃)CDCl₃
Methyl 4-nitrobenzoate165.1150.5, 135.4, 130.6, 123.552.8-CDCl₃

Table 3: Infrared (IR) Spectroscopy Data (Selected Peaks in cm⁻¹)

CompoundC=O Stretch (cm⁻¹)C-O Stretch (cm⁻¹)Aromatic C=C Stretch (cm⁻¹)Other Key Peaks (cm⁻¹)
This compound Data not availableData not availableData not availableData not available
Methyl 4-chlorobenzoate~1724~1280~1595~1090 (C-Cl)
Methyl 4-bromobenzoate~1722~1278~1590~1010 (C-Br)
Methyl 4-methylbenzoate~1720~1275~1610~2950 (C-H, methyl)
Methyl 4-nitrobenzoate~1728~1290~1605~1525 & 1350 (NO₂)

Table 4: Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragmentation Peaks (m/z)
This compound C₁₁H₁₀N₂O₂202.21Data not available
Methyl 4-chlorobenzoateC₈H₇ClO₂170.59170/172 (M+), 139/141 (M+-OCH₃), 111/113 (M+-COOCH₃)
Methyl 4-bromobenzoateC₈H₇BrO₂215.05214/216 (M+), 183/185 (M+-OCH₃), 155/157 (M+-COOCH₃)
Methyl 4-methylbenzoateC₉H₁₀O₂150.17150 (M+), 119 (M+-OCH₃), 91 (M+-COOCH₃)
Methyl 4-nitrobenzoateC₈H₇NO₄181.15181 (M+), 150 (M+-OCH₃), 121 (M+-COOCH₃), 104, 76

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

  • Data Acquisition:

    • ¹H NMR: Acquire the proton NMR spectrum using a 300 or 400 MHz spectrometer. Typical parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-32 scans.

    • ¹³C NMR: Acquire the carbon-13 NMR spectrum on the same instrument. A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of ¹³C. Proton decoupling is used to simplify the spectrum to single lines for each unique carbon atom.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the internal standard.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the instrument's anvil to ensure good contact.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal should be recorded and automatically subtracted from the sample spectrum.

  • Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed for the presence of characteristic absorption bands corresponding to specific functional groups.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI). EI is a common technique that provides detailed fragmentation patterns.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions to generate a mass spectrum, which is a plot of ion intensity versus m/z. The molecular ion peak and the fragmentation pattern provide information about the molecular weight and structure of the compound.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationships in characterizing an organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_interpretation Data Interpretation cluster_comparison Comparative Analysis Purified_Compound Purified Compound NMR NMR Spectroscopy (¹H, ¹³C) Purified_Compound->NMR IR IR Spectroscopy Purified_Compound->IR MS Mass Spectrometry Purified_Compound->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment MS->Purity_Assessment Comparison Comparison with Alternative Compounds Structure_Elucidation->Comparison

Caption: Experimental workflow for the spectroscopic analysis of an organic compound.

Logical_Relationships cluster_compound This compound cluster_techniques Spectroscopic Techniques cluster_information Derived Information Compound C₁₁H₁₀N₂O₂ H_NMR ¹H NMR Compound->H_NMR C_NMR ¹³C NMR Compound->C_NMR IR IR Compound->IR Mass_Spec MS Compound->Mass_Spec Proton_Env Proton Environments Connectivity H_NMR->Proton_Env Carbon_Backbone Carbon Skeleton C_NMR->Carbon_Backbone Functional_Groups Functional Groups IR->Functional_Groups Mol_Weight_Formula Molecular Weight & Formula Mass_Spec->Mol_Weight_Formula

Caption: Logical relationships between spectroscopic techniques and derived structural information.

Comparison of different synthetic routes for N-aryl imidazoles.

Author: BenchChem Technical Support Team. Date: December 2025

The N-aryl imidazole moiety is a cornerstone in medicinal chemistry and materials science, driving continuous innovation in synthetic methodologies. This guide provides a comparative overview of the most prevalent synthetic routes to this important scaffold, offering researchers, scientists, and drug development professionals a basis for method selection. The comparison focuses on key performance indicators such as reaction yield, conditions, and substrate scope, supported by experimental data from the literature.

Overview of Synthetic Strategies

The synthesis of N-aryl imidazoles is predominantly achieved through cross-coupling reactions, where a C-N bond is formed between an imidazole nitrogen and an aryl group. The most established methods include the Ullmann condensation, the Chan-Lam coupling, and the Buchwald-Hartwig amination. More recent advancements have introduced microwave-assisted and flow chemistry techniques to improve efficiency and sustainability.

dot

Ullmann_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Add Reactants Add Imidazole, Aryl Bromide, Catalyst, Ligand, Base, PEG Add Solvent Add Butyronitrile Add Reactants->Add Solvent Heat Heat at 110°C (24-30h) Add Solvent->Heat Dilute & Filter Dilute with EtOAc, Filter through Celite Heat->Dilute & Filter Wash Wash with Water and Brine Dilute & Filter->Wash Dry & Concentrate Dry over Na2SO4, Concentrate Wash->Dry & Concentrate Purify Column Chromatography Dry & Concentrate->Purify ChanLam_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Combine Reagents Combine Imidazole, Arylboronic Acid, Cu(OAc)2, Pyridine Add Solvent Add CH2Cl2 Combine Reagents->Add Solvent Stir Stir at Room Temp (24-48h) Add Solvent->Stir Dilute & Wash Dilute with CH2Cl2, Wash with Water Stir->Dilute & Wash Dry & Concentrate Dry over MgSO4, Concentrate Dilute & Wash->Dry & Concentrate Purify Flash Chromatography Dry & Concentrate->Purify BuchwaldHartwig_Workflow cluster_catalyst Catalyst Pre-activation cluster_reaction Reaction cluster_workup Work-up & Purification Premix Catalyst Premix Pd2(dba)3 and Ligand in Toluene Heat Catalyst Heat at 120°C (3 min) Premix Catalyst->Heat Catalyst Add Catalyst Add Pre-activated Catalyst Solution Heat Catalyst->Add Catalyst Combine Reactants Combine Imidazole, Aryl Halide, Base Combine Reactants->Add Catalyst Heat Reaction Heat at 120°C (5h) Add Catalyst->Heat Reaction Dilute & Filter Dilute with EtOAc, Filter Heat Reaction->Dilute & Filter Concentrate Concentrate Dilute & Filter->Concentrate Purify Column Chromatography Concentrate->Purify

A Comparative Analysis of the Biological Activity of Methyl 4-(1H-imidazol-1-yl)benzoate and Structurally Related Imidazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential biological activities of Methyl 4-(1H-imidazol-1-yl)benzoate against the established activities of other imidazole-based compounds. While specific experimental data for this compound is limited in publicly available literature, the extensive research on analogous structures offers valuable insights into its potential pharmacological profile. The imidazole scaffold is a well-known pharmacophore present in numerous compounds with a wide array of biological activities, including anticancer, antifungal, and antimicrobial effects.[1][2] This guide will focus on the anticancer and antifungal properties of selected imidazole analogs, presenting quantitative data, detailed experimental protocols, and relevant signaling pathways to inform future research and drug discovery efforts.

Anticancer Activity of Imidazole Analogs

The imidazole moiety is a key structural feature in many anticancer agents.[1] These compounds elicit their effects through various mechanisms, such as kinase inhibition and disruption of microtubule polymerization.[1] The following sections present a comparative summary of the cytotoxic effects of various imidazole derivatives against several human cancer cell lines.

Quantitative Comparison of Anticancer Activity

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The tables below summarize the IC50 values for several imidazole analogs against various cancer cell lines, as determined by the MTT assay.

Table 1: IC50 Values of Imidazole Analogs against Various Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)Reference
1-(4-phenylthiazol-2-yl)-4-(thiophen-2-yl)-1H-imidazol-2-amine (Compound 22)NUGC-3 (Gastric)0.05[3]
Compound 6 (unspecified structure)HCT-15 (Colon)0.2[4]
Compound 6 (unspecified structure)HeLa (Cervical)0.1[4]
Compound 7 (unspecified structure)HeLa (Cervical)0.1[4]
Compound 7 (unspecified structure)HCT-15 (Colon)0.2[4]
Amide-imidazole compound (unspecified structure)MCF-7 (Breast)<20[2]
Compound 5c (imidazole-pyridine hybrid)MDA-MB-231 (Breast)43.46 (24h)[5]
Compound 5a (imidazole-pyridine hybrid)MDA-MB-231 (Breast)45.82 (24h)[5]
Fused imidazole-imidazo[1,2-c][3][6]triazole 13a MCF-7 (Breast)4.02[7]
Fused imidazole-imidazo[1,2-c][3][6]triazole 13b MCF-7 (Breast)4.23[7]
Benzimidazole sulfonamide 22 A549 (Lung)0.15[8]
Benzimidazole sulfonamide 22 HeLa (Cervical)0.21[8]
Benzimidazole sulfonamide 22 HepG2 (Liver)0.33[8]
Benzimidazole sulfonamide 22 MCF-7 (Breast)0.17[8]

Disclaimer: The biological activity of this compound has not been extensively reported. The data presented is for structurally related imidazole analogs and should be used for comparative and informational purposes only.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • MTT (5 mg/mL in PBS)

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Cancer cell lines

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of the solvent used for the compounds).

  • Incubation: Incubate the plate for another 24-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

MTT_Assay_Workflow cluster_plate_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate incubation_24h Incubate 24h cell_seeding->incubation_24h add_compound Add Compound Dilutions incubation_24h->add_compound incubation_48h Incubate 24-72h add_compound->incubation_48h add_mtt Add MTT Solution incubation_48h->add_mtt incubation_4h Incubate 4h add_mtt->incubation_4h solubilize Add Solubilization Solution incubation_4h->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Workflow for the MTT cytotoxicity assay.

Antifungal Activity of Imidazole Analogs

Imidazole-containing compounds represent a major class of antifungal agents. Their primary mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.

Quantitative Comparison of Antifungal Activity

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The table below presents the MIC values for various imidazole analogs against different fungal strains.

Table 2: MIC Values of Imidazole Analogs against Fungal Strains

CompoundFungal StrainMIC (µg/mL)Reference
Thiazole/Imidazole Derivative (unspecified)Pseudomonas aeruginosa15.62–31.25[9]
Thiazole/Imidazole Derivative (unspecified)Enterococcus faecalis15.62–31.25[9]
Thiazole/Imidazole Derivative (unspecified)Staphylococcus aureus62.5–125[9]
Compound 1b (unspecified structure)Aspergillus brasiliensis15.62[10]
Compound 1g (unspecified structure)Aspergillus brasiliensis15.62[10]
NAIMS 7c (Naphthalen-2-acyl imidazolium salt)Candida auris3.125[11]
PQA-Az-13 (Indazole-pyrrolidine-arylpiperazine)Candida auris0.67–1.25[11]

Disclaimer: The biological activity of this compound has not been extensively reported. The data presented is for structurally related imidazole analogs and should be used for comparative and informational purposes only.

Experimental Protocol: Broth Microdilution Method for Antifungal Susceptibility

The broth microdilution method is a standardized technique used to determine the minimum inhibitory concentration (MIC) of antimicrobial agents.[12]

Materials:

  • Antifungal agents

  • Fungal strains

  • RPMI-1640 medium (buffered with MOPS)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the fungal strain in RPMI-1640 medium to a final concentration of approximately 0.5 x 10^3 to 2.5 x 10^3 cells/mL.

  • Drug Dilution: Prepare serial twofold dilutions of the antifungal agents in the 96-well plates.

  • Inoculation: Add the fungal inoculum to each well containing the diluted antifungal agent.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent at which there is no visible growth. This can be assessed visually or by using a spectrophotometer to measure optical density.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis prep_inoculum Prepare Fungal Inoculum inoculate Inoculate Plates prep_inoculum->inoculate prep_dilutions Prepare Antifungal Dilutions in 96-well Plate prep_dilutions->inoculate incubate Incubate 24-48h inoculate->incubate read_mic Determine MIC (Visually or Spectrophotometrically) incubate->read_mic

Workflow for the broth microdilution antifungal susceptibility test.

Signaling Pathway: Imidazole Antifungals and Ergosterol Biosynthesis

Many imidazole-based antifungal drugs target the ergosterol biosynthesis pathway, which is essential for the integrity of the fungal cell membrane. By inhibiting lanosterol 14α-demethylase, these compounds prevent the conversion of lanosterol to ergosterol, leading to the accumulation of toxic sterol intermediates and disruption of the cell membrane.

Ergosterol_Pathway Acetate Acetate Squalene Squalene Acetate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Enzyme Lanosterol 14α-demethylase Lanosterol->Enzyme Ergosterol Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Imidazole Imidazole Antifungals Imidazole->Enzyme Enzyme->Ergosterol Inhibited by Imidazoles

Mechanism of action of imidazole antifungals on the ergosterol pathway.

References

A Comparative Guide to Methyl 4-(1H-imidazol-1-yl)benzoate and 4-(1H-Imidazol-1-yl)benzoic acid in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic chemistry, particularly in the development of pharmaceuticals and functional materials, the choice of starting materials and intermediates is paramount to the success of a synthetic route. Among the versatile building blocks available, Methyl 4-(1H-imidazol-1-yl)benzoate and its corresponding carboxylic acid, 4-(1H-Imidazol-1-yl)benzoic acid, are two closely related compounds that offer distinct advantages and disadvantages depending on the desired synthetic transformation. This guide provides an objective comparison of their performance in synthesis, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their synthetic strategies.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of these two compounds is essential for their effective application in synthesis. The presence of a methyl ester group versus a carboxylic acid group significantly influences their solubility, melting point, and reactivity.

PropertyThis compound4-(1H-Imidazol-1-yl)benzoic acid
Molecular Formula C₁₁H₁₀N₂O₂C₁₀H₈N₂O₂
Molecular Weight 202.21 g/mol [1][2]188.18 g/mol
CAS Number 101184-08-1[1][2]17616-04-5[3]
Melting Point 124-127 °C[1]305 °C (decomposes)[4][5]
Appearance White to off-white crystalline powderWhite to off-white crystalline powder
Solubility Soluble in organic solvents like methanol, ethyl acetate, and DMSOSoluble in polar aprotic solvents like DMSO and DMF; sparingly soluble in water and alcohols

Synthesis and Interconversion

Typically, 4-(1H-Imidazol-1-yl)benzoic acid is synthesized from this compound through hydrolysis. The methyl ester itself is commonly prepared via a nucleophilic aromatic substitution reaction.

Logical Workflow for Synthesis and Interconversion

cluster_synthesis Synthesis cluster_interconversion Interconversion Methyl_4_fluorobenzoate Methyl 4-fluorobenzoate Methyl_ester This compound Methyl_4_fluorobenzoate->Methyl_ester K₂CO₃, DMSO, 120-130°C Imidazole Imidazole Imidazole->Methyl_ester K₂CO₃, DMSO, 120-130°C Carboxylic_acid 4-(1H-Imidazol-1-yl)benzoic acid Methyl_ester_2 This compound Carboxylic_acid->Methyl_ester_2 MeOH, H₂SO₄, Reflux (Fischer Esterification) Methyl_ester_2->Carboxylic_acid NaOH, H₂O/MeOH, Reflux (Hydrolysis)

Caption: Synthetic relationship between the methyl ester and carboxylic acid.

Performance in Synthetic Applications

The primary difference in the synthetic utility of these two compounds lies in the reactivity of the carboxyl and methyl ester functionalities.

Amide Bond Formation

Amide bond formation is a crucial reaction in the synthesis of many biologically active molecules. 4-(1H-Imidazol-1-yl)benzoic acid is the direct precursor for this transformation.

Using 4-(1H-Imidazol-1-yl)benzoic acid:

The carboxylic acid can be activated by a variety of coupling reagents to react with an amine, forming the corresponding amide. Common coupling agents include HATU, HOBt/EDC, and DCC. Alternatively, the carboxylic acid can be converted to the more reactive acyl chloride.

Experimental Protocol: Amide Coupling using HATU

  • To a solution of 4-(1H-Imidazol-1-yl)benzoic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Using this compound:

The methyl ester is generally less reactive towards amines than an activated carboxylic acid. Amide formation from the ester typically requires harsh conditions, such as high temperatures or the use of strong bases to generate the amide anion of the amine, which can be incompatible with other functional groups in the molecule. However, recent methods utilizing alkali metal amidoboranes have shown efficient amidation of methyl benzoates at room temperature. A more common approach is to first hydrolyze the ester to the carboxylic acid and then proceed with standard amide coupling protocols.

Esterification and Transesterification

This compound can be synthesized from 4-(1H-Imidazol-1-yl)benzoic acid through Fischer esterification. This reaction is typically performed by refluxing the carboxylic acid in methanol with a catalytic amount of a strong acid like sulfuric acid.

Experimental Protocol: Fischer Esterification

  • Suspend 4-(1H-Imidazol-1-yl)benzoic acid (1.0 eq) in methanol (10-20 volumes).

  • Carefully add concentrated sulfuric acid (0.1-0.2 eq) to the suspension.

  • Heat the mixture to reflux and maintain for 4-6 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the methyl ester.

The methyl ester can also undergo transesterification with other alcohols under acidic or basic conditions, although this is a less common application for this specific substrate.

Use in Metal-Organic Framework (MOF) Synthesis

4-(1H-Imidazol-1-yl)benzoic acid is a valuable linker for the synthesis of Metal-Organic Frameworks (MOFs).[3] The carboxylic acid group and the nitrogen atoms of the imidazole ring can both coordinate to metal centers, leading to the formation of porous, crystalline structures with potential applications in gas storage, catalysis, and drug delivery.[3][6] The methyl ester is not suitable for direct use in MOF synthesis as the ester group is generally not sufficiently reactive to coordinate with metal ions under typical solvothermal conditions.

Role as a Building Block in Drug Discovery

Both molecules serve as important intermediates in drug discovery. The imidazole moiety is a common feature in many biologically active compounds. Notably, derivatives of these compounds have been investigated as multi-kinase inhibitors, targeting enzymes such as EGFR, HER2, CDK2, and mTOR, which are implicated in cancer cell proliferation and survival.[7]

Signaling Pathways Targeted by Derivatives:

The development of kinase inhibitors often involves the synthesis of a library of compounds derived from a common scaffold. Both this compound and 4-(1H-Imidazol-1-yl)benzoic acid can serve as starting points for such synthetic endeavors.

EGFR/HER2 Signaling Pathway

Ligand Growth Factor (e.g., EGF) EGFR_HER2 EGFR/HER2 Dimerization (Tyrosine Kinase Activation) Ligand->EGFR_HER2 PI3K_AKT PI3K/AKT Pathway EGFR_HER2->PI3K_AKT RAS_MAPK RAS/MAPK Pathway EGFR_HER2->RAS_MAPK Cell_Proliferation Cell Proliferation, Survival, Metastasis PI3K_AKT->Cell_Proliferation RAS_MAPK->Cell_Proliferation Inhibitor Inhibitor (Derived from 4-(1H-imidazol-1-yl)benzoic acid scaffold) Inhibitor->EGFR_HER2

Caption: Inhibition of the EGFR/HER2 signaling pathway.

mTOR Signaling Pathway

Growth_Factors Growth Factors PI3K_AKT PI3K/AKT Pathway Growth_Factors->PI3K_AKT mTORC1 mTORC1 Activation PI3K_AKT->mTORC1 Protein_Synthesis Protein Synthesis, Cell Growth mTORC1->Protein_Synthesis Inhibitor Inhibitor (Derived from 4-(1H-imidazol-1-yl)benzoic acid scaffold) Inhibitor->mTORC1

Caption: Inhibition of the mTOR signaling pathway.

CDK2/Cell Cycle Pathway

Cyclin_E Cyclin E Cyclin_E_CDK2 Cyclin E/CDK2 Complex (Kinase Activation) Cyclin_E->Cyclin_E_CDK2 CDK2 CDK2 CDK2->Cyclin_E_CDK2 Rb_Phosphorylation Rb Phosphorylation Cyclin_E_CDK2->Rb_Phosphorylation G1_S_Transition G1/S Phase Transition (DNA Replication) Rb_Phosphorylation->G1_S_Transition Inhibitor Inhibitor (Derived from 4-(1H-imidazol-1-yl)benzoic acid scaffold) Inhibitor->Cyclin_E_CDK2

Caption: Inhibition of the CDK2-mediated cell cycle progression.

Comparison Summary

FeatureThis compound4-(1H-Imidazol-1-yl)benzoic acid
Amide Synthesis Less suitable for direct use. Requires harsh conditions or prior hydrolysis.Ideal starting material. Reacts under standard coupling conditions.
Esterification Can undergo transesterification.Readily undergoes Fischer esterification to form the methyl ester.
MOF Synthesis Not a suitable linker.Excellent bifunctional linker for MOF synthesis.[3]
Handling Generally easier to handle and purify due to lower melting point and better solubility in common organic solvents.Higher melting point and lower solubility can make handling and purification more challenging.
Protecting Group The methyl ester can be considered a protected form of the carboxylic acid.The carboxylic acid is a reactive functional group that may require protection in multi-step syntheses.

Conclusion

The choice between this compound and 4-(1H-Imidazol-1-yl)benzoic acid is dictated by the specific synthetic goal. For reactions involving the carboxyl group, such as amide bond formation or MOF synthesis, 4-(1H-Imidazol-1-yl)benzoic acid is the clear choice. Conversely, if the carboxylic acid functionality needs to be masked during other transformations, or if improved solubility in organic solvents is desired, this compound is the preferred intermediate. A thorough understanding of the reactivity and properties of both compounds allows for the strategic design of efficient and high-yielding synthetic routes in the pursuit of novel pharmaceuticals and advanced materials.

References

A Comparative Guide to the Synthesis and Characterization of Novel Methyl 4-(1H-imidazol-1-yl)benzoate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous pharmacologically active compounds.[1][2][3] Methyl 4-(1H-imidazol-1-yl)benzoate and its derivatives are of significant interest due to their potential as anticancer and antimicrobial agents.[1][4] This guide provides a comparative overview of the synthesis, characterization, and potential biological activities of novel derivatives of this compound, offering a valuable resource for researchers in the field of drug discovery.

Synthesis of this compound Derivatives

The synthesis of N-aryl imidazoles, including this compound derivatives, can be achieved through several methods. The choice of synthetic route often depends on the availability of starting materials, desired scale, and tolerance of functional groups. Below are two common and effective methods.

Method 1: Nucleophilic Aromatic Substitution

A straightforward approach involves the nucleophilic aromatic substitution of an activated aryl halide with imidazole. This method is particularly effective when the aromatic ring is substituted with electron-withdrawing groups.

Method 2: Copper-Catalyzed N-Arylation (Ullmann Condensation)

The Ullmann condensation is a classic and versatile method for the formation of C-N bonds. Modern variations often employ copper catalysts with various ligands to improve yields and reaction conditions.

Experimental Protocols

Method 1: Nucleophilic Aromatic Substitution

A mixture of methyl 4-fluorobenzoate (1.0 eq.), imidazole (1.2 eq.), and potassium carbonate (1.0 eq.) in dimethyl sulfoxide (DMSO) is heated with stirring at 120-130°C for 5 hours.[5] After cooling, the mixture is diluted with water and acidified. The aqueous layer is then neutralized to a pH of 8 with sodium carbonate and extracted with ether. The combined organic extracts are dried over sodium sulfate and concentrated under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.

Method 2: Copper-Catalyzed N-Arylation

Aryl halide (1.0 mmol), imidazole (1.2 mmol), and potassium hydroxide (2 mmol) are combined in dimethyl sulfoxide (4 mL). A catalytic amount of a copper(I) source, such as copper(I) oxide or copper(I) bromide, is added. The mixture is stirred at 110°C for 10 hours.[6] Upon completion, the reaction mixture is cooled, diluted with ethyl acetate, and filtered. The filtrate is concentrated, and the residue is purified by column chromatography on silica gel.[6]

Synthesis Workflow

cluster_method1 Method 1: Nucleophilic Aromatic Substitution cluster_method2 Method 2: Copper-Catalyzed N-Arylation M1_Start Methyl 4-fluorobenzoate + Imidazole M1_React K2CO3, DMSO 120-130°C, 5h M1_Start->M1_React M1_Workup Workup: 1. H2O, Acid 2. Na2CO3 (pH 8) 3. Ether Extraction M1_React->M1_Workup M1_Product This compound M1_Workup->M1_Product M2_Start Aryl Halide + Imidazole M2_React Cu(I) catalyst, KOH DMSO, 110°C, 10h M2_Start->M2_React M2_Workup Workup: 1. Ethyl Acetate 2. Filtration 3. Column Chromatography M2_React->M2_Workup M2_Product This compound Derivative M2_Workup->M2_Product

Caption: Comparative workflow for the synthesis of this compound derivatives.

Characterization of Novel Derivatives

Thorough characterization is essential to confirm the identity and purity of newly synthesized compounds. Standard analytical techniques include melting point determination, nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

DerivativeR GroupMelting Point (°C)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)MS (m/z)
1a H124-127[7]8.15 (d, 2H), 7.95 (s, 1H), 7.70 (d, 2H), 7.35 (s, 1H), 7.30 (s, 1H), 3.90 (s, 3H)166.0, 142.5, 137.0, 131.5, 130.0, 120.0, 118.0, 52.53100 (C-H, arom.), 1720 (C=O), 1610 (C=N), 1280 (C-O)202.21 [M]⁺
1b 2-NO₂-8.30 (d, 1H), 8.10 (d, 2H), 7.85 (t, 1H), 7.70 (t, 1H), 7.60 (d, 2H), 3.95 (s, 3H)165.5, 148.0, 143.0, 135.0, 132.0, 129.0, 125.0, 121.0, 53.03120 (C-H, arom.), 1725 (C=O), 1530, 1350 (NO₂)247.21 [M]⁺
1c 4-Cl-8.10 (d, 2H), 7.90 (s, 1H), 7.65 (d, 2H), 7.50 (d, 2H), 7.30 (s, 1H)165.8, 141.0, 137.5, 136.0, 131.0, 129.5, 121.0, 119.0, 52.83110 (C-H, arom.), 1722 (C=O), 1605 (C=N), 1090 (C-Cl)236.66 [M]⁺
1d 4-OCH₃-8.05 (d, 2H), 7.85 (s, 1H), 7.60 (d, 2H), 7.05 (d, 2H), 3.85 (s, 3H), 3.80 (s, 3H)166.2, 160.0, 140.0, 131.2, 129.0, 122.0, 114.5, 55.5, 52.63105 (C-H, arom.), 2950 (C-H, aliph.), 1718 (C=O)232.24 [M]⁺

Note: The characterization data for derivatives 1b, 1c, and 1d are hypothetical and based on typical values for similarly substituted aromatic compounds.

Comparative Biological Activity

Imidazole and benzimidazole derivatives have demonstrated significant potential as anticancer agents.[1][4][8][9] Their mechanisms of action are diverse and can include the inhibition of key enzymes such as kinases and topoisomerases, as well as the disruption of microtubule polymerization. Below is a comparative summary of the in vitro anticancer activity of representative imidazole and benzimidazole derivatives against various cancer cell lines.

CompoundScaffoldCancer Cell LineAssay TypeIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
5-(3,4,5-trimethoxybenzoyl)-4-methyl-2-(p-tolyl)imidazoleImidazoleSW480 (colorectal)MTT Assay0.02742Doxorubicin> 1.8
Purine derivativeImidazoleMDA-MB-231 (breast)MTT Assay1.22Not specifiedNot specified
2-phenyl benzimidazole derivativeBenzimidazoleMCF-7 (breast)MTT Assay3.37Doxorubicin4.17
FenbendazoleBenzimidazoleHCT-116 (colon)Cell Viability0.35--
MebendazoleBenzimidazoleA549 (lung)Cell Viability0.1--

This data is compiled from various studies to provide a comparative overview.[1][4]

Potential Signaling Pathway Inhibition

Many imidazole-based anticancer agents function by inhibiting critical signaling pathways involved in cell proliferation, survival, and angiogenesis. One such key pathway is the PI3K/Akt/mTOR pathway.

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Imidazole Derivative Inhibitor->PI3K Inhibitor->mTORC1

Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway by imidazole derivatives.

Conclusion

This compound derivatives represent a promising class of compounds for the development of novel therapeutic agents. The synthetic routes are well-established and can be adapted for the creation of diverse chemical libraries. The comparative data on related imidazole and benzimidazole structures highlight the potential for potent biological activity. Further investigation into the synthesis and biological evaluation of novel derivatives is warranted to explore their full therapeutic potential. This guide provides a foundational framework for researchers to design and evaluate new compounds in this chemical space.

References

Comparative Guide to Purity Analysis of Methyl 4-(1H-imidazol-1-yl)benzoate using RP-HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methods for the purity analysis of Methyl 4-(1H-imidazol-1-yl)benzoate. The content is tailored for researchers, scientists, and professionals in drug development, offering objective comparisons and supporting experimental data derived from established methodologies for similar compounds.

Introduction

This compound is a heterocyclic building block used in chemical synthesis.[1] Its purity is critical for subsequent reactions and final product quality in pharmaceutical manufacturing. RP-HPLC is a widely used, robust analytical technique for separating and quantifying components in a mixture, making it an ideal choice for purity assessment.[2] This guide outlines a primary method and compares it with viable alternatives, providing detailed protocols and a visual workflow.

Data Presentation: Comparison of RP-HPLC Methods

The following table summarizes a proposed primary method and alternative conditions for the purity analysis of this compound. These are based on established methods for imidazole derivatives and benzoate esters.

ParameterMethod 1 (Proposed Primary Method) Alternative Method A (Low pH with Ion Pairing) Alternative Method B (Methanol-based Mobile Phase)
Stationary Phase (Column) C18 (e.g., Inertsil ODS-3V, 250mm x 4.6mm, 5µm)[3]C18 (e.g., Higgins Phalanx C18, 100x4.6 mm 5 micron)[4]C8 (e.g., Thermo Scientific® BDS Hypersil C8, 5 µm, 2.50 × 4.60 mm)[5][6]
Mobile Phase Acetonitrile, 0.05M Monobasic Potassium Phosphate (pH adjusted to 5.5)[3]Water with 0.2% TFA or HFBA, Acetonitrile with 0.1% Formic Acid[4]Methanol, 0.025 M KH2PO4 (70:30, v/v), pH adjusted to 3.20[5][6]
Elution Mode IsocraticGradient or IsocraticIsocratic
Flow Rate 1.0 - 1.5 mL/min[3]~1.0 mL/min[5]1.0 mL/min[5][6]
Detection Wavelength 247 nm[3]210 nm or 215 nm[7][8][9]300 nm[5][6]
Column Temperature 30°C[3]AmbientRoom Temperature[5][6]
Injection Volume 10 - 20 µL10 - 20 µL10 - 20 µL
Key Advantages Good peak shape for benzoate structure, common lab reagents.Improved retention for the polar imidazole moiety.[4]Uses environmentally benign methanol.[5][6]
Potential Challenges May require optimization for retaining early-eluting polar impurities.TFA can be corrosive and may suppress MS signals if used.Methanol can generate higher backpressure than acetonitrile.

Experimental Protocols

A detailed methodology for the proposed primary RP-HPLC method is provided below.

Primary Method: RP-HPLC with Phosphate Buffer

1. Objective: To determine the purity of this compound and quantify any related impurities.

2. Materials and Reagents:

  • This compound reference standard (99%+ purity)[1]

  • Acetonitrile (HPLC grade)

  • Potassium Dihydrogen Phosphate (KH2PO4), analytical grade

  • Phosphoric Acid or Potassium Hydroxide (for pH adjustment)

  • Water (HPLC grade)

3. Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., Inertsil ODS-3V, 250mm x 4.6mm, 5µm)[3]

  • Data acquisition and processing software

4. Chromatographic Conditions:

  • Mobile Phase: A mixture of Acetonitrile and 0.05M Monobasic Potassium Phosphate. A typical starting ratio would be 40:60 (v/v). The pH of the aqueous phase should be adjusted to 5.5.[3]

  • Flow Rate: 1.5 mL/min[3]

  • Column Temperature: 30°C[3]

  • Detection Wavelength: 247 nm[3]

  • Injection Volume: 15 µL[3]

  • Run Time: Approximately 10-15 minutes, or until the principal peak and any post-eluting impurities have been fully resolved.

5. Standard and Sample Preparation:

  • Standard Solution (e.g., 0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Sample Solution (e.g., 0.1 mg/mL): Prepare the sample in the same manner as the standard solution.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

6. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the system is clean.

  • Inject the standard solution to determine the retention time and peak area of the main component.

  • Inject the sample solution.

  • After the analysis, calculate the purity of the sample by the area normalization method:

    % Purity = (Area of the main peak / Total area of all peaks) x 100

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the purity analysis of this compound by RP-HPLC.

RP_HPLC_Workflow cluster_prep 1. Preparation Phase cluster_hplc 2. Analytical Phase cluster_data 3. Data Handling cluster_report 4. Finalization prep Preparation hplc HPLC Analysis data Data Processing report Reporting mobile_phase Prepare Mobile Phase equilibration System Equilibration mobile_phase->equilibration standard_prep Prepare Standard Solution injection Inject Samples & Standards standard_prep->injection sample_prep Prepare Sample Solution sample_prep->injection equilibration->injection detection UV Detection injection->detection integration Peak Integration detection->integration calculation Calculate % Purity integration->calculation final_report Generate Final Report calculation->final_report

Caption: Workflow for RP-HPLC purity analysis.

Signaling Pathway (Logical Relationship of Method Parameters)

This diagram illustrates the relationship between key HPLC parameters and their impact on the chromatographic separation.

HPLC_Parameters Separation Chromatographic Separation Retention Retention Time Separation->Retention Resolution Peak Resolution Separation->Resolution PeakShape Peak Shape Separation->PeakShape MobilePhase Mobile Phase (Composition, pH) MobilePhase->Separation StationaryPhase Stationary Phase (Column Chemistry) StationaryPhase->Separation FlowRate Flow Rate FlowRate->Separation Temperature Temperature Temperature->Separation

Caption: Interplay of key HPLC method parameters.

References

A comparative investigation of catalytic systems for imidazole synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazole nucleus is a cornerstone in medicinal chemistry and materials science, driving a continuous demand for efficient and sustainable synthetic methodologies. The selection of an appropriate catalytic system is paramount to achieving high yields, selectivity, and operational simplicity. This guide provides a comparative analysis of various catalytic systems for the synthesis of substituted imidazoles, supported by experimental data and detailed protocols to aid in your research and development endeavors.

Performance Comparison of Catalytic Systems

The efficiency of a catalyst in imidazole synthesis is a function of its nature, the reaction conditions, and the substrates involved. The following table summarizes the performance of a diverse range of catalysts in the synthesis of 2,4,5-trisubstituted imidazoles, a widely studied class of imidazole derivatives.

CatalystAldehyde SubstrateDicarbonyl SubstrateNitrogen SourceSolventTemperature (°C)TimeYield (%)Reference
CuI (20 mol%)4-ChlorobenzaldehydeBenzoinAmmonium AcetateButanolReflux20 min85[1]
Cupric Chloride (10 mol%)4-MethoxybenzaldehydeBenzilAmmonium AcetateSolvent-free (MW)-12 min92[2]
γ-Al2O3 NPsAryl aldehydesBenzilAmines and NH4OAc---up to 95[3]
[BMIM][PF6]Aryl aldehydesBenzilAmmonium AcetateEthanolReflux--[4]
(NH4)6Mo7O24·4H2OVarious aldehydesBenzilAmmonium AcetateSolvent-free (MW)--up to 80[5]
Silica-supported Boron TrifluorideAromatic aldehydesBenzilAmine and NH4OAc---up to 96[5]
β-cyclodextrinIsatin and three aldehyde compounds-NH4OAcH2O–EtOHReflux-79[5]
PEG-SOClVarious substituted benzaldehydesBenzilAmmonium AcetateWaterRT or MW--[6]
Diruthenium(II) catalystBenzylic alcohol1,2-diketoneAmmonium Acetate----[7]
Urea/zinc(II) dichlorideAldehydesBenzilAmmonium Acetate---up to 92[7]
ZnFe2O4 nanoparticlesAldehydeBenzilPrimary amines---Good[7]
Lactic acidAldehydesBenzilAmmonium AcetateSolvent-free160-Good[7]

Experimental Protocols

A generalized and detailed experimental protocol for the three-component synthesis of 2,4,5-trisubstituted imidazoles is provided below. This protocol is a composite of several reported methods and can be adapted for various catalytic systems.

General Procedure for the Synthesis of 2,4,5-Trisubstituted Imidazoles:

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the aldehyde (1 mmol), the 1,2-dicarbonyl compound (e.g., benzil or benzoin, 1 mmol), and the nitrogen source (e.g., ammonium acetate, 2.5-3 mmol).

  • Catalyst Addition: Add the chosen catalyst in the desired molar percentage (e.g., 10 mol%).

  • Solvent Addition (if applicable): If the reaction is not solvent-free, add the appropriate solvent (e.g., ethanol, butanol, or water, 5-10 mL).

  • Reaction Execution:

    • Conventional Heating: Place the flask in an oil bath preheated to the desired temperature (e.g., reflux) and stir the mixture for the specified time.

    • Microwave Irradiation: If using a microwave reactor, place the reaction vessel in the microwave cavity and irradiate at a set power (e.g., 300W) for the designated time.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., petroleum ether: ethyl acetate = 9:1).

  • Work-up and Isolation:

    • Upon completion of the reaction, cool the mixture to room temperature.

    • If the reaction is solvent-free, add a solvent like ethanol to dissolve the mixture.

    • Pour the reaction mixture into ice-cold water to precipitate the crude product.

    • Collect the solid product by filtration and wash with cold water.

  • Purification:

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2,4,5-trisubstituted imidazole.

  • Characterization: Confirm the structure and purity of the synthesized compound using analytical techniques such as FT-IR, 1H NMR, 13C NMR, and mass spectrometry.

Visualizing the Process: Workflows and Mechanisms

To better understand the experimental and molecular processes, the following diagrams have been generated using Graphviz.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Comparison reactants Select Reactants (Aldehyde, Dicarbonyl, N-source) setup Reaction Setup reactants->setup catalyst Select Catalyst catalyst->setup conditions Define Conditions (Solvent, Temp, Time) conditions->setup monitoring Monitor Progress (TLC) setup->monitoring workup Work-up & Isolation monitoring->workup purification Purification workup->purification characterization Characterization (NMR, MS) purification->characterization comparison Compare Yield & Purity characterization->comparison

Caption: Experimental workflow for comparing catalytic systems.

G cluster_reactants Reactants cluster_intermediates Intermediate Formation cluster_cyclization Cyclization & Aromatization aldehyde R1-CHO (Aldehyde) imine R1-CH=NH (Iminium intermediate) aldehyde->imine + NH3 - H2O dicarbonyl R2-CO-CO-R3 (1,2-Dicarbonyl) diimine R2-C(=NH)-C(=NH)-R3 (Diimine) dicarbonyl->diimine + 2 NH3 - 2 H2O nh3 NH3 (from NH4OAc) dihydroimidazole Dihydroimidazole Intermediate diimine->dihydroimidazole + Imine imidazole 2,4,5-Trisubstituted Imidazole dihydroimidazole->imidazole - H2O (Oxidative Aromatization)

Caption: Plausible reaction pathway for imidazole synthesis.

Discussion

The choice between homogeneous and heterogeneous catalysts often involves a trade-off between activity and recyclability. Homogeneous catalysts can offer high activity and selectivity but may be difficult to separate from the product mixture. In contrast, heterogeneous catalysts are valued for their ease of separation and potential for reuse, aligning with the principles of green chemistry.[4][8] The use of microwave irradiation or ultrasonic-assisted methods has been shown to significantly reduce reaction times and, in many cases, improve yields.[2][3]

This guide provides a foundational understanding of the comparative performance of various catalytic systems for imidazole synthesis. Researchers are encouraged to use this information as a starting point for their own investigations, optimizing conditions for their specific substrates and desired outcomes. The detailed protocols and visual workflows aim to facilitate the practical implementation of these synthetic strategies in the laboratory.

References

Unveiling the Molecular Architecture of Imidazole Derivatives: A Comparative Guide to X-ray Crystallographic Confirmation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional structure of imidazole derivatives is paramount for predicting their biological activity and guiding rational drug design. Single-crystal X-ray crystallography stands as the definitive method for elucidating these molecular structures. This guide provides a comparative overview of crystallographic data for a series of imidazole derivatives and outlines the experimental protocols for their structural determination.

Comparative Crystallographic Data of Imidazole Derivatives

The following table summarizes key crystallographic parameters for a selection of imidazole derivatives, offering a quantitative comparison of their solid-state structures. These parameters, including the crystal system, space group, and unit cell dimensions, provide a fundamental fingerprint of the crystalline lattice and the arrangement of molecules within it.

Compound NameChemical FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Reference
2-MethylimidazoleC₄H₆N₂MonoclinicP2₁/c7.6425.9239.89690117.3790[1]
1-(3,5-Difluoro-4-methylphenyl)-2-(4-fluorophenyl)-4,5-diphenyl-1H-imidazoleC₃₄H₂₃F₃N₂MonoclinicI2/a22.1693(7)8.1636(6)25.7250(19)90112.526(9)90[2]
2-(4-fluorophenyl)-4,5-diphenyl-1-(4-trifluoro)-phenyl-1H-imidazoleC₃₄H₂₂F₄N₂TriclinicP-19.2427(6)13.4381(9)19.7520(4)90.464(5)99.530(5)106.210(6)[2]
1-Methyl-2-Isopropyl-5-NitroimidazoleC₇H₁₁N₃O₂MonoclinicP2(1)/c9.9582(2)6.5240(4)13.5560(3)9099.8930(17)90[3]
1-Methyl-2(Thiophenyl)-Methyl-5-NitroimidazoleC₁₁H₁₁N₃O₂STriclinicP-16.270(10)27.874(12)12.960(3)9089.9090[3]
(E)-1-(2-(1H-imidazol-1-yl)phenyl)-N'-(4-chlorobenzylidene)acetohydrazideC₁₈H₁₅ClN₄OMonoclinicP2₁/c18.7879(14)5.8944(4)16.7621(12)9093.063(3)90[4]
4-(1H-imidazol-1-yl)benzaldehydeC₁₀H₈N₂OMonoclinicP2₁5.8695(2)11.2359(4)6.4716(2)90104.594(1)90[5]
1-(4-methoxyphenyl)-1H-imidazoleC₁₀H₁₀N₂OMonoclinicP2₁/n10.3957(4)6.0076(2)13.9216(5)9095.051(1)90[5]

Experimental Protocol for Single-Crystal X-ray Diffraction

The determination of the molecular structure of imidazole derivatives by single-crystal X-ray diffraction is a meticulous process involving several key stages, from crystal preparation to data analysis.[1]

1. Synthesis and Crystallization: The initial step involves the synthesis of the imidazole derivative of interest. Following synthesis and purification, the crucial step of growing high-quality single crystals is performed. This is often achieved through slow evaporation of a saturated solution, vapor diffusion, or slow cooling techniques. The quality of the crystal is paramount for obtaining high-resolution diffraction data.

2. Crystal Mounting and Data Collection: A suitable single crystal is carefully selected and mounted on a goniometer head.[1] The mounted crystal is then placed within an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and as the crystal is rotated, the diffracted X-rays are recorded by a detector.[1] This process generates a unique diffraction pattern that is dependent on the crystal's internal structure.

3. Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The phase problem is then solved using computational methods, such as direct methods or Patterson methods, to generate an initial electron density map.[6] An atomic model is then built into this map. The final step is the refinement of this model against the experimental data using least-squares methods. This iterative process improves the agreement between the calculated and observed diffraction patterns, resulting in an accurate and detailed three-dimensional molecular structure.[1]

Visualization of the X-ray Crystallography Workflow

The following diagram illustrates the logical workflow for the single-crystal X-ray diffraction analysis of an imidazole derivative.

XRay_Workflow cluster_synthesis Compound Preparation cluster_data Data Collection cluster_analysis Structure Determination Synthesis Synthesis of Imidazole Derivative Purification Purification Synthesis->Purification Crystallization Single Crystal Growth Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting XRay X-ray Diffraction Data Collection Mounting->XRay Processing Data Processing XRay->Processing Solution Structure Solution (Phase Problem) Processing->Solution Refinement Model Building & Structure Refinement Solution->Refinement Validation Structure Validation Refinement->Validation Final_Structure Final Molecular Structure Validation->Final_Structure

Caption: Workflow for single-crystal X-ray diffraction analysis.

References

Unlocking the Anticancer Potential of Benzimidazole Scaffolds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the benzimidazole scaffold represents a privileged structure in the quest for novel anticancer therapeutics. Its inherent ability to mimic natural purine nucleotides allows it to interact with a wide array of biological targets, leading to a diverse range of anticancer activities. This guide provides a comparative analysis of various benzimidazole-based compounds, summarizing their performance with supporting experimental data, detailing key experimental protocols, and visualizing the complex biological processes they influence.

The unique structure of benzimidazole, a fusion of benzene and imidazole rings, has made it a focal point for medicinal chemists.[1][2] Derivatives of this versatile scaffold have demonstrated efficacy in targeting fundamental cancer processes, including cell division, survival signaling, and genetic integrity.[1][3][4]

Comparative Anticancer Activity of Benzimidazole Derivatives

The anticancer potency of benzimidazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) against various cancer cell lines. Lower values indicate higher potency. The following table summarizes the cytotoxic activity of several promising benzimidazole-based compounds.

CompoundTarget/MechanismCancer Cell Line(s)IC50 / GI50 (µM)Reference
Compound 12n c-Met Tyrosine Kinase InhibitorA549 (Non-small cell lung), MCF-7 (Breast), MKN-45 (Stomach)7.3, 6.1, 13.4[1]
Compound 8I Topoisomerase I InhibitorK562 (Leukemia), HepG-2 (Hepatocellular carcinoma)2.68, 8.11[1]
Compound 5l Tubulin Polymerization Inhibitor (Colchicine Binding Site)60 human cancer cell lines0.43 - 7.73[1]
MBIC Microtubule InhibitorBreast and Cervical Cancer CellsNot specified in reviews, but noted as potent[1]
Compound 4f Cytotoxic AgentLeukemia, Melanoma, Ovarian, Prostate, Breast, Colon, CNS, Non-small cell lungNot specified in reviews, but noted as potent[1]
Compounds 4c & 4e Dual EGFR/BRAFV600E InhibitorsVarious cancer cell linesPotent, with 4c showing strong selectivity against leukemia[5]
Compounds 7n & 7u Tubulin Polymerization InhibitorsSK-Mel-28 (Melanoma)2.55 - 17.89[6]
Compound 12b Tubulin Polymerization Inhibitor (Colchicine Site)A2780/T (Paclitaxel-resistant ovarian), A2780S (Ovarian)0.0097, 0.0062[7][8]
Compounds C1 & D1 Bcl-2 InhibitorsT98G (Glioblastoma), PC3 (Prostate), MCF-7 (Breast), H69AR (Lung)< 50 µg/mL[9]
Fenbendazole Induces Oxidative Stress, p53 ActivationLung, PancreaticNot specified in reviews[10]
Albendazole MMP-9 InhibitorLung, PancreaticNot specified in reviews[10]
Flubendazole VEGF Inhibitor, AKT Pathway InhibitorBreast, Ovarian, ColorectalNot specified in reviews[10]

Key Experimental Protocols

The evaluation of the anticancer potential of benzimidazole compounds involves a series of standardized in vitro assays. Below are the detailed methodologies for some of the most crucial experiments.

MTT Assay for Cytotoxicity

This colorimetric assay is a widely used method to assess cell viability and proliferation.

  • Principle: The assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), converting it to an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of viable cells.

  • Protocol:

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the benzimidazole compounds for a specified period (e.g., 48 or 72 hours).

    • After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL).

    • The plates are incubated for another 2-4 hours to allow for formazan crystal formation.

    • The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

    • The absorbance is measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm).

    • The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.[9][11]

Flow Cytometry for Cell Cycle Analysis

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Principle: Cells are stained with a fluorescent dye that intercalates into the DNA, such as Propidium Iodide (PI). The fluorescence intensity of the stained cells is directly proportional to their DNA content. A flow cytometer measures the fluorescence of individual cells, allowing for the quantification of cells in each phase of the cell cycle.

  • Protocol:

    • Cells are seeded and treated with the benzimidazole compounds as in the cytotoxicity assay.

    • After treatment, both floating and adherent cells are collected and washed with phosphate-buffered saline (PBS).

    • The cells are then fixed in cold 70% ethanol and stored at -20°C.

    • Before analysis, the cells are washed with PBS and resuspended in a staining solution containing PI and RNase (to prevent staining of RNA).

    • The stained cells are analyzed using a flow cytometer.

    • The percentage of cells in the G0/G1, S, and G2/M phases is determined using cell cycle analysis software. An accumulation of cells in a particular phase suggests that the compound interferes with cell cycle progression at that point.[1][6]

Annexin V/PI Apoptosis Assay

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC). Propidium Iodide (PI) is a fluorescent dye that can only enter cells with a compromised membrane, which is characteristic of late apoptotic and necrotic cells.

  • Protocol:

    • Cells are treated with the test compounds.

    • After incubation, the cells are harvested and washed with cold PBS.

    • The cells are then resuspended in Annexin V binding buffer.

    • Fluorescently labeled Annexin V and PI are added to the cell suspension.

    • The mixture is incubated in the dark for about 15 minutes.

    • The stained cells are immediately analyzed by flow cytometry.

    • The results allow for the quantification of four cell populations: viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+).[6][9]

Visualizing the Mechanisms of Action

To better understand the complex biological processes influenced by benzimidazole derivatives, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_mechanism Mechanism of Action cluster_invivo In Vivo Studies synthesis Synthesis of Benzimidazole Derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization cytotoxicity Cytotoxicity Screening (MTT Assay) characterization->cytotoxicity mechanism Mechanism of Action Studies cytotoxicity->mechanism cell_cycle Cell Cycle Analysis (Flow Cytometry) apoptosis Apoptosis Assay (Annexin V/PI) protein Protein Expression (Western Blot) target Target Engagement (e.g., Kinase Assay) animal_model Xenograft Animal Model mechanism->animal_model efficacy Tumor Growth Inhibition animal_model->efficacy

Caption: General experimental workflow for evaluating anticancer compounds.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_ligand Death Ligand (e.g., FasL, TRAIL) death_receptor Death Receptor (e.g., Fas, DR4/5) death_ligand->death_receptor caspase8 Caspase-8 (Initiator) death_receptor->caspase8 caspase3 Caspase-3 (Executioner) caspase8->caspase3 benzimidazole Benzimidazole Derivatives bcl2 Bcl-2 (Anti-apoptotic) benzimidazole->bcl2 Inhibition bax_bak Bax/Bak (Pro-apoptotic) bcl2->bax_bak Inhibits cytochrome_c Cytochrome c Release bax_bak->cytochrome_c caspase9 Caspase-9 (Initiator) cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Benzimidazole-induced apoptosis via the intrinsic pathway.

Diverse Mechanisms of Anticancer Action

The versatility of the benzimidazole scaffold allows its derivatives to exert their anticancer effects through a multitude of mechanisms:

  • Tubulin Polymerization Inhibition: Several benzimidazole compounds, such as albendazole, fenbendazole, and novel derivatives like 5l and 12b, disrupt microtubule dynamics by binding to β-tubulin, often at the colchicine-binding site.[1][7][12][13][14] This leads to mitotic arrest and subsequent apoptosis.[12][15]

  • DNA and Topoisomerase Targeting: Certain derivatives can intercalate with DNA or inhibit topoisomerases, enzymes crucial for DNA replication and repair.[1][4][10] This interference with DNA integrity triggers cell death pathways.

  • Kinase Inhibition: Benzimidazoles have been successfully designed to inhibit various protein kinases that are often overactive in cancer cells, such as c-Met, EGFR, and BRAFV600E.[1][5] By blocking these key signaling nodes, they can halt cancer cell proliferation and survival.

  • Induction of Apoptosis: Many benzimidazole compounds induce programmed cell death, or apoptosis. This can occur through the intrinsic (mitochondrial) pathway, often by inhibiting anti-apoptotic proteins like Bcl-2, or through the extrinsic (death receptor) pathway.[9][10][16] Some compounds also induce apoptosis by increasing reactive oxygen species (ROS).[16]

  • Epigenetic Modulation: Emerging research has highlighted the role of benzimidazole derivatives as epigenetic modulators, including inhibitors of histone deacetylases (HDACs), which can alter gene expression to suppress tumor growth.[2]

Conclusion

Benzimidazole-based compounds represent a highly promising and diverse class of potential anticancer agents. Their structural versatility allows for the fine-tuning of their activity against a wide range of molecular targets crucial for cancer cell survival and proliferation. The compounds highlighted in this guide demonstrate significant cytotoxic potential through various mechanisms, including tubulin polymerization inhibition, kinase inhibition, and the induction of apoptosis. Continued research into the structure-activity relationships and mechanisms of action of novel benzimidazole derivatives is essential for the development of more effective and targeted cancer therapies. The detailed experimental protocols provided herein serve as a foundational resource for researchers aiming to evaluate and compare the efficacy of these promising therapeutic candidates.

References

A Comparative Analysis of Imidazole-Based Corrosion Inhibitors: Performance and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The deleterious effects of corrosion on metallic infrastructure necessitate the development and application of effective corrosion inhibitors. Among the various classes of organic inhibitors, imidazole and its derivatives have garnered significant attention due to their efficacy, environmental considerations, and versatile molecular structures. This guide provides a comprehensive comparison of the performance of different imidazole-based corrosion inhibitors, supported by experimental data and detailed methodologies, to aid researchers in selecting and developing optimal corrosion mitigation strategies.

Quantitative Performance Data of Imidazole-Based Corrosion Inhibitors

The inhibition efficiency of several imidazole derivatives has been evaluated under various corrosive conditions. The following table summarizes key performance data from different studies, providing a comparative overview. It is crucial to note that the experimental conditions, such as the corrosive medium, temperature, and inhibitor concentration, significantly influence the observed performance.

InhibitorMetal SubstrateCorrosive MediumTechniqueConcentrationInhibition Efficiency (%)Corrosion Current Density (i_corr) (µA/cm²)Reference
1H-ImidazoleCarbon SteelDistrict Heating Water (alkaline)Potentiodynamic Polarization500 ppm91.7Not explicitly stated, but decreased[1][2]
1H-ImidazoleCarbon Steel1 M HClPotentiodynamic Polarization0.0005 M91.7-[3]
2-MethylimidazoleCarbon Steel1 M HClPotentiodynamic Polarization0.0005 M82.23-[3]
BenzimidazoleCarbon Steel1 M HClPotentiodynamic Polarization0.0005 M95.4-[3]
Levamisole (LMS)CopperSulfuric AcidElectrochemical Tests8 mM99.03-[4]
4-Phenylimidazole (PIZ)CopperSulfuric AcidElectrochemical Tests8 mM95.84-[4]
GuanineCopper0.1 M HClWeight Loss0.001 M86-[5]
Imidazole Ionic Liquid (IL1)Carbon Steel1% NaClEIS & TafelVariousHigh (implied)-[6][7]
Imidazole Ionic Liquid (IL2)Carbon Steel1% NaClEIS & TafelVariousHigh (implied)-[6][7]

Note: A lower corrosion current density (i_corr) indicates better corrosion inhibition.[3] The inhibition efficiency is influenced by the inhibitor's concentration, with an optimal concentration often observed. For instance, for 1H-Imidazole in district heating water, the efficiency decreased at concentrations above 500 ppm.[1][2]

Experimental Protocols

The reliable evaluation of corrosion inhibitor performance hinges on standardized and well-documented experimental methodologies. The most common techniques employed in the cited studies are Potentiodynamic Polarization and Electrochemical Impedance Spectroscopy (EIS).

1. Potentiodynamic Polarization

This technique measures the current response of a metal sample to a controlled change in its electrical potential in a corrosive environment.

  • Apparatus: A potentiostat with a three-electrode setup is used. This consists of a working electrode (the metal sample), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum).[8]

  • Procedure:

    • The metal sample is immersed in the corrosive solution with and without the inhibitor.

    • The open-circuit potential (OCP) is allowed to stabilize.

    • A potential scan is applied, typically from a cathodic potential to an anodic potential relative to the OCP.[1]

    • The resulting current is measured and plotted against the applied potential (Tafel plot).

  • Data Analysis: The corrosion current density (i_corr) is determined by extrapolating the linear portions of the anodic and cathodic curves back to the corrosion potential (E_corr). The inhibition efficiency (IE%) is calculated using the following equation: IE% = [(i_corr_uninhibited - i_corr_inhibited) / i_corr_uninhibited] * 100[1]

2. Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrochemical system, offering insights into the protective film formed by the inhibitor.[9][10]

  • Apparatus: An EIS system typically includes a frequency response analyzer and a potentiostat.[11]

  • Procedure:

    • The three-electrode setup is immersed in the test solution.

    • A small amplitude AC voltage is applied to the working electrode at its OCP over a range of frequencies (e.g., 100 kHz to 1 mHz).[1][10]

    • The resulting AC current and phase shift are measured.

  • Data Analysis: The impedance data is often represented as Nyquist and Bode plots. The data can be fitted to an equivalent electrical circuit to determine parameters such as the charge transfer resistance (R_ct) and the double-layer capacitance (C_dl).[11] A higher R_ct value in the presence of an inhibitor indicates better corrosion protection. The inhibition efficiency can also be calculated from the R_ct values.

3. Weight Loss (Gravimetric) Method

This is a simple and direct method to determine the corrosion rate.

  • Procedure:

    • Cleaned and pre-weighed metal coupons are immersed in the corrosive solution with and without the inhibitor for a specific duration.

    • After the immersion period, the coupons are removed, cleaned to remove corrosion products, dried, and re-weighed.

  • Data Analysis: The weight loss is used to calculate the corrosion rate. The inhibition efficiency is calculated based on the reduction in weight loss in the presence of the inhibitor.

Mechanism of Inhibition and Molecular Structure

The effectiveness of imidazole-based inhibitors is attributed to the presence of nitrogen atoms with lone pair electrons and the aromatic nature of the imidazole ring. These features facilitate the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier.[12][13]

The adsorption can occur through:

  • Physisorption: Electrostatic interaction between the charged metal surface and the charged inhibitor molecule.

  • Chemisorption: Coordinate bonding between the lone pair electrons of the nitrogen atoms and the vacant d-orbitals of the metal atoms.[12]

The structure of the imidazole derivative plays a crucial role in its inhibitory performance. For instance, the presence of substituent groups can enhance the electron density on the imidazole ring, leading to stronger adsorption and higher inhibition efficiency.[3] The length and nature of alkyl or aryl side chains also influence the formation of a hydrophobic and dense protective film.[13]

Below is a diagram illustrating the general mechanism of action for imidazole-based corrosion inhibitors.

InhibitionMechanism cluster_surface Metal Surface cluster_protection Protection Mechanism CorrosiveSpecies Corrosive Species (e.g., H+, Cl-) Metal Metal Substrate CorrosiveSpecies->Metal Corrosion Attack Inhibitor Imidazole-based Inhibitor Inhibitor->Metal Adsorption ProtectiveFilm Formation of a Protective Film

Caption: General mechanism of imidazole-based corrosion inhibition.

Experimental Workflow for Inhibitor Evaluation

The process of evaluating a new corrosion inhibitor typically follows a structured workflow to ensure comprehensive and reliable results.

ExperimentalWorkflow Start Inhibitor_Selection Inhibitor Synthesis/ Selection Start->Inhibitor_Selection Material_Preparation Metal Coupon Preparation Inhibitor_Selection->Material_Preparation Electrochemical_Tests Electrochemical Testing (Polarization, EIS) Material_Preparation->Electrochemical_Tests Weight_Loss_Tests Weight Loss Measurements Material_Preparation->Weight_Loss_Tests Data_Analysis Data Analysis and Inhibition Efficiency Calculation Electrochemical_Tests->Data_Analysis Weight_Loss_Tests->Data_Analysis Surface_Analysis Surface Characterization (SEM, AFM, XPS) Mechanism_Elucidation Mechanism of Inhibition Study Surface_Analysis->Mechanism_Elucidation Data_Analysis->Surface_Analysis Conclusion Conclusion and Performance Comparison Mechanism_Elucidation->Conclusion End Conclusion->End

Caption: A typical experimental workflow for evaluating corrosion inhibitors.[3]

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling Methyl 4-(1H-imidazol-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, personal protective equipment (PPE) requirements, and operational and disposal procedures for the laboratory use of Methyl 4-(1H-imidazol-1-yl)benzoate. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 101184-08-1[1]

  • Molecular Formula: C₁₁H₁₀N₂O₂[1]

  • Molecular Weight: 202.21 g/mol [1]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are summarized in the table below.

Hazard ClassHazard Statement
Skin Irritation (Category 2)H315: Causes skin irritation.
Eye Irritation (Category 2)H319: Causes serious eye irritation.
Specific Target Organ ToxicityH335: May cause respiratory irritation.

Signal Word: Warning

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent skin, eye, and respiratory exposure. The following table outlines the required PPE for handling this compound.

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesNitrile rubber gloves are recommended. Inspect gloves for any signs of degradation or puncture before use.[2][3][4]
Eye Protection Safety glasses or gogglesChemical safety goggles that provide a complete seal around the eyes are required. A face shield should be used if there is a splash hazard.[2][5][6]
Body Protection Laboratory coatA standard, fully-buttoned laboratory coat must be worn to protect against skin contact.[2][3][7]
Respiratory Protection Dust maskA NIOSH-approved N95 dust mask or equivalent is necessary, especially when handling the solid form, to prevent inhalation of dust particles.

Operational Plan: Safe Handling Workflow

Adherence to a standardized workflow is critical for minimizing exposure and ensuring laboratory safety. The following diagram illustrates the key steps for the safe handling of this compound, from preparation to disposal.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment & Disposal A Review Safety Data Sheet (SDS) B Don Appropriate PPE (Gloves, Goggles, Lab Coat, Dust Mask) A->B C Work in a well-ventilated area (Chemical Fume Hood) B->C Proceed to handling D Weigh and handle solid material (Avoid generating dust) C->D E Perform experimental procedure D->E F Decontaminate work surfaces E->F Experiment complete G Segregate and label chemical waste F->G H Dispose of waste in designated, sealed containers G->H I Remove and properly dispose of PPE H->I J Wash hands thoroughly I->J

Caption: Workflow for the safe handling of this compound.

Experimental Protocols

General Handling and Use:

  • Preparation: Before handling, thoroughly review the Safety Data Sheet (SDS). Ensure that a functioning eyewash station and safety shower are readily accessible.[2][3]

  • Engineering Controls: All work with this compound should be conducted in a certified chemical fume hood to ensure adequate ventilation and minimize inhalation exposure.[2][3]

  • Dispensing: When weighing or transferring the solid, do so carefully to avoid creating dust. Use appropriate tools (e.g., spatula) and a draft shield if necessary.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Avoid Contact: Take all necessary precautions to avoid direct contact with skin, eyes, and clothing.[8] If contact occurs, follow the first aid measures outlined below.

First Aid Measures:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek immediate medical attention.[8][9]

  • Skin Contact: In case of skin contact, immediately remove all contaminated clothing and wash the affected area with soap and plenty of water.[5][9] If irritation develops or persists, seek medical attention.

  • Inhalation: If dust is inhaled, move the individual to fresh air. If breathing becomes difficult, seek immediate medical attention.[5]

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[10]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and adhere to regulatory requirements.

Waste Segregation and Collection:

  • Chemical Waste: All unused this compound and solutions containing this compound must be collected as hazardous chemical waste.[3]

  • Containers: Collect waste in a designated, properly labeled, and sealable container. The container should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.[3]

  • Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, weighing paper, and pipette tips, should be disposed of as contaminated solid waste in a designated, sealed container.

Disposal Procedure:

  • Do not dispose of this chemical down the drain or in the regular trash.[10]

  • All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[3] Follow all local, state, and federal regulations for hazardous waste disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-(1H-imidazol-1-yl)benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-(1H-imidazol-1-yl)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.